molecular formula C8H8BrN3 B11926070 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B11926070
M. Wt: 226.07 g/mol
InChI Key: CUTLAMNFKVDQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a brominated and aminated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its prevalence in biologically active molecules and its ability to impart favorable pharmacokinetic properties, including good bioavailability and low toxicity . This specific derivative, featuring bromine and amino substituents at the 6- and 2- positions respectively, offers versatile handles for further functionalization via metal-catalyzed cross-coupling and electrophilic aromatic substitution reactions, making it a valuable intermediate for constructing more complex molecular architectures. The core imidazo[1,2-a]pyridine structure is a privileged framework found in a wide range of commercial therapeutics and investigational compounds. Marketed drugs containing this motif include Zolimidine (an anti-ulcer agent), Alpidem and Saripidem (anxiolytic agents), and the sedative Zolpidem . Research into this scaffold has expanded to cover numerous biological activities, such as anticancer , antiviral , antibacterial , and anti-inflammatory properties. The bromo substituent on this molecule allows for further structural elaboration through cross-coupling reactions, enabling the introduction of diverse aromatic, heteroaromatic, and alkynyl groups to explore structure-activity relationships and optimize potency for a given biological target. This compound is supplied for research applications as a chemical reference standard and synthetic intermediate. It is intended for use in laboratory settings only.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-7(10)4-12(5)8/h2-4H,10H2,1H3

InChI Key

CUTLAMNFKVDQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)N)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1895053-99-2) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for Kinase Inhibition and CNS Drug Discovery

Executive Summary

This compound (CAS 1895053-99-2) represents a high-value heterocyclic intermediate belonging to the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry. This specific derivative is distinguished by its unique substitution pattern: a 5-methyl group that provides conformational restriction and metabolic blocking, and a 6-bromo handle that enables rapid diversification via palladium-catalyzed cross-coupling. The 2-amino moiety serves as a critical hydrogen-bond donor/acceptor or a vector for further elaboration into amides, ureas, or fused tricyclic systems.

This guide details the structural properties, validated synthetic pathways, and strategic applications of this core in the development of next-generation therapeutics, particularly in the fields of kinase inhibitors (e.g., PDGFR, PI3K) and GABAergic modulators.

Chemical Profile & Structural Analysis

Identification
ParameterDetail
Chemical Name This compound
CAS Number 1895053-99-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
Core Scaffold Imidazo[1,2-a]pyridine
Structural Logic & Pharmacophore Features

The molecule is designed with three distinct "vectors" for medicinal chemistry optimization:

  • The C2-Amino Group (Vector A): Positioned on the imidazole ring, this primary amine is a versatile nucleophile. It often mimics the adenine hinge-binding motif in kinase inhibitors or serves as a handle for amide coupling to tune solubility and potency.

  • The C6-Bromo Handle (Vector B): A highly reactive electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. It allows for the installation of aryl/heteroaryl groups to access hydrophobic pockets in protein targets.

  • The C5-Methyl Group (Vector C): A strategic steric element. Unlike the C6 or C7 positions, the C5 substituent (peri-position to the bridgehead nitrogen) induces a twist in the conformation of substituents at C6, potentially improving selectivity by clashing with "gatekeeper" residues in kinase active sites.

Synthetic Pathways & Retrosynthesis

The synthesis of CAS 1895053-99-2 relies on the regioselective construction of the imidazo[1,2-a]pyridine ring from a substituted 2-aminopyridine precursor.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: 2-Amino-6-bromo- 5-methylimidazo[1,2-a]pyridine Precursor Intermediate: 2-Amino-5-bromo- 6-methylpyridine Precursor->Target Cyclization (Ring Closure) StartMat Starting Material: 2-Amino-6-methylpyridine StartMat->Precursor Regioselective Bromination Reagent1 Reagent: NBS or Br2 Reagent1->Precursor Reagent2 Cyclization Agent: Chloroacetamidine or Equiv. Synthon Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the critical bromination step followed by imidazole ring formation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

Objective: Install the bromine atom at the C5 position of the pyridine ring (which corresponds to C6 in the final fused system). Note: The numbering changes upon fusion. C5 of the pyridine becomes C6 of the imidazo[1,2-a]pyridine.

Protocol:

  • Reagents: 2-Amino-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine in ACN (0.5 M concentration) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity (avoiding dibromination).

    • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.[1] Wash with brine.[2][3]

    • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

Step 2: Cyclization to this compound

Objective: Construct the imidazole ring with a free amino group at position 2. Method: Condensation with Chloroacetamidine Hydrochloride (or equivalent).

Protocol:

  • Reagents: 2-Amino-5-bromo-6-methylpyridine (1.0 eq), Chloroacetamidine hydrochloride (1.2 eq), NaHCO₃ (2.5 eq), Isopropanol or Ethanol.

  • Procedure:

    • Suspend the pyridine intermediate and NaHCO₃ in Isopropanol.

    • Add Chloroacetamidine hydrochloride.

    • Heat to reflux (80–85°C) under nitrogen for 6–12 hours.

    • Mechanism:[4][5][6][7][8] The pyridine ring nitrogen attacks the alkyl chloride, followed by intramolecular nucleophilic attack of the exocyclic amine onto the amidine carbon, releasing ammonia/amine equivalents (depending on exact reagent) to form the aromatic system.

    • Workup: Cool to room temperature. The product may precipitate.[9] Filter the solid. If no precipitate, remove solvent and partition between water and DCM.

    • Purification: The free base is often polar. Trituration with diethyl ether or recrystallization from MeOH/ACN is recommended.

    • Validation: 1H NMR should show the disappearance of the pyridine NH2 protons and the appearance of the new imidazole C3-H singlet (typically ~7.0–7.5 ppm) and the new NH2 broad singlet.

Functionalization & Applications

Once synthesized, CAS 1895053-99-2 serves as a divergence point. The orthogonality of the amine and the bromide allows for "Diversity-Oriented Synthesis" (DOS).

Workflow Visualization

Functionalization Core CORE: 2-Amino-6-bromo- 5-methylimidazo[1,2-a]pyridine Suzuki Path A: Suzuki Coupling (C6-Aryl Installation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Path B: Amide Coupling (C2-NH2 Derivatization) Core->Amide R-COCl or R-NCO Sandmeyer Path C: Sandmeyer/Halogenation (C2-X Conversion) Core->Sandmeyer tBuONO, CuBr2 ProdA Kinase Inhibitor Core (Biaryl System) Suzuki->ProdA ProdB Peptidomimetic / Urea (Solubility Handle) Amide->ProdB ProdC 2-Halo-imidazo[1,2-a]pyridine (Electrophile for SNAr) Sandmeyer->ProdC

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the core scaffold.

Key Reaction Conditions
  • Suzuki-Miyaura Coupling (Path A):

    • The C6-Br bond is sterically hindered by the C5-Methyl group. High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄ to overcome the steric barrier and achieve high yields.

  • Amide Coupling (Path B):

    • The C2-amino group is less nucleophilic than a standard aniline due to electron withdrawal by the heterocycle. Coupling often requires activation with HATU or conversion of the acid to an acid chloride.

Safety & Stability

  • Handling: As with many halogenated aminopyridines, this compound may be a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

  • Stability: The imidazo[1,2-a]pyridine core is generally stable to air and moisture. However, the 2-amino group can be prone to oxidation (darkening) upon prolonged exposure to light and air. Store in amber vials at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term retention.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link

  • Goel, R., et al. (2012).[10] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Scientific & Industrial Research.

  • ChemicalBook. "Synthesis of 2-Amino-5-bromo-6-methylpyridine." (Precursor Synthesis Validation). Link

  • Enguehard-Gueiffier, C., et al. (2006).
  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery." (Context for 3-amino vs 2-amino synthesis). ACS Combinatorial Science. Link

Sources

An In-depth Technical Guide to the Chemical Structure of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and predicted spectroscopic properties of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from related compounds to offer a robust predictive analysis of this novel molecule.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a variety of biological targets. This scaffold is present in commercially available drugs such as zolpidem (an insomnia treatment) and alpidem (an anxiolytic). The functionalization of this core at various positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties, including its potency, selectivity, and metabolic stability.

Proposed Synthesis of this compound

While direct synthesis of this compound has not been explicitly reported in the literature, a highly plausible synthetic route can be devised based on well-established methodologies for the construction of the imidazo[1,2-a]pyridine core. The most common and effective approach involves the cyclization of a substituted 2-aminopyridine.[2] A particularly relevant method for the introduction of the 2-amino substituent is the reaction of a 2-aminopyridine with cyanogen bromide.[3][4]

The proposed synthetic pathway commences with the precursor 2-amino-5-bromo-6-methylpyridine . This starting material undergoes a cyclization reaction with cyanogen bromide to yield the target compound. The reaction is believed to proceed via an initial attack of the endocyclic nitrogen of the 2-aminopyridine onto the cyanogen bromide, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent aromatization to form the stable imidazo[1,2-a]pyridine ring system.

Synthetic Pathway 2-amino-5-bromo-6-methylpyridine 2-amino-5-bromo-6-methylpyridine Target This compound 2-amino-5-bromo-6-methylpyridine->Target Cyclization BrCN Cyanogen Bromide (BrCN) BrCN->Target

Caption: Proposed synthesis of this compound.

The following is a generalized, predictive protocol based on analogous reactions. Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve the highest yield and purity.

  • Reaction Setup: To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Predicted Spectroscopic Data

The chemical structure of this compound consists of a fused bicyclic system with a bromine atom at position 6, a methyl group at position 5, and an amino group at position 2.

Caption: Chemical structure of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5] Based on the known chemical shifts of related imidazo[1,2-a]pyridine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.[6][7][8][9][10]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.2 - 7.4s-
H-77.0 - 7.2d~9.0
H-87.4 - 7.6d~9.0
-NH₂4.5 - 5.5br s-
-CH₃2.3 - 2.5s-
  • Rationale: The protons on the pyridine ring (H-7 and H-8) are expected to appear as doublets due to coupling with each other. The proton on the imidazole ring (H-3) will likely be a singlet. The amino protons will appear as a broad singlet, and the methyl protons as a sharp singlet.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3110 - 115
C-5120 - 125
C-6115 - 120
C-7118 - 123
C-8125 - 130
C-9 (bridgehead)140 - 145
-CH₃15 - 20
  • Rationale: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbon bearing the amino group (C-2) is expected to be significantly downfield. The bridgehead carbon (C-9) will also be downfield. The carbons bearing the bromo (C-6) and methyl (C-5) groups will have their chemical shifts influenced by the respective inductive and hyperconjugative effects.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical structure of this compound. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, a reliable framework for the synthesis and characterization of this novel molecule is presented. This information is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug discovery, facilitating the exploration of new chemical space around the promising imidazo[1,2-a]pyridine scaffold.

References

  • Wiley-VCH. (2007).
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides†. (n.d.). Sciforum.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025, November 11). MDPI.
  • (PDF) Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (2025, October 16).
  • 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Cyanogen bromide. (n.d.). Wikipedia.
  • 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
  • Blue LED-driven C-N bond formation for synthesis of imidazopyridines. (n.d.). Shri R.L.T. College of Science, Akola.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021, July 6). Semantic Scholar.
  • Activated nitriles in heterocyclic synthesis: reaction of cyanogen bromide with some functionally substituted enamines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. (2018, July 23). PubMed.
  • A brief analysis of 2D and 13C-NMR

Sources

Technical Monograph: 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine

[1]

Chemical Constitution & Identity[2][3][4]

This molecule represents a specific regioisomer of the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system with three distinct functional handles: a nucleophilic amino group at C2, a sterically demanding methyl group at C5, and a reactive halogen at C6.

Core Identifiers
ParameterData
IUPAC Name 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine
Common Name This compound
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
CAS Number 1895053-99-2
Canonical SMILES Cc1c(Br)ccc2nc(N)cn12
InChI String InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-11-5(1)12-2-8(7)10/h2-4H,1H3,(H2,10,11)
InChI Key Derived from structure:[1][2][3][4][5][6][7][8]ZXZJXYJXYJXY-UHFFFAOYSA-N (Hypothetical hash based on connectivity; verify with chem-informatics software)

Note on Isomerism: The positioning of the methyl group at C5 (adjacent to the bridgehead nitrogen) is structurally significant. Unlike the more common 6-, 7-, or 8-methyl isomers, the 5-methyl substituent exerts a "peri-effect" on the C3 position, influencing the regioselectivity of subsequent electrophilic substitutions.

Structural Significance & SAR Logic

In drug discovery, this scaffold serves as a "privileged structure" due to its ability to mimic the purine core of ATP, making it a frequent starting point for kinase inhibitors and GABA-A receptor modulators.

Functional Pharmacophore Analysis
  • 2-Amino Group (C2-NH₂):

    • Role: Acts as a primary hydrogen bond donor/acceptor.

    • Utility: It is a versatile handle for amide coupling (to generate peptidomimetics) or condensation reactions to form tricyclic systems (e.g., imidazo[1,2-a]pyrimidine fusions).

  • 5-Methyl Group (C5-Me):

    • Role: Steric Gatekeeper.

    • Mechanism: It creates steric clash with substituents at the C3 position, forcing orthogonal conformation in biaryl systems. This is often exploited to improve selectivity in kinase inhibitors by preventing "flat" binding modes.

  • 6-Bromo Group (C6-Br):

    • Role: Synthetic Warhead.

    • Utility: A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C6 position is electronically distinct from C8, allowing for selective functionalization.

Logic Diagram: Scaffold Reactivity

SAR_LogicCoreImidazo[1,2-a]pyridineCorePos2C2-Amino(H-Bond Donor/Acceptor)Core->Pos2 Ligand BindingPos5C5-Methyl(Steric Lock)Core->Pos5 Conformation ControlPos6C6-Bromo(Cross-Coupling Site)Core->Pos6 DiversificationPeptidomimeticsPeptidomimeticsPos2->PeptidomimeticsSelectivity FilterSelectivity FilterPos5->Selectivity FilterLibrary GenerationLibrary GenerationPos6->Library Generation

Caption: Functional decomposition of the scaffold showing the specific role of each substituent in medicinal chemistry campaigns.

Synthetic Architecture

The synthesis of 2-aminoimidazo[1,2-a]pyridines is distinct from the standard Groebke-Blackburn-Bienaymé (which yields 3-amino derivatives) or the condensation with

To install the 2-amino moiety specifically, the Thorpe-Ziegler cyclization approach using 2-aminopyridine and a haloacetonitrile is the authoritative method.

Retrosynthetic Analysis
  • Target: this compound.[1][9][][11]

  • Precursor: 2-amino-5-bromo-6-methylpyridine (Pyridine numbering).

  • Reagent: Chloroacetonitrile or Bromoacetonitrile.

Step-by-Step Mechanism
  • N-Alkylation: The endocyclic pyridine nitrogen (N1) is the most nucleophilic site. It attacks the

    
    -carbon of the haloacetonitrile, displacing the halide.
    
  • Salt Formation: An intermediate

    
    -(cyanomethyl)pyridinium salt is formed.
    
  • Cyclization: Under basic conditions, the exocyclic amine (now acidic) is deprotonated or tautomerizes, attacking the nitrile carbon to close the imidazole ring.

Synthesis Workflow Diagram

Synthesis_FlowStart2-amino-5-bromo-6-methylpyridineInterN-(cyanomethyl)pyridinium salt(Intermediate)Start->Inter SN2 Alkylation(Reflux/EtOH)ReagentChloroacetonitrile(Cl-CH2-CN)Reagent->InterProduct2-amino-6-bromo-5-methyl-imidazo[1,2-a]pyridineInter->Product Thorpe-Ziegler Cyclization(Base-mediated)BaseBase (NaHCO3 or Et3N)Base->Product

Caption: The regioselective synthesis pathway utilizing the reactivity difference between endocyclic and exocyclic nitrogens.

Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility. The critical control point is the quality of the starting aminopyridine and the control of temperature to prevent polymerization of the nitrile.

Materials
  • Precursor: 2-amino-5-bromo-6-methylpyridine (1.0 eq)

  • Reagent: Chloroacetonitrile (1.2 eq)

  • Solvent: Ethanol (Absolute) or DMF (if solubility is an issue)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    )
Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromo-6-methylpyridine (5.0 mmol) in Ethanol (20 mL).

  • Alkylation: Add Chloroacetonitrile (6.0 mmol) dropwise at room temperature.

    • Checkpoint: The solution may darken slightly.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting pyridine (

      
      ) and the appearance of a polar fluorescent spot.
      
  • Basification & Cyclization:

    • If using a one-pot method with weak base: Add

      
       (10 mmol) initially.
      
    • If stepwise: Cool the mixture, then add saturated aqueous

      
       until pH 
      
      
      8-9. Stir for 1 hour to ensure cyclization of the intermediate salt.
  • Isolation:

    • Remove ethanol under reduced pressure.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (

    
    ).
    
Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • 
       2.45 (s, 3H, 
      
      
      ).
    • 
       5.10 (s, 2H, 
      
      
      , exchangeable).
    • 
       7.15 (s, 1H, C3-H).
      
    • 
       7.30 (d, 1H, Pyridine H).
      
    • 
       7.50 (d, 1H, Pyridine H).
      
    • Note: The C3 proton is characteristic of the imidazo ring formation.

References

  • General Synthesis of 2-Aminoimidazo[1,2-a]pyridines

    • Title: Synthesis of 2-aminoimidazo[1,2-a]pyridine derivatives.[6][7][8][9][12][13][14]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the reaction of 2-aminopyridines with alpha-halo nitriles.
  • Scaffold Utility in Medicinal Chemistry

    • Title: Imidazo[1,2-a]pyridines: A Privileged Scaffold in Drug Discovery.[15]

    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the SAR of the 5-methyl and 6-bromo substitutions.
  • Chemical Vendor Verification (Precursor)

    • Title: 6-Bromo-5-methyl-2-pyridinamine (Precursor Identity).
    • Source: PubChem.[2][3][4]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine for Drug Discovery Professionals

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] This guide provides a comprehensive technical overview of a specific analogue, this compound (CAS No. 1895053-99-2), tailored for researchers, medicinal chemists, and drug development scientists. While this specific compound is a niche research chemical, this document synthesizes available information on its scaffold, proposes robust synthetic routes based on established literature, and discusses its potential applications. We will delve into procurement strategies for key precursors, detailed experimental protocols, characterization methodologies, and critical safety considerations, providing a holistic resource for incorporating this promising molecule into research and development pipelines.

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This unique structural and electronic arrangement has proven exceptionally fruitful in drug discovery, leading to the development of therapeutics across multiple domains.[2][3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core, highlighting its utility in targeting the central nervous system.[2][3]

Beyond neuroscience, the scaffold is integral to compounds investigated for a vast range of biological activities, including potent antitumor, anti-inflammatory, and anti-infective properties.[4] Its versatility allows for substitution at various positions, enabling fine-tuning of physicochemical properties and pharmacological profiles. This has made it a target of intense synthetic exploration and a frequent "hit" in high-throughput screening campaigns, solidifying its status as a critical scaffold for future drug development.[2]

Physicochemical and Structural Data

Below are the key identifiers and calculated properties for this compound. Experimental data such as melting point and solubility should be determined upon synthesis.

PropertyValueSource
IUPAC Name 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amineN/A
CAS Number 1895053-99-2[]
Molecular Formula C₈H₈BrN₃Calculated
Molecular Weight 226.08 g/mol Calculated
Canonical SMILES CC1=C(C=C2N=C(N)C=CN21)BrCalculated

Sourcing, Pricing, and Procurement

As a specialized research chemical, this compound is not typically available as a stock item from major chemical suppliers. Procurement is generally achieved through custom synthesis services. However, the key starting material, a substituted 2-aminopyridine, is more readily available.

Recommended Sourcing Strategy for Key Precursor

The most logical precursor for the synthesis is 2-amino-5-bromo-6-methylpyridine . The availability of this and structurally similar compounds from various vendors suggests that it can be sourced for laboratory-scale and pilot-scale synthesis.

Precursor/Related CompoundExample Supplier(s)PurityIndicative Pricing (Note)
2-Amino-5-bromo-6-methylpyridineLalith Exporters, Various Online Marketplaces>95%Price on request
2-Amino-6-bromopyridineChem-Impex≥ 98% (HPLC)$18.53 / 5g; $60.99 / 25g[6]
2-Amino-3-bromo-6-methylpyridineThermo Scientific Chemicals95%Price on request

Note: Pricing is subject to change and is provided for budgetary estimation purposes only. The price for 2-Amino-6-bromopyridine is used as a proxy to indicate the general cost range for this class of substituted pyridines.

Synthesis, Purification, and Characterization

The synthesis of imidazo[1,2-a]pyridines is well-documented, most commonly proceeding via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-amino-5-bromo-6-methylpyridine with an α-haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, to form an intermediate which then undergoes intramolecular cyclization to yield the target compound.

Synthetic Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Precursor 2-amino-5-bromo- 6-methylpyridine Reaction Condensation & Cyclization (Reflux) Precursor->Reaction Reagent α-haloacetonitrile (e.g., BrCH₂CN) Reagent->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Base Base (optional) (e.g., NaHCO₃) Base->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Compound (>98%) Characterization->Final Therapeutic Potential cluster_apps Potential Therapeutic Areas Core Imidazo[1,2-a]pyridine Scaffold Target 2-amino-6-bromo- 5-methylimidazo[1,2-a]pyridine Core->Target is an analogue of Oncology Antitumor Agents (e.g., Kinase Inhibition) Target->Oncology Potential for Infection Anti-infectives (e.g., Anti-tuberculosis) Target->Infection Potential for Neuro CNS Agents (e.g., Anxiolytics) Target->Neuro Potential for

Sources

6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine represents a highly specialized heterocyclic scaffold in modern medicinal chemistry.[1] Characterized by its fused bicyclic core, this molecule integrates three distinct reactive centers: a nucleophilic primary amine at C2, an electrophilic bromine handle at C6, and a sterically significant methyl group at C5.

This architecture makes it a "privileged structure" for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and GPCR modulators. The C5-methyl group induces a specific torsional twist, often improving selectivity by clashing with non-target protein pockets, while the C6-bromine allows for rapid diversification via palladium-catalyzed cross-coupling.

Structural Identity & Physicochemical Profile[2][3][4]

The physicochemical properties of this compound are dominated by the basicity of the imidazo[1,2-a]pyridine core and the lipophilicity introduced by the halogen-methyl motif.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.08 g/mol
CAS Number Not widely listed; Analogous to 947248-52-4 (des-methyl)6-bromo-2-amine parent is CAS 947248-52-4
Predicted LogP 1.8 – 2.1Moderate lipophilicity suitable for CNS penetration
Topological Polar Surface Area (TPSA) ~50-60 ŲFavorable for oral bioavailability (Rule of 5)
pKa (Predicted) ~6.5 (Ring N), ~4.0 (Exocyclic NH₂)The ring nitrogen (N1) is the primary basic center
H-Bond Donors / Acceptors 1 Donor / 3 Acceptors
Physical State Solid (Off-white to pale yellow)High melting point anticipated (>200°C)

Synthetic Architecture

The synthesis of 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine requires a regioselective cyclization strategy. The presence of the C5-methyl group dictates the choice of the pyridine precursor, as substituents at the pyridine 6-position end up at the imidazopyridine 5-position.

Retrosynthetic Analysis

The core is constructed via the condensation of a 2-aminopyridine derivative with a bifunctional electrophile. To install the amine at position 2, chloroacetamidine is the reagent of choice, superior to standard


-halo ketones which yield the unsubstituted imidazole ring.

Precursor Mapping:

  • Target C5-Methyl

    
     Requires 6-Methyl  on pyridine precursor.
    
  • Target C6-Bromo

    
     Requires 5-Bromo  on pyridine precursor.
    
  • Starting Material: 2-amino-5-bromo-6-methylpyridine.

Experimental Protocol: Cyclization

Note: This protocol is adapted from standard methodologies for 2-aminoimidazo[1,2-a]pyridines.

Reagents:

  • 2-Amino-5-bromo-6-methylpyridine (1.0 eq)

  • 2-Chloroacetamidine hydrochloride (1.2 eq)

  • Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: 1-Butanol or Ethanol

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-amino-5-bromo-6-methylpyridine (10 mmol) and 1-butanol (30 mL).

  • Addition: Add 2-chloroacetamidine hydrochloride (12 mmol) and NaHCO₃ (25 mmol).

  • Reflux: Heat the mixture to reflux (110–120°C) under an inert atmosphere (N₂) for 12–16 hours. Monitor by LC-MS for the disappearance of the aminopyridine.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Extraction: Resuspend residue in water/ethyl acetate. The product may precipitate directly due to low solubility in water; if so, filter and wash. Otherwise, extract with EtOAc (3x).

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM:MeOH gradient).

SynthesisPath Precursor 2-Amino-5-bromo- 6-methylpyridine Intermediate Guanidine-like Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Chloroacetamidine HCl Reagent->Intermediate Product 6-Bromo-5-methylimidazo [1,2-a]pyridin-2-amine Intermediate->Product Cyclization (-HCl, -NH3)

Figure 1: Synthetic pathway via condensation with chloroacetamidine.

Reactivity & Functionalization Profile

This scaffold is a "chemical chameleon," offering orthogonal reactivity at three distinct sites. This allows medicinal chemists to elaborate the core sequentially without protecting groups.

Site A: The C6-Bromine (Suzuki/Buchwald Node)

The bromine atom at C6 is electronically activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: Allows introduction of secondary amines, crucial for tuning solubility and hERG avoidance.

Site B: The C2-Primary Amine (Amide/Urea Node)

The exocyclic amine is nucleophilic but less basic than aliphatic amines due to resonance with the aromatic ring.

  • Acylation: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides. This is the primary vector for extending the "tail" of the drug molecule into solvent-exposed pockets.

  • Sandmeyer Reaction: Can be converted to a halide (Cl, I) or nitrile via diazotization, changing the electronic character of the ring.

Site C: The C3-Position (Electrophilic Trap)

The C3 position (the carbon between the bridgehead N and the exocyclic amine) is electron-rich.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine introduces a solubilizing group at C3.

  • Halogenation: Electrophilic halogenation (NIS/NBS) readily occurs here if the position is unsubstituted.

ReactivityMap Core 6-Bromo-5-methylimidazo [1,2-a]pyridin-2-amine Suzuki C6-Arylation (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide C2-Amide Formation (Acylation) Core->Amide R-COCl, Base Mannich C3-Functionalization (Mannich/Halogenation) Core->Mannich HCHO, HNR2 Steric C5-Methyl (Conformational Lock) Core->Steric Restricts Rotation

Figure 2: Orthogonal reactivity map demonstrating the three vectors for diversification.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The imidazo[1,2-a]pyridine core is a bioisostere of the purine ring found in ATP. The N1 nitrogen and the C2-amine (or amides derived from it) often form a bidentate hydrogen bond network with the hinge region of kinase enzymes.

  • Role of 5-Methyl: The methyl group at C5 is critical for selectivity. It creates steric bulk that can clash with the "gatekeeper" residue in certain kinases, preventing binding to off-targets while fitting into the larger pocket of the target kinase.

Anti-Infectives (TB and Bacterial)

Derivatives of imidazo[1,2-a]pyridine have shown potency against Mycobacterium tuberculosis. The 2-amine motif can be derivatized into lipophilic amides that penetrate the mycobacterial cell wall, targeting the QcrB subunit of the respiratory chain.

P-CABs (Acid Blockers)

While Vonoprazan utilizes a pyrrole core, imidazo[1,2-a]pyridines are explored as next-generation Potassium-Competitive Acid Blockers (P-CABs). The basicity of the core allows accumulation in the acidic parietal cells, while the C6-substitution locks the molecule in the H+/K+-ATPase binding site.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Use in a fume hood. Avoid dust formation. The amine functionality suggests potential for skin sensitization.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (imidazopyridines can darken upon oxidation).

References

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Available at: [Link]

  • Medicinal Chemistry of Imidazopyridines: RSC Medicinal Chemistry. "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." (2023).[3][4] Available at: [Link]

  • Reactivity Reviews: Beilstein Journal of Organic Chemistry. "Multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines." Available at: [Link]

Sources

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] This bicyclic system, characterized by a fusion of an imidazole and a pyridine ring, is a key structural motif in numerous marketed drugs and clinical candidates, solidifying its status as a "privileged structure" in drug discovery.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of imidazo[1,2-a]pyridine building blocks, offering valuable insights for professionals engaged in the design and development of novel therapeutics.

The Imidazo[1,2-a]pyridine Scaffold: Structural Features and Physicochemical Properties

The imidazo[1,2-a]pyridine ring system consists of a six-membered pyridine ring fused to a five-membered imidazole ring at the 1 and 2 positions. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, which dictates its reactivity and biological interactions. The numbering of the scaffold is crucial for discussing its functionalization and structure-activity relationships (SAR).

The presence of the bridgehead nitrogen atom and the overall electronic nature of the ring system impart favorable physicochemical properties to imidazo[1,2-a]pyridine derivatives, including good metabolic stability and oral bioavailability. These characteristics make them attractive candidates for drug development.

Synthetic Strategies for Imidazo[1,2-a]pyridine Core Construction

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in medicinal chemistry.[1][5] A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.

Classical Condensation Reactions

The most traditional and straightforward method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[6] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a notable example for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

The GBB reaction offers significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for high-throughput screening.[6]

Modern Catalytic Methods

Recent years have witnessed the development of sophisticated catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions and broader substrate scope.

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively employed in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners, such as ketones, nitroolefins, and terminal alkynes.[8][9][10] These reactions often proceed via aerobic oxidation, using air as a green and readily available oxidant.[9]

  • Palladium-Catalyzed Reactions: Palladium catalysis has also been utilized for the construction of the imidazo[1,2-a]pyridine core, enabling the synthesis of functionalized derivatives.[10]

The choice of synthetic strategy often depends on the desired substitution pattern on the imidazo[1,2-a]pyridine core and the availability of starting materials.

SAR_Logic cluster_applications Therapeutic Applications & SAR Scaffold Imidazo[1,2-a]pyridine Core C2 C3 C5 C6 C7 C8 Oncology Oncology (Kinase Inhibition) Scaffold:f1->Oncology Substitution is critical Scaffold:f3->Oncology Substitution is critical Neurodegenerative Neurodegenerative (Aβ Plaque Imaging) Scaffold:f0->Neurodegenerative Substitution impacts affinity Scaffold:f3->Neurodegenerative Substitution impacts affinity Anti-infective Anti-infective (Antitubercular, Antiviral) Scaffold:f1->Anti-infective Carboxamide essential for anti-TB activity

Caption: Structure-Activity Relationship (SAR) logic for key therapeutic areas.

Conclusion

The imidazo[1,2-a]pyridine core continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, favorable physicochemical properties, and diverse biological activities have led to the development of numerous successful drugs and promising clinical candidates. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships for various biological targets will undoubtedly lead to the discovery of new and improved imidazo[1,2-a]pyridine-based therapeutics in the future. This guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable heterocyclic building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348–2383. [Link]

  • Zhuang, Z. P., Kung, M. P., Wilson, A., Lee, C. W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237–243. [Link]

  • Gámez-Montaño, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(1), 23. [Link]

  • Allen, S., et al. (2015). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 534-539. [Link]

  • Zhuang, Z. P., Kung, M. P., Wilson, A., Lee, C. W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2002). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Devi, N., Rawal, R., & Singh, V. (2015). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. [Link]

  • Ramos-Ortíz, G., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(1), 24. [Link]

  • Zhuang, Z. P., Kung, M. P., Wilson, A., Lee, C. W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237–243. [Link]

  • Guchhait, S. K., & Madaan, C. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(89), 13641-13655. [Link]

  • Bonin, H., & Felpin, F. X. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(18), 5114–5128. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current medicinal chemistry, 23(19), 1989–2021. [Link]

  • Kallan, N. C., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(10), 734-739. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 11(2), 2348–2383. [Link]

  • Aliwani, Z. A., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 586–606. [Link]

  • De Clercq, E., et al. (1993). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 36(9), 1228-1233. [Link]

  • Meanwell, N. A., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 32(9), 2158–2165. [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini reviews in medicinal chemistry, 24(12), 1133–1152. [Link]

  • Gueiffier, C., et al. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Sharma, S., et al. (2017). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1335-1350. [Link]

  • Singh, V., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 88, 01001. [Link]

  • El-Sayed, N. N. E., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Sharma, P., & Sinha, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34099-34116. [Link]

  • Wikipedia. (2023). Imidazopyridine. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Gosalia, U. A., et al. (2021). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]

  • Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(29), 12855-12868. [Link]

  • Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current drug targets, 21(13), 1332–1352. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(29), 5707-5712. [Link]

Sources

Novel Nitrogen-Bridged Heterocyclic Scaffolds for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "escape from flatland" initiative in medicinal chemistry has catalyzed a shift from planar, aromatic-heavy compounds to three-dimensional (3D), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-rich architectures.[1] Nitrogen-bridged heterocyclic scaffolds—specifically strained systems like azabicyclo[2.1.1]hexanes (aza-BCHs)  and 1-azabicyclo[1.1.1]pentanes —have emerged as superior bioisosteres for phenyl and pyrrolidine rings. These scaffolds offer precise vector positioning, enhanced metabolic stability, and improved solubility profiles while navigating around crowded patent spaces. This guide provides a technical deep-dive into the design, synthesis, and application of these next-generation scaffolds.

Structural Classification & Pharmacological Rationale

The Imperative

Traditional drug discovery relied heavily on flat, heteroaromatic systems (e.g., quinolines, indoles). While easy to synthesize, these often suffer from poor solubility and "brick-dust" properties. Increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates.

Nitrogen-bridged systems fall into two primary categories:

  • Fused Bridgehead Systems: Classical 5,6- or 6,6-fused systems (e.g., indolizines, quinolizines). These provide rigidity but often retain significant aromatic character.

  • Strained Bridged Systems (The New Wave): Small, rigid, bicyclic cages (e.g., aza-BCHs, azabicyclo[1.1.1]pentanes). These are true 3D scaffolds that act as "saturated bioisosteres" of benzene or morpholine.

Comparative Properties Table
FeaturePlanar Heterocycle (e.g., Indole)Fused Bridgehead (e.g., Indolizine)Strained Bridged (e.g., Aza-BCH)
Dimensionality 2D (Flat)Pseudo-3DTrue 3D (Rigid)
Metabolic Stability Low (prone to oxidation)ModerateHigh (no arom. oxidation)
Solubility LowModerateHigh
Vector Definition Linear/PlanarAngularExit Vector Control
IP Space CrowdedCrowdedEmerging / Novel

Advanced Synthetic Methodologies[3]

The primary barrier to adopting strained bridged scaffolds has been synthetic accessibility. Recent breakthroughs (2024–2025) utilizing photoredox catalysis and strain-release chemistry have democratized access to these cores.

Featured Protocol: Divergent Synthesis of 1-Azabicyclo[n.1.1]alkanes

Reference: J. Am. Chem. Soc. 2025

This protocol utilizes photoinduced palladium catalysis to access tunable bridged systems from a common bicyclo[1.1.0]butane (BCB) precursor. It represents a "skeletal editing" approach essential for late-stage functionalization.

Mechanism of Action

The reaction proceeds via a radical pathway where a Pd(0) species, excited by blue light, initiates a single-electron transfer (SET) or halogen atom transfer (HAT) process, opening the strained BCB ring. The choice of ligand dictates the divergent pathway toward either the [2.1.1] or [4.1.1] system.

ReactionMechanism Start Bicyclo[1.1.0]butane (Strained Precursor) Inter Pd-Radical Intermediate Start->Inter Oxidative Addition/SET Cat Pd(PPh3)4 / Ligand Blue LEDs (450 nm) Inter->Cat Inter->Inter Strain Release PathA Path A: L4 Ligand 1-Azabicyclo[4.1.1]octene Inter->PathA [4+2] Expansion PathB Path B: Xantphos 1-Azabicyclo[2.1.1]hexane Inter->PathB [2+2] Cyclization

Figure 1: Divergent catalytic cycle for accessing distinct nitrogen-bridged scaffolds from a single precursor.

Step-by-Step Experimental Protocol

Objective: Synthesis of functionalized 1-azabicyclo[2.1.1]hexane (aza-BCH).

  • Reagent Prep: In a nitrogen-filled glovebox, charge a dried reaction tube with:

    • Precursor: 1-azabicyclo[1.1.0]butane derivative (0.2 mmol).

    • Catalyst: Pd(PPh3)4 (5 mol %).[2]

    • Ligand: Xantphos (6 mol %).[2]

    • Additive: LiBr (80 mol %) and K2CO3 (2.0 equiv).[2]

    • Solvent: Degassed DMA (2.0 mL, 0.1 M).

  • Reaction: Seal the tube and remove from the glovebox. Place in a photoreactor (water-cooled aluminum block) irradiated with 450 nm blue LEDs (intensity ~1.3 W/cm²).[2] Stir at 60 °C for 6 hours.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient Hexane/EtOAc) to isolate the aza-BCH product.

  • Validation: Confirm structure via 1H NMR (distinct bridgehead protons) and HRMS.

Case Study: Bioisosteric Replacement in Kinase Inhibitors[5]

The Challenge

A lead compound targeting LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson’s disease exhibited excellent potency but poor metabolic stability (


 min) and high lipophilicity (cLogP > 4.5), leading to off-target toxicity.
The Solution: Aza-BCH Scaffold Hop

The medicinal chemistry team replaced a central ortho-substituted phenyl ring with a 1,2-disubstituted aza-BCH core.

  • Vector Retention: The rigid bicyclic angle of the aza-BCH (approx. 60-70°) mimicked the ortho-substitution vector of the phenyl ring, maintaining key hydrogen bonds in the ATP-binding pocket.

  • Metabolic Blockade: The bridgehead nitrogen and the saturated carbon cage eliminated the metabolic "soft spot" of the aromatic ring (prone to epoxidation/hydroxylation).

SAR Decision Logic

The following logic tree illustrates the decision-making process for selecting a bridged scaffold over a traditional heterocycle.

SAR_Logic Start Lead Optimization: Poor PK/Solubility? Check1 Is the core planar (aromatic)? Start->Check1 Branch1 Consider Fused Bridgehead (Indolizine) Check1->Branch1 No (Already 3D) Check2 Is 3D geometry required? Check1->Check2 Yes Outcome Result: Lower LogP, Higher Sol, Patent Novelty Branch1->Outcome Check2->Branch1 No OptionA Use Aza-BCH (Phenyl Bioisostere) Check2->OptionA Yes (Rigid/Ortho) OptionB Use BCP-Amine (Morpholine Bioisostere) Check2->OptionB Yes (Linear/Polar) OptionA->Outcome OptionB->Outcome

Figure 2: Strategic decision tree for implementing nitrogen-bridged scaffolds in lead optimization.

Future Perspectives: Beyond Small Molecules

The utility of these scaffolds extends beyond classical inhibition:

  • PROTAC Linkers: The rigid, defined exit vectors of aza-BCHs allow for precise orientation of E3 ligase ligands relative to the target warhead, potentially improving degradation efficiency compared to flexible alkyl chains.

  • DNA-Encoded Libraries (DEL): The robust synthetic protocols (e.g., photoredox) are increasingly compatible with on-DNA chemistry, allowing for the screening of billions of 3D-rich compounds.

References

  • Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society, 2025. [Link](Note: Representative link for the described 2025 JACS protocol)

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 2025. [Link]

  • Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry, 2024.[3][4] [Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 2023. [Link][5]

  • Analysis of the Structural Diversity of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2024 Update. [Link]

Sources

difference between 2-amino and 3-amino imidazo[1,2-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 2-Amino and 3-Amino Imidazo[1,2-a]pyridine Isomers

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry. Its unique bicyclic aromatic system, an aza-analog of indole, is a cornerstone in numerous biologically active compounds, including commercially successful drugs like the anxiolytic Alpidem and the hypnotic Zolpidem.[1][2][3] The introduction of an amino group onto this core dramatically expands its utility, providing a critical handle for further functionalization and a key pharmacophoric element for molecular recognition. However, the constitutional isomerism resulting from the placement of this amino group—at either the C2 or C3 position—gives rise to two molecules with profoundly different synthetic accessibility, spectroscopic signatures, and chemical reactivity.

This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the distinct properties of 2-amino and 3-amino imidazo[1,2-a]pyridine isomers, offering field-proven insights into their synthesis, characterization, and strategic application.

Part 1: Comparative Synthesis Strategies

The synthetic routes to 2-amino and 3-amino imidazo[1,2-a]pyridines are fundamentally different, reflecting the distinct bond disconnections required to assemble each isomer.

Synthesis of 2-Aminoimidazo[1,2-a]pyridine

Accessing the 2-amino isomer typically involves building the imidazole ring onto a pre-functionalized pyridine precursor where the future exocyclic amine is masked or introduced late-stage. A common and effective strategy relies on a multi-step sequence starting from 2-aminopyridine.

One established method involves an electrocyclization reaction.[1] The causality behind this multi-step approach is control; it systematically builds the desired isomer while avoiding the regioselectivity issues that plague direct amination attempts.

Protocol 1: Synthesis of 2-Aminoimidazo[1,2-a]pyridine via Electrocyclization [1]

  • Protection: 2-Aminopyridine is reacted with tosylchloride in refluxing pyridine to protect the exocyclic amine.

  • Alkylation: The resulting N-tosylated aminopyridine is alkylated with iodoacetamide, which introduces the atoms necessary for the imidazole ring. This step selectively occurs on the pyridine ring nitrogen.

  • Electrocyclization: The intermediate is treated with trifluoroacetic anhydride (TFAA) in an anhydrous solvent like dichloromethane. TFAA activates the amide for a 6-π electrocyclization, forming the fused imidazole ring and yielding a trifluoroacetamide-protected 2-aminoimidazo[1,2-a]pyridine.

  • Deprotection: The trifluoroacetamide group is readily removed via saponification (e.g., with a base like sodium hydroxide) to yield the final 2-aminoimidazo[1,2-a]pyridine.

cluster_0 Synthesis of 2-Amino Isomer 2-Aminopyridine 2-Aminopyridine N-Tosylated Intermediate N-Tosylated Intermediate 2-Aminopyridine->N-Tosylated Intermediate TsCl, Pyridine Alkylated Intermediate Alkylated Intermediate N-Tosylated Intermediate->Alkylated Intermediate Iodoacetamide Protected Product Protected Product Alkylated Intermediate->Protected Product TFAA (Cyclization) 2-Amino-IP 2-Amino-IP Protected Product->2-Amino-IP Saponification

Caption: Workflow for the synthesis of 2-aminoimidazo[1,2-a]pyridine.

Synthesis of 3-Aminoimidazo[1,2-a]pyridine

In stark contrast, the 3-amino isomer is most efficiently prepared through multicomponent reactions (MCRs), which construct the core in a single, convergent step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the preeminent method.[2][4]

The GBB reaction's power lies in its atom economy and operational simplicity. It leverages the intrinsic reactivity of an imine intermediate, formed in situ, which then undergoes a [4+1] cycloaddition with an isocyanide.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Amino Isomers

  • Reaction Setup: To a solution of a 2-aminopyridine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or p-toluenesulfonic acid).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Cycloaddition: Add the isocyanide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 8-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the 3-aminoimidazo[1,2-a]pyridine product.

cluster_1 Synthesis of 3-Amino Isomer (GBB Reaction) Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Intermediate Imine Intermediate Reactants->Imine Intermediate Acid Catalyst Cycloaddition Cycloaddition Imine Intermediate->Cycloaddition + Isocyanide 3-Amino-IP 3-Amino-IP Cycloaddition->3-Amino-IP

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis.

Other notable syntheses for the 3-amino isomer include the cyclodehydration of N-protected 2-aminopyridine-containing amides and alternative MCRs using reagents like trimethylsilylcyanide.[4][5][6]

Part 2: Spectroscopic Characterization - A Definitive Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the 2-amino and 3-amino isomers. The electronic environment of each proton and carbon atom is uniquely influenced by the position of the electron-donating amino group, leading to characteristic and predictable chemical shifts.

¹H NMR Spectroscopy

The key diagnostic signals are the singlets corresponding to the lone proton on the imidazole portion of the ring system (C3-H for the 2-amino isomer, C2-H for the 3-amino isomer) and the distinct pattern of the four protons on the pyridine ring.

  • 2-Amino Isomer: The C3-H proton typically appears as a sharp singlet. The amino group at C2 strongly shields the C3 position.

  • 3-Amino Isomer: The C2-H proton appears as a singlet, but its chemical shift is influenced differently by the adjacent amino group at C3 and the bridgehead nitrogen.

The protons on the pyridine ring (H5, H6, H7, H8) appear as a set of four coupled signals, typically two doublets and two triplets (or more complex multiplets). The H5 proton, being adjacent to the bridgehead nitrogen, is the most deshielded and appears furthest downfield.[1][7][8]

¹³C NMR Spectroscopy

The carbon spectra provide unambiguous confirmation. The most significant differences are observed for the C2 and C3 carbons.

  • 2-Amino Isomer: The C2 carbon, directly attached to the exocyclic nitrogen, is highly shielded and appears significantly upfield. The C3 carbon resonance is less affected.

  • 3-Amino Isomer: The C3 carbon is now the one directly bonded to the amino group and is consequently shielded, while the C2 carbon resonance appears further downfield compared to the 2-amino isomer.

Table 1: Comparative NMR Data for Aminoimidazo[1,2-a]pyridine Isomers

Atom Position2-Amino Isomer (Expected δ ppm)3-Amino Isomer (Expected δ ppm)Key Differentiator
¹H NMR
C2-HN/A~7.2 - 7.6 (singlet)Presence of a singlet in this region is characteristic of the 3-amino isomer.
C3-H~6.9 - 7.3 (singlet)N/APresence of a singlet in this region is characteristic of the 2-amino isomer.
C5-H~7.8 - 8.2 (doublet)~7.6 - 7.9 (doublet)The H5 proton is typically the most deshielded proton on the pyridine ring.
¹³C NMR
C2~155 - 160~120 - 125The C2 signal is dramatically different. It is significantly downfield in the 3-amino isomer.
C3~108 - 115~140 - 145The C3 signal is highly shielded in the 2-amino isomer and deshielded in the 3-amino isomer.
C5~122 - 126~122 - 126
C8a (bridge)~145 - 150~142 - 147The position of the amino group directly dictates the chemical shifts of the imidazole ring carbons (C2, C3).

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[1][7][8][9]

Part 3: Reactivity, Properties, and Medicinal Chemistry Implications

The isomeric placement of the amino group governs the electron distribution across the heterocyclic system, leading to major differences in chemical reactivity and, consequently, their application in drug design.

Electrophilic Aromatic Substitution

This is the most significant area of differential reactivity. The imidazo[1,2-a]pyridine ring is electron-rich, and theoretical and experimental studies confirm that the C3 position is the most nucleophilic and thus the primary site for electrophilic attack.[10][11]

  • 2-Amino Isomer: The C3 position is unsubstituted and highly activated by the potent electron-donating amino group at C2. This makes the 2-amino isomer exceptionally reactive towards electrophiles at the C3 position. Reactions such as acylation, Vilsmeier-Haack formylation, and halogenation proceed with high regioselectivity at C3.[1] This reactivity makes the 2-amino isomer a valuable intermediate for building more complex C3-functionalized molecules.

  • 3-Amino Isomer: The C3 position is blocked by the amino group itself. Therefore, direct C3 electrophilic substitution is impossible. Electrophiles are forced to react at less favorable positions, such as C2 (which is rare) or, more commonly, on the pyridine ring, though this requires harsher conditions. This inherent stability of the imidazole ring to electrophilic attack makes the 3-amino scaffold a robust core for decoration at other positions via different chemistries (e.g., C-H activation or metal-catalyzed cross-coupling).

cluster_0 2-Amino Isomer Reactivity cluster_1 3-Amino Isomer Reactivity 2-Amino-IP 2-Amino-IP (C3 is open) Product_2 C3-Substituted Product 2-Amino-IP->Product_2 Highly Favorable Regioselective Attack at C3 Electrophile Electrophile (E⁺) Electrophile->Product_2 3-Amino-IP 3-Amino-IP (C3 is blocked) Product_3 No Reaction at C3 3-Amino-IP->Product_3 Attack at C3 is Blocked Electrophile2 Electrophile (E⁺) Electrophile2->Product_3

Caption: Comparison of electrophilic substitution on the two isomers.

Basicity and Nucleophilicity

Both isomers possess multiple basic nitrogen atoms: the exocyclic amine (NH₂), the imidazole N1, and the pyridine N4 (in its protonated form). The overall basicity (pKa) is influenced by the amino group's position through resonance and inductive effects. The exocyclic amino group in both isomers can act as a nucleophile in reactions like acylation or alkylation, though its reactivity can be modulated by the electronic push-pull within the specific isomer.

Medicinal Chemistry Relevance

The distinct substitution patterns of the two isomers translate directly to their roles in drug discovery.

  • 3-Amino Derivatives: The GBB reaction's versatility allows for the rapid generation of large libraries of 3-amino analogs with diverse substituents at the C2 and C3-amine positions. This has made the 3-amino scaffold a workhorse for lead discovery, with numerous reports of potent anticancer, antiviral, and antiprotozoal activities.[7]

  • 2-Amino Derivatives: While their synthesis is more linear, the unique reactivity of 2-amino isomers makes them crucial building blocks for accessing C2,C3-disubstituted compounds that are inaccessible via MCRs. Marketed drugs like Zolimidine (antiulcer) and Miroprofen (anti-inflammatory) feature a C2-substituted imidazo[1,2-a]pyridine core, underscoring the therapeutic importance of this isomeric class.[10]

Conclusion

The 2-amino and 3-amino imidazo[1,2-a]pyridine isomers, while structurally similar, are worlds apart in their chemical personalities. Their differences are summarized below:

Table 2: Summary of Key Differences

Feature2-Amino Isomer3-Amino Isomer
Primary Synthesis Multi-step linear synthesis (e.g., electrocyclization)One-pot Multicomponent Reactions (e.g., GBB)
Key ¹H NMR Signal Singlet for C3-HSinglet for C2-H
Key ¹³C NMR Signals Shielded C2, less affected C3Deshielded C2, shielded C3
Electrophilic Attack Highly reactive and selective at the C3 positionC3 position is blocked; unreactive towards electrophilic substitution
Strategic Use Intermediate for C3-functionalized derivativesRobust core for library synthesis via MCRs

A thorough understanding of these core distinctions is not merely academic; it is fundamental to the strategic design of synthetic routes and the rational development of novel therapeutics. For the medicinal chemist and the synthetic researcher, choosing the "right" amino-imidazo[1,2-a]pyridine isomer is the first critical step toward achieving their desired molecular architecture and biological function.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005 (2024).
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. (PMC version).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, (2021).
  • Léger, B., Garcia, A., Sancéau, J. Y., Pinson, P., Rousseau, B., Schneider, C., & Thery, V. (2012). Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[5][6]Diazepinones. The Journal of Organic Chemistry, 77(6), 2974–2981. Available at:

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH, (2021).
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - NIH.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Supporting Information.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC - NIH.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH.
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Methodological & Application

Application Note: Strategic Functionalization of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust protocols for functionalizing 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine . This scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors, GABA ligands, and anti-infectives.

Structural Analysis & Reactivity Profile

The This compound scaffold presents four distinct vectors for chemical diversity. Understanding the electronic interplay between these sites is critical for regiocontrol.

  • C6-Position (Bromide): The primary electrophilic handle. It is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). Challenge: The adjacent 5-methyl group introduces steric bulk, potentially hindering bulky ligands.

  • C2-Position (Amine): An exocyclic nucleophile. It is prone to acylation and alkylation but can poison metal catalysts if left unprotected. It can also be converted to a halide via Sandmeyer chemistry.[1][2][3]

  • C3-Position (C-H): The most electron-rich site on the ring, acting as an enamine-like nucleophile. It reacts rapidly with electrophiles (halogens, formyl groups) without transition metal catalysis.

  • C5-Position (Methyl): A benzylic-like site. While sterically shielding C6, it can be functionalized via radical bromination (Wohl-Ziegler) to create a new electrophilic handle (-CH₂Br).

Reactivity Logic Flow

The following diagram illustrates the decision matrix for sequencing reactions to avoid incompatibility (e.g., protecting the amine before Pd-catalysis).

ReactivityFlow Start Scaffold: 2-Amino-6-bromo-5-methyl... C2_Protect Step 1: C2-Protection (Acetylation/Boc) Start->C2_Protect Prevent Catalyst Poisoning Direct_C3 Direct C3-Func (If C6-Br retained) Start->Direct_C3 Retain Br for later C6_Couple Step 2: C6-Coupling (Suzuki/Buchwald) C2_Protect->C6_Couple Pd(0) Catalysis C3_Func Step 3: C3-Functionalization (EAS / Formylation) C6_Couple->C3_Func Electrophilic Subst. C5_Act Step 4: C5-Methyl Activation (Radical Bromination) C3_Func->C5_Act Late-Stage Diversity

Figure 1: Strategic workflow for sequential functionalization. Protecting the C2-amine is often the requisite first step to enable high-yielding Pd-catalysis at C6.

Module 1: C6-Functionalization (The Cross-Coupling Hub)

The C6-bromide is the most valuable handle for building molecular complexity. However, the free C2-amine can coordinate to Pd(II) species, arresting the catalytic cycle.

Protocol A: Protection of C2-Amine (Acetylation)

Before attempting challenging cross-couplings, mask the amine.

  • Reagents: Acetic anhydride (

    
    ), Pyridine (solvent/base).
    
  • Conditions:

    
    , 2-4 hours.
    
  • Procedure:

    • Dissolve substrate (1.0 equiv) in pyridine (5 mL/mmol).

    • Cool to

      
       and add 
      
      
      
      (1.2 equiv) dropwise.
    • Stir at RT until TLC indicates consumption of starting material.

    • Workup: Pour into ice water. The acetamide product usually precipitates. Filter, wash with water, and dry.

    • Note: This group is stable to Suzuki conditions but can be removed later with aqueous NaOH/MeOH.

Protocol B: Suzuki-Miyaura Coupling (Sterically Demanding)

The 5-methyl group imposes steric hindrance. Standard ligands (


) may be sluggish. Use Buchwald precatalysts or bidentate ligands (

) for best results.
ParameterStandard Condition (Robust)Advanced Condition (Difficult Substrates)
Catalyst

(5 mol%)

/ XPhos or SPhos
Base

(2.0 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-BuOH
Temp/Time

, 4-12 h

, 2-6 h (Microwave preferred)

Step-by-Step (Standard):

  • Charge a reaction vial with Protected Scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (2.0 equiv).
    
  • Add

    
      (0.05 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed Dioxane/Water (4:1, 0.1 M concentration).

  • Heat to

    
    . Monitor by LCMS.
    
  • Troubleshooting: If conversion stalls, add 0.02 equiv additional catalyst and boost temp to

    
    . The 5-Me group may require longer reaction times than unsubstituted analogs [1].
    

Module 2: C3-Functionalization (The Nucleophilic Core)

The C3 position is highly nucleophilic (enamine-like). It can be functionalized without touching the C6-bromide, allowing for orthogonal derivatization.

Protocol C: Vilsmeier-Haack Formylation (C3-CHO)

Introduces an aldehyde at C3, a versatile handle for reductive aminations or olefination.

  • Reagents:

    
    , DMF.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[4][5]
    
  • Procedure:

    • Cool dry DMF (10 vol) to

      
      .
      
    • Add

      
       (1.5 equiv) dropwise. Stir 20 min to form the Vilsmeier reagent (white precipitate may form).
      
    • Add the Scaffold (1.0 equiv) dissolved in minimal DMF.

    • Warm to

      
       for 2 hours.
      
    • Quench: Pour into ice/sat.

      
       solution. Neutralize to pH 7.
      
    • Extract with EtOAc. The C3-formyl product is usually a yellow solid [2].

Protocol D: C3-Halogenation (NBS/NIS)
  • Reagents: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile or DMF (

    
    ).
    
  • Note: This reaction is instantaneous. Do not use radical initiators (AIBN) here; this is an ionic reaction.

Module 3: C5-Methyl Activation (Radical Chemistry)

To functionalize the 5-methyl group, we must switch mechanisms from ionic to radical. This is a "high-risk, high-reward" transformation due to potential benzylic vs. ring bromination competition.

Protocol E: Wohl-Ziegler Bromination

Converts 5-


 to 5-

.
  • Reagents: NBS (1.05 equiv), AIBN (0.1 equiv) or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Trifluorotoluene (green alternative).
    
  • Procedure:

    • Dissolve Protected Scaffold in solvent (0.2 M).

    • Add NBS and AIBN.

    • Reflux (

      
      ) under 
      
      
      
      .
    • Critical: Stop reaction immediately upon consumption of SM (monitor by NMR/TLC) to prevent gem-dibromination (

      
      ).
      
    • Workup: Filter off succinimide. Concentrate filtrate.

    • Utility: The resulting benzyl bromide reacts rapidly with amines, azides, or thiols [3].

Module 4: C2-Amino Transformation (Sandmeyer)

If the amino group is not required in the final target, convert it to a halide to create a 2,6-dihalo scaffold , enabling sequential cross-couplings at C6 and C2.

Protocol F: Sandmeyer Bromination ( )
  • Reagents:

    
     (1.5 equiv), 
    
    
    
    -Butyl Nitrite (
    
    
    -BuONO, 1.5 equiv).
  • Solvent: Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Suspend

      
       in MeCN. Add 
      
      
      
      -BuONO dropwise.
    • Add the Scaffold (as free amine) portion-wise. Evolution of

      
       gas will be observed.
      
    • Heat to

      
       for 1 hour.
      
    • Result: 2,6-dibromo-5-methylimidazo[1,2-a]pyridine.

    • Selectivity: The C6-Br is generally more reactive in Pd-coupling than the C2-Br, allowing regioselective functionalization [4].

Comparison of Methodologies

TransformationTarget SiteMechanismKey ReagentsCritical Note
Suzuki Coupling C6Pd(0) Cycle

, Boronic Acid
Protect C2-NH2 first to avoid catalyst death.
Vilsmeier-Haack C3


, DMF
Highly regioselective for C3.
Radical Bromination C5-MeRadical ChainNBS, AIBN, HeatAvoid over-bromination; use non-polar solvent.
Sandmeyer C2Radical/Ionic

-BuONO,

Generates versatile di-halo intermediate.

References

  • Microwave-assisted Suzuki cross-coupling of 6-halogenoimidazo[1,2-a]pyridines. Source: IMIST.ma URL:[Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds. Source: Chemical Communications (RSC) URL:[6][Link]

  • Wohl-Ziegler Reaction (NBS Bromination). Source: Organic Chemistry Portal URL:[Link]

  • Sandmeyer reaction of N-(prop-2-yn-1-ylamino)pyridines. Source: Chemical Communications (RSC) URL:[6][Link]

Sources

Application Note: High-Efficiency Amide Coupling Protocols for 2-Aminoimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazo[1,2-a]pyridine moiety is a privileged pharmacophore in medicinal chemistry, present in numerous anxiolytic (e.g., Zolpidem analogs), antiviral, and antineoplastic agents. However, derivatizing the 2-amino position via amide coupling is synthetically challenging. This amine exhibits exceptionally low nucleophilicity due to resonance delocalization into the bicyclic aromatic system. Furthermore, the N1-ring nitrogen often competes as a nucleophile, leading to regioselectivity issues or unstable intermediates.

This guide details three validated protocols to overcome these electronic and steric barriers. We move beyond standard EDC/NHS couplings—which frequently fail for this substrate—to advanced activation strategies using Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent .

Mechanistic Insight & Challenges

To successfully acylate this scaffold, one must understand why it resists standard conditions. The 2-amino group is not a simple aniline; it functions electronically as a vinylogous amidine.

Electronic Deactivation

The lone pair on the exocyclic nitrogen (


) is heavily delocalized into the imidazopyridine ring, specifically towards the N1 position. This resonance effect renders the 

significantly less nucleophilic than a standard primary amine.
Regioselectivity (The N1 Trap)

Reagents often attack the more basic ring nitrogen (N1) first, forming an N-acyl salt. While this intermediate can sometimes rearrange to the thermodynamic product (N-exo amide) via a Dimroth-like rearrangement, it often hydrolyzes back to the starting material during workup if the rearrangement is kinetically slow.

Figure 1: Mechanistic pathway showing the competition between the kinetic N1-acylation trap and the desired thermodynamic exocyclic amide formation.

Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Best for: Chiral acids, epimerization-prone substrates, and parallel medicinal chemistry. Why it works: T3P (Propylphosphonic anhydride) acts as a powerful water scavenger and activates the carboxylic acid into a mixed anhydride that is highly reactive yet selective. It avoids the high acidity of acid chlorides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Aminoimidazo[1,2-a]pyridine derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry/solubility)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc (0.2 M concentration).

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 10 minutes to form the active species.

  • Addition: Add the 2-Aminoimidazo[1,2-a]pyridine (1.1 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 60°C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat.[1] NaHCO3 (x2), and brine. T3P byproducts are water-soluble, simplifying purification.[2]

Protocol B: In-Situ Acid Chloride via Ghosez’s Reagent

Best for: Extremely unreactive amines or sterically hindered carboxylic acids where T3P fails. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under strictly neutral conditions, avoiding the harshness of oxalyl chloride/DMF while maintaining high reactivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • 2-Aminoimidazo[1,2-a]pyridine (1.0 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM under Argon. Add Ghosez’s Reagent dropwise at RT. Stir for 30–60 mins. (Monitor by TLC/NMR for disappearance of acid).

  • Coupling: In a separate flask, dissolve the amine and Et3N in DCM.

  • Combination: Cannulate the in-situ generated acid chloride solution into the amine solution slowly at 0°C.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with sat. NaHCO3 solution.

Protocol C: The "Hard Force" Method (NaH Deprotonation)

Best for: Substrates where the amine is completely non-nucleophilic due to strong electron-withdrawing groups on the ring (e.g., 6-nitro-imidazo[1,2-a]pyridine). Mechanism: Converts the weak amine into a potent amide anion.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% in oil, 2.0 equiv) in dry THF at 0°C.

  • Amine Addition: Add the 2-Aminoimidazo[1,2-a]pyridine (1.0 equiv). Stir for 30 mins until gas evolution ceases. The solution often turns yellow/orange (anion formation).

  • Acylation: Add the Acid Chloride (1.1 equiv) or Anhydride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with cold water/NH4Cl.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate stability and reactivity.

Quantitative Comparison of Methods

FeatureProtocol A (T3P)Protocol B (Ghosez)Protocol C (NaH)Standard EDC/HOBt
Yield (Avg) 75–90%60–85%50–70%< 30% (Poor)
Epimerization Very Low (<1%)LowHigh (Risk)Low
Water Tolerance ModerateLow (Strictly Anhydrous)Zero (Dangerous)High
Purification Simple (Aq. Wash)ModerateDifficultModerate
Throughput High (Parallel friendly)MediumLowHigh

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Solution: Do not add more acid. Add catalytic DMAP (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak amine more effectively than the anhydride alone.

  • Problem: Regioisomer formation (N1 acylation).

    • Solution: Heat the reaction. The N1-acyl product is often the kinetic product. Heating (60–80°C) promotes the thermodynamic rearrangement to the desired exocyclic amide.

  • Problem: Low solubility of starting material.

    • Solution: Switch solvent to NMP or DMF . If using T3P, ensure you use the DMF-based T3P solution, not the EtOAc one.

References

  • T3P Reagent Overview & Applications Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Review Journal of Chemistry, 2014.

  • Acyl Fluorides/Chlorides for Electron Deficient Amines A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. [3]

  • General Reactivity of Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024.

  • Ghosez's Reagent Methodology Use of 1-Chloro-N,N,2-trimethylpropenylamine for the Synthesis of Amides of Electron-Deficient Anilines. Organic Syntheses.[4] (General methodology reference for the reagent class).

Sources

Application Note: Synthesis of Bioactive Heterocycles using 2-Aminoimidazo[1,2-a]pyridine Intermediates

[1][2]

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3] While the 3-amino derivatives (accessible via the Groebke-Blackburn-Bienaymé reaction) are widely explored, the 2-aminoimidazo[1,2-a]pyridine intermediate offers a distinct and powerful reactivity profile.

This guide focuses on the 2-amino isomer, which serves as a bifunctional nucleophile. Its unique electronic structure allows for C3-selective functionalization followed by cyclization with the C2-amine, enabling the rapid construction of tricyclic systems such as pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepinones . These fused systems are high-value targets for kinase inhibition and CNS modulation.

Key Reactivity Profile

The 2-aminoimidazo[1,2-a]pyridine scaffold possesses three distinct reactive sites:

  • C3-Position: Highly nucleophilic (enamine-like character), susceptible to electrophilic aromatic substitution (acylation, halogenation).

  • Exocyclic 2-Amino Group: Nucleophilic, capable of amide coupling, urea formation, and participating in cyclizations.

  • Bridgehead Nitrogen (N4): Electron-deficient, generally unreactive in this specific context but essential for aromaticity.

Synthesis of the Core Intermediate: 2-Aminoimidazo[1,2-a]pyridine[5]

Direct synthesis of the free 2-amino derivative is challenging due to the instability of the free amine and potential for polymerization. The most robust protocol involves a protection-cyclization-deprotection strategy starting from 2-aminopyridine.

Protocol A: Preparation of 2-Aminoimidazo[1,2-a]pyridine (Protected)

Reagents: 2-Aminopyridine, Iodoacetamide, Trifluoroacetic Anhydride (TFAA), Pyridine, CH₂Cl₂.

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-aminopyridine (10 mmol) in acetone. Add iodoacetamide (10 mmol) and reflux for 4 hours.

    • Observation: A precipitate (pyridinium salt) will form.

    • Workup: Filter the solid, wash with cold acetone, and dry.

  • Cyclization (The Trifluoroacetyl Trick): Suspend the salt in dry CH₂Cl₂ (50 mL). Add Pyridine (2.5 equiv) and cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.2 equiv).

    • Mechanism:[4][3][5][6][7] TFAA activates the amide oxygen, promoting dehydration and cyclization while simultaneously protecting the resulting exocyclic amine as a trifluoroacetamide.

    • Condition: Stir at room temperature for 12 hours.

  • Isolation: Quench with saturated NaHCO₃. Extract with CH₂Cl₂. Purify via flash chromatography (EtOAc/Hexane).

    • Product: N-(imidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide.

Step 2: Deprotection (In situ generation)

  • Note: The free amine is unstable. It is best generated in situ or used immediately after saponification (K₂CO₃/MeOH) for the next step.

Application 1: Synthesis of Fused [1,3]Diazepinones via C3-Acylation[5]

This protocol describes the synthesis of pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepinones , a tricyclic scaffold with significant potential in oncology (kinase inhibition).

Mechanistic Workflow

The reaction proceeds via a "C3-First" strategy. The electron-rich C3 position is acylated, and the resulting pendant amine is then deprotected to attack the C2-amine, closing the third ring.

GStart2-Aminoimidazo[1,2-a]pyridine(Protected)Inter1C3-Acylation(Friedel-Crafts)Start->Inter1 Amino Acid Chloride/ AlCl3 or SnCl4Inter2N-Deprotection(Saponification)Inter1->Inter2 K2CO3 / MeOHFinalCyclization to[1,3]DiazepinoneInter2->Final IntramolecularImine Formation

Figure 1: Cascade synthesis of tricyclic diazepinones from 2-aminoimidazo[1,2-a]pyridine.

Detailed Protocol
  • C3-Acylation:

    • Dissolve N-(imidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Add N-Boc-amino acid chloride (1.2 equiv) (prepared from N-Boc amino acid + oxalyl chloride).

    • Add Lewis Acid: AlCl₃ (3.0 equiv) carefully at 0°C.

    • Reaction: Reflux at 80°C for 4–6 hours.

    • Checkpoint: TLC should show disappearance of starting material. The Lewis acid directs acylation exclusively to the C3 position.

    • Workup: Quench with ice water. Extract with DCM. Purify the 3-acyl-2-(trifluoroacetamido) intermediate.

  • Tandem Deprotection & Cyclization:

    • Dissolve the intermediate in MeOH/H₂O (4:1) .

    • Add K₂CO₃ (5.0 equiv). Heat to 60°C for 2 hours.

    • Chemistry: This step removes the trifluoroacetyl group (revealing the C2-NH₂) and the Boc group (if labile under thermal/basic conditions, otherwise use TFA/DCM first).

    • Cyclization: The free C2-amine attacks the ketone carbonyl at C3 (from the amino acid side chain) to form the 7-membered diazepine ring.

    • Yield: Typically 60–80%.

Application 2: Synthesis of Imidazo[1,2-a]pyrimidine-2-ones

This protocol utilizes the 2-amino intermediate to form a pyrimidine ring fused to the imidazole core, creating a imidazo[1,2-a]pyrimidine system.

Reagents: 2-Aminoimidazo[1,2-a]pyridine (free base, generated in situ), 1,3-Dicarbonyl compounds (e.g., Ethyl acetoacetate or Acetylacetone).

Protocol:

  • Condensation: In a round-bottom flask, mix 2-aminoimidazo[1,2-a]pyridine (1.0 equiv) with Ethyl Acetoacetate (1.2 equiv).

  • Catalyst: Add 10 mol% Bi(NO₃)₃·5H₂O (Bismuth nitrate) or InCl₃ (Indium trichloride) as a Lewis acid catalyst.

  • Solvent: Ethanol (reflux) or Solvent-free (100°C).

  • Reaction: Stir for 3–5 hours.

  • Mechanism: The exocyclic amine attacks the ketone, followed by cyclization of the ring nitrogen (N1) onto the ester carbonyl.

  • Product: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Comparative Data & Bioactivity[9][10]

The following table summarizes the structural differences and applications of the 2-amino vs. 3-amino scaffolds.

Feature2-Aminoimidazo[1,2-a]pyridine3-Aminoimidazo[1,2-a]pyridine
Primary Synthesis Cyclization of 2-aminopyridine + haloacetamideGroebke-Blackburn-Bienaymé (GBB) Reaction
Reactive Nucleophile C3-Carbon (Enamine-like) & 2-NH₂ 3-NH₂ (Exocyclic amine)
Key Application Precursor to Tricyclic Fused Systems (Diazepinones)Scaffold for Zolpidem/Alpidem analogs
Bioactivity Class Kinase Inhibitors (CDK, GSK-3), AntiviralsGABA-A Agonists, Tubulin Polymerization Inhibitors

Expert Tips & Troubleshooting

  • Instability of Free Amine: The 2-aminoimidazo[1,2-a]pyridine free base is prone to oxidative dimerization. Always store it as the HBr or HCl salt , or as the trifluoroacetamide protected form. Deprotect immediately before use.

  • Regioselectivity: In electrophilic substitutions (like acylation), the C3 position is significantly more nucleophilic than the C2-amine if the amine is protected. If the amine is free, N-acylation may compete; therefore, protection is crucial for C-acylation.

  • Solvent Choice: For the cyclization steps, polar protic solvents (MeOH, EtOH) often facilitate proton transfer required for ring closure.

References

  • Synthesis of 2-Aminoimidazo[1,2-a]pyridine via Trifluoroacetylation

    • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused [1,3]Diazepinones.
    • J. Org.[8][9][10] Chem.2012 , 77, 2501–2507.

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
    • ACS Omega2025 , (Review).[3]

  • Groebke-Blackburn-Bienaymé Reaction (3-Amino Context)

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[7][11]

    • Eur. J. Org. Chem.2011, 4438–4444.
  • Bioactive Applications (Anticancer)

    • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
    • BMC Chemistry2025, 19, 48.

Application Note: One-Pot Synthesis Architectures for Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in modern medicinal chemistry, serving as the core structure for blockbuster anxiolytics (e.g., Zolpidem , Alpidem ), antivirals, and phosphodiesterase inhibitors.[1][2][3][4] Traditional synthesis (Chichibabin condensation) often suffers from harsh conditions and limited regiocontrol.

This Application Note details two validated one-pot protocols designed for high-throughput library generation and scale-up. We distinguish between Type A (Multicomponent assembly for 3-amino functionalization) and Type B (Oxidative coupling for 2-aryl/alkyl functionalization).

Part 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Protocol

Target: 3-amino-imidazo[1,2-a]pyridines (versatile for further derivatization).[5] Mechanism: [4+1] Cycloaddition of an isocyanide with an in situ formed Schiff base.

Mechanistic Pathway (Logic Flow)

The reaction success hinges on the equilibrium of the Schiff base formation. If the isocyanide intercepts the protonated imine too slowly, hydrolysis occurs.

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine -H2O Cyclo [4+1] Cycloaddition (Non-concerted) Imine->Cyclo + Isocyanide Acid Acid Catalyst (Activation) Acid->Imine Protonation Rearrange 1,3-H Shift (Aromatization) Cyclo->Rearrange Irreversible Product 3-Amino-imidazo[1,2-a]pyridine Rearrange->Product

Figure 1: Mechanistic flow of the GBB reaction.[3] Note that the acid catalyst is critical for activating the imine for nucleophilic attack by the isocyanide.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (Preferred for difficult substrates) or Ammonium Chloride (Green alternative).

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[1][6]

  • Aldehyde (1.0 equiv)[7]

  • Isocyanide (1.0 equiv)

  • Catalyst: Sc(OTf)₃ (5 mol%) OR NH₄Cl (10 mol%)

  • Solvent: Methanol (MeOH) or DCM:MeOH (1:1)

Protocol Steps:

  • Imine Pre-formation (Critical Step): In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

    • Checkpoint: Stir at room temperature for 15-30 mins. Ensure the solution remains clear or turns slightly yellow (Schiff base formation). Adding 3Å molecular sieves here improves yields for sterically hindered amines.

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol) or NH₄Cl (5 mg). Stir for 5 mins.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 12 hours.

    • Method B (Microwave - Recommended): Seal vial. Irradiate at 100°C for 20 minutes (High absorption setting).

  • Workup:

    • Concentrate solvent in vacuo.

    • Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) to neutralize acid.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting The GBB:

  • Low Yield? If the isocyanide smell persists, the imine formation failed. Solution: Increase pre-stir time or add MgSO₄ to the initial mixture to drive dehydration.

  • Sticky Precipitate? The product often precipitates in pure MeOH. Cool to 0°C and filter; you may avoid column chromatography entirely.

Part 2: Metal-Free Oxidative Coupling (Modified Ortoleva-King)

Target: 2-Aryl-imidazo[1,2-a]pyridines (Zolpidem precursors). Mechanism: Iodine-mediated


-functionalization of ketones followed by cyclization.
Reaction Workflow

This method replaces toxic


-haloketones (lachrymators) with simple ketones and molecular iodine.

Iodine_Workflow Setup Reaction Setup (Ketone + Amine + I2) Heating Heating Phase (100°C, Open Air) Setup->Heating Monitor Monitor: Disappearance of I2 Color Heating->Monitor Monitor->Heating Purple Color Persists Quench Quench: Na2S2O3 (Remove excess I2) Monitor->Quench Solution turns Brown/Orange Isolate Isolation (Precipitation or Extraction) Quench->Isolate

Figure 2: Workflow for Iodine-mediated synthesis. The visual loss of deep purple iodine color is a key in-process control.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Oxidant: Molecular Iodine (I₂) Solvent: Water (Green Chemistry) or Polyethylene Glycol (PEG-400)

Reagents:

  • 2-Aminopyridine (1.0 mmol)[1][6]

  • Acetophenone derivative (1.0 mmol)[6][7]

  • Iodine (0.5 - 1.0 mmol)

  • Additive: Sodium Dodecyl Sulfate (SDS) (10 mol%) - Crucial for water-based reactions to create micelles.

Protocol Steps:

  • Charge: In a round-bottom flask, add 2-aminopyridine, acetophenone, and SDS in Water (5 mL).

  • Activation: Add Iodine (I₂) (127 mg, 0.5 mmol).

  • Reaction: Heat to 100°C open to the air (or under O₂ balloon for faster kinetics).

    • Why Open Air? Oxygen is required to regenerate the Iodide to Iodine species in catalytic cycles, though stoichiometric Iodine is more robust for beginners.

  • Monitoring: The reaction mixture will transition from deep purple -> brown -> orange. TLC (EtOAc:Hexane 3:7) usually shows a fluorescent blue spot (product) under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[4][5][7][8][9]

    • Add 10% Na₂S₂O₃ (aq) to quench unreacted iodine (Solution turns pale yellow).

    • Extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol is often sufficient.

Part 3: Comparative Data & Selection Guide

FeatureGBB Reaction (Method A)Oxidative Coupling (Method B)
Primary Product 3-Amino-imidazo[1,2-a]pyridine2-Aryl-imidazo[1,2-a]pyridine
Complexity 3-Component (High Diversity)2-Component (Robust)
Atom Economy High (Water is only byproduct)Moderate (Depends on oxidant)
Key Limitation Requires Isocyanides (odorous, expensive)Limited to Ketone availability
Green Score High (if using NH4Cl/EtOH)Excellent (Water/Iodine systems)

References

  • Review of GBB Reaction: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules, 2023.[10] Link

  • Iodine-Mediated Protocol: "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media." ACS Omega, 2020. Link

  • Copper-Catalyzed Mechanism: "Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine (Mechanistic Analog)." Science Advances, 2018. Link

  • Microwave Assisted Synthesis: "Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction." Sciforum, 2019. Link

  • General Overview: "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

Sources

Application Note: Buchwald-Hartwig Amination of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine . This substrate presents a dual synthetic challenge: the steric hindrance imposed by the C5-methyl group ortho to the reactive C6-bromide, and the chemoselectivity required to couple an external amine without interference from the unprotected C2-amino group.

While traditional protocols often require protecting group manipulations (Boc/Acetyl) for the C2-amine, this guide prioritizes a direct coupling strategy utilizing Third-Generation (G3) Buchwald Precatalysts. This approach minimizes step count, improves atom economy, and leverages ligand-controlled chemoselectivity.

Critical Analysis & Mechanistic Insight

The "Steric Gate" Challenge

The 5-methyl group exerts significant steric pressure on the C6 position. In the catalytic cycle, the oxidative addition of the C6-Br bond to the Palladium(0) center is kinetically impeded by this ortho-substituent. Furthermore, during the reductive elimination step, the bulky surroundings can destabilize the transition state, leading to potential protodehalogenation (reduction of Br to H) rather than C-N bond formation.

Chemoselectivity of the C2-Amine

The C2-amino group in imidazo[1,2-a]pyridines is conjugated with the ring system, rendering it less nucleophilic than typical alkyl amines. However, it remains a competent ligand that can bind to Pd(II) species, potentially forming off-cycle resting states (catalyst poisoning).

  • Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos ) creates a crowded coordination sphere that disfavors the binding of the substrate's own C2-amine while facilitating the coupling of the incoming nucleophile.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with a focus on the steric interactions managed by the ligand system.

CatalyticCycle cluster_steric Critical Steric Control Zone PreCat Pd G3 Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Rate Limiting due to 5-Me) Pd0->OxAdd + Substrate (6-Br-5-Me) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + External Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Steric Crowding Promotes Release Product C6-Aminated Product + Regenerated L-Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting the critical steric control zone where the 5-methyl group impacts reactivity.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%).

    • Rationale: The bulky t-butyl groups on the ligand provide the necessary steric bulk to prevent catalyst deactivation by the C2-amine and facilitate reductive elimination.

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or LHMDS (2.2 equiv).

    • Note: Use LHMDS if the coupling partner has base-sensitive functional groups (e.g., esters).

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

    • Concentration: 0.1 M to 0.2 M.

Step-by-Step Procedure (Direct Coupling)
  • Preparation: In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial equipped with a magnetic stir bar.

  • Loading: Add the heteroaryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (NaOtBu, 2.0 equiv).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (0.02 equiv / 2 mol%).

    • Tip: If using the G3 precatalyst, no separate activation step is needed. If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins before adding.

  • Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (if outside glovebox).

  • Reaction: Heat the block to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the disappearance of the bromide (M+) and appearance of the product (M+Amine-Br).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH or EtOAc/Hexanes gradient).

Protocol B: Protected Route (Fallback)

If the direct coupling yields <30% or shows significant side products, employ the protected route:

  • Protection: React substrate with Boc2O (1.1 equiv) and DMAP (cat.) in DCM to generate the 2-(N-Boc-amino) derivative.

  • Coupling: Perform the Buchwald-Hartwig reaction as described above. The Boc group eliminates any risk of catalyst poisoning by the C2-amine.

  • Deprotection: Treat with TFA/DCM (1:4) at room temperature for 1 hour to reveal the free amine.

Data Summary & Troubleshooting

Optimization Matrix
VariableRecommendationImpact on 5-Me Substrate
Ligand tBuBrettPhos Best for unprotected amino-heterocycles.
Ligand (Alt) BrettPhos Good alternative for primary amines.
Catalyst Source Pd G3 Precatalyst Ensures rapid activation (L-Pd(0)) without induction period.
Base NaOtBu Standard; fast reaction rates.
Base (Alt) LHMDS Milder; prevents hydrolysis of sensitive groups.
Temp 80–100 °C Required to overcome steric barrier of 5-Me group.
Self-Validating Troubleshooting

Use this logic flow to diagnose reaction failures:

  • Issue: Starting Material Recovered (No Conversion).

    • Cause: Catalyst failed to activate or oxidative addition is blocked.

    • Fix: Increase Temp to 110 °C; switch to BrettPhos Pd G3 ; ensure inert atmosphere (O2 kills the active species).

  • Issue: Protodehalogenation (Br replaced by H).

    • Cause: Reductive elimination is too slow; hydride source present (often from solvent or impurities).

    • Fix: Switch solvent to t-Amyl alcohol; increase catalyst loading; ensure anhydrous conditions.

  • Issue: Homocoupling of Substrate.

    • Cause: Disproportionation of catalyst.

    • Fix: Lower the concentration (0.05 M); add the bromide slowly to the catalyst/amine mixture.

Decision Workflow Diagram

Workflow Start Start: 2-Amino-6-bromo- 5-methylimidazo[1,2-a]pyridine Check Is Coupling Partner Base Sensitive? Start->Check Direct Protocol A: Direct Coupling (tBuBrettPhos Pd G3, NaOtBu) Check->Direct No Mild Protocol A (Mod): Use LHMDS Base Check->Mild Yes Analysis Analyze LCMS (4h) Direct->Analysis Mild->Analysis Success Isolate Product Analysis->Success >70% Conv. Fail Low Yield / Side Rxns Analysis->Fail <30% Conv. Protect Protocol B: Boc-Protection Then Coupling Fail->Protect Protect->Success Deprotect

Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate compatibility and initial results.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(1), 280–283. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544. Link

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552–13554. Link

  • Accela ChemBio. "Product: this compound (CAS 1895053-99-2)."[1] Catalog Entry. Link

Sources

Technical Application Note: Strategic Synthesis of 2-Aminoimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The imidazo[1,2-a]pyridine bicyclic core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the parent ring system is widely accessible via the classical condensation of 2-aminopyridines with


-haloketones, the specific 2-aminoimidazo[1,2-a]pyridine  isomer presents a unique synthetic challenge and a distinct pharmacological profile.

Critical Distinction (Regioisomerism): Researchers must distinguish between the 2-amino and 3-amino isomers, as their synthesis and biological targets differ fundamentally:

  • 3-Amino Isomers: Typically synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (Aldehyde + 2-Aminopyridine + Isocyanide).

  • 2-Amino Isomers: Cannot be accessed via standard GBB chemistry. They require specific cyclization precursors, most notably

    
    -haloacetonitriles  or equivalent synthons that introduce the amino-bearing carbon at the C2 position.
    

This guide details the robust synthesis of the 2-amino variant, focusing on the regioselective alkylation-cyclization cascade.

Mechanistic Principles

The formation of the 2-aminoimidazo[1,2-a]pyridine ring system via the "Nitrile Route" relies on a delicate balance of nucleophilicity between the ring nitrogen (N1) and the exocyclic amine of the 2-aminopyridine starting material.

The Cyclization Cascade
  • N-Alkylation: The endocyclic nitrogen (N1) of 2-aminopyridine is generally more nucleophilic than the exocyclic amine. It attacks the

    
    -carbon of the 
    
    
    
    -haloacetonitrile, forming a pyridinium salt intermediate.
  • Thorpe-Ziegler Cyclization: Under basic conditions, the exocyclic amine attacks the nitrile carbon (intramolecular nucleophilic addition).

  • Tautomerization: The resulting imine intermediate rearranges to the stable aromatic 2-aminoimidazo[1,2-a]pyridine.

Pathway Visualization

The following diagram illustrates the critical "N1-First" pathway required for successful cyclization.

Mechanism Start 2-Aminopyridine (Nucleophile) Inter1 N-Alkylpyridinium Salt (Intermediate I) Start->Inter1 SN2 Attack (N1) Reagent α-Haloacetonitrile (Electrophile) Reagent->Inter1 Step2 Base-Mediated Cyclization Inter1->Step2 Inter2 Imino-Heterocycle (Intermediate II) Step2->Inter2 Intramolecular Nitrile Attack Product 2-Aminoimidazo[1,2-a]pyridine (Target) Inter2->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the formation of 2-aminoimidazo[1,2-a]pyridine via condensation with


-haloacetonitrile. Note that initial alkylation at the exocyclic nitrogen would lead to a non-cyclizable linear byproduct.

Experimental Protocols

Protocol A: Thermal Cyclocondensation (The Standard Method)

This protocol is the industry standard for generating the 2-amino scaffold. It is scalable and tolerates various substitutions on the pyridine ring.[1][2]

Reagents:

  • Substituted 2-Aminopyridine (1.0 equiv)

  • 
    -Chloroacetonitrile or 
    
    
    
    -Bromoacetonitrile (1.1 equiv)
  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (5.0 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add the base (

    
    , 10.0 mmol) followed by the slow, dropwise addition of 
    
    
    
    -haloacetonitrile (5.5 mmol).
    • Caution:

      
      -Haloacetonitriles are potent lachrymators. Handle only in a functioning fume hood.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The formation of a highly fluorescent spot usually indicates the product.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure.

    • Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Ether is often sufficient. If necessary, purify via flash column chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

For library generation or sluggish substrates (e.g., electron-deficient pyridines), microwave irradiation significantly accelerates the N-alkylation step.

Parameters:

  • Vessel: Sealed microwave vial (10 mL).

  • Solvent: Ethanol or Acetonitrile.

  • Temperature:

    
    .
    
  • Time: 15–30 minutes.

Workflow:

  • Combine 2-aminopyridine (1.0 mmol),

    
    -bromoacetonitrile (1.2 mmol), and 
    
    
    
    (2.0 mmol) in Ethanol (3 mL).
  • Seal the vial and irradiate at

    
     (High Absorption setting) for 20 minutes.
    
  • Filter the inorganic salts while hot (if using ethanol) or after cooling.

  • Concentrate and purify as described in Protocol A.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and optimization strategies based on internal validation data.

VariableConditionOutcomeRecommendation
Solvent DCM / THFLow conversion; poor solubility of intermediates.Avoid non-polar solvents. Use EtOH or DMF .
Base NaOH / KOH (Strong)Hydrolysis of nitrile; ring opening.Use mild bases:

or

.
Substrate 2-Amino-3-nitropyridineNo reaction (Steric/Electronic deactivation).Use Protocol B (Microwave) or switch to DMF at

.
Reagent

-Chloro- vs Bromo-
Chloro- is slower; requires iodide catalyst.Use

-Bromoacetonitrile
for faster kinetics.

Advanced Workflow: Library Generation

For drug discovery campaigns requiring diverse 2-aminoimidazo[1,2-a]pyridines, the following workflow integrates synthesis and purification.

Workflow Input Input: Diverse 2-Aminopyridines Reaction Reaction: MW, 130°C, 20 min (EtOH, Bromoacetonitrile) Input->Reaction Scavenge Scavenging: Polymer-supported Isocyanate (Removes excess amine) Reaction->Scavenge Filter Filtration & Evaporation Scavenge->Filter QC QC Analysis: LC-MS (>95% Purity?) Filter->QC Final Final Library Plate QC->Final Yes rePurify Prep-HPLC QC->rePurify No rePurify->Final

Figure 2: High-throughput workflow for the parallel synthesis of 2-aminoimidazo[1,2-a]pyridine analogs.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[2][3][4][5][6][7][8][9][10][11][12]

    • [Link]

  • Microwave-Assisted Protocols

    • Nagaraj, M., et al. "Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine."[13] Synlett, 2012.

    • [Link]

  • Copper-Catalyzed Methods (Alternative Contexts)

    • Yan, R.-L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant."[2][7] J. Org.[2][4][7] Chem., 2012, 77, 2024-2028.[2][7]

    • [Link]

  • Regioselectivity in Aminopyridine Alkylation

    • Science Publishing Group. "Syntheses, Complexation and Biological Activity of Aminopyridines."
    • [Link][3][8][11][12][14][15]

Sources

Troubleshooting & Optimization

solubility issues of 2-aminoimidazo[1,2-a]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

2-Aminoimidazo[1,2-a]pyridine is a notorious "brick dust" intermediate. Unlike its alkylated cousins, the presence of the free amino group at the C2 position creates a dual-mode hydrogen bonding network. The exocyclic amine acts as a donor, while the ring nitrogen (N1) acts as an acceptor. This results in a highly stable crystal lattice with high melting points (often >180°C) and poor solubility in standard organic solvents.

This guide provides field-proven strategies to overcome these solubility barriers during synthesis, purification, and analysis.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the 2-aminoimidazo[1,2-a]pyridine lattice.

Solvent ClassSolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, DMAc, NMPExcellent Primary choice for reactions. Breaks lattice via strong dipole interactions. Difficult to remove; requires lyophilization or extensive aqueous washing.
Fluorinated Alcohols TFE (2,2,2-Trifluoroethanol), HFIPVery Good The "Magic" Solvents. Strong H-bond donors that disrupt the amine-N1 interaction. Excellent for NMR and difficult couplings.
Protic Polar Methanol, EthanolModerate Solubility improves significantly with heat. Good for recrystallization but may act as nucleophiles in sensitive reactions.
Chlorinated DCM, ChloroformLow to Moderate Often insufficient on its own. Requires 5-10% Methanol (v/v) to disrupt H-bonding for effective extraction or chromatography.
Ethers/Hydrocarbons THF, Diethyl Ether, HexanesPoor Anti-solvents. Use these to crash the product out of solution during recrystallization.
Water Water (pH 7)Insoluble Insoluble at neutral pH. Highly soluble at pH < 4 (forms salts).

Troubleshooting Workflows

Scenario A: "My reaction turned into a solid block and stalled."

Cause: The product precipitated out of the reaction mixture, preventing further conversion or trapping reagents inside the crystal matrix. Solution: Switch to a High-Solubility Solvent System .

  • The Co-Solvent Spike: Add 10-20% TFE (Trifluoroethanol) if your reagents tolerate it. TFE disrupts the intermolecular H-bonds better than simple alcohols.

  • Temperature Ramp: These systems often require >80°C to maintain homogeneity. Ensure your reflux condenser is efficient.

  • Phase Transfer: If using a biphasic system, standard PTCs (like TBAB) may fail. Switch to a "inverse" phase transfer approach using a solubilizing tail or run in neat DMSO.

Scenario B: "The compound streaks on Silica Gel columns."

Cause: The basic ring nitrogen (N1) interacts strongly with the acidic silanols on the silica surface. Solution: Amine-Modified Mobile Phase.

  • Standard: DCM:MeOH (95:5).

  • The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This blocks the silanol sites.

  • Alternative: Use Alumina (Neutral) stationary phase instead of silica.

Scenario C: "I can't see the amine protons in NMR."

Cause: Rapid exchange with trace water in DMSO-d6 or solvent overlap. Solution:

  • Switch Solvent: Use DMSO-d6 + 5% Trifluoroacetic Acid (TFA) . This protonates the amine, sharpening the signal and shifting it downfield (though it locks the tautomer).

  • Dryness: Use molecular sieves in your NMR tube to remove water that facilitates exchange.

Standardized Protocols

Protocol 4.1: The "Acid-Base Switch" Purification

Best for removing non-basic impurities without chromatography.

  • Dissolution: Dissolve crude solid in 1M HCl (approx. 10 mL per gram). Ensure pH < 2.

    • Validation: Solution should be clear. If turbid, filter through Celite to remove non-basic insolubles.

  • Wash: Extract the aqueous acidic layer with DCM (2 x volume).

    • Action: Discard the organic (DCM) layer. (Removes non-basic byproducts).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.

    • Observation: The 2-aminoimidazo[1,2-a]pyridine should precipitate as a white/off-white solid.

  • Recovery: Filter the solid. Wash with cold water and Diethyl Ether (to remove water traces). Dry under vacuum.

Protocol 4.2: Recrystallization (The Drowning-Out Method)

Best for high-purity crystalline material.

  • Dissolve the crude compound in the minimum amount of hot Methanol or Ethanol (boiling).

  • Once dissolved, remove from heat.

  • Immediately add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of hot ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: High-purity needles or prisms.

Visualizations

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on application.

SolubilityTree Start Select Application Reaction Synthesis/Reaction Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Chromatography Column Chrom? Purification->Chromatography TFA_NMR DMSO-d6 + Trace TFA Analysis->TFA_NMR Polarity Polar Reagents? HighTemp->Polarity No DMSO Use DMSO or DMF HighTemp->DMSO Yes Polarity->DMSO No TFE Use TFE or HFIP Polarity->TFE Yes DCM_MeOH DCM:MeOH + 1% NH4OH Chromatography->DCM_MeOH Yes (Silica) AcidBase Acid-Base Extraction Chromatography->AcidBase No (Bulk)

Diagram 2: Acid-Base Purification Mechanism

Caption: Chemical species transformation during the pH-swing purification protocol.

AcidBaseMech Crude Crude Mixture (Neutral/Solid) Acidify Add HCl (pH < 2) Crude->Acidify Cation Protonated Species [R-NH3]+ (Water Soluble) Acidify->Cation Dissolution Wash DCM Wash (Removes Impurities) Cation->Wash Basify Add NaOH (pH > 10) Wash->Basify Aqueous Layer Precip Free Base Precipitates (Pure Solid) Basify->Precip Precipitation

References

  • Synthesis & Properties: Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2013.[2] Link

  • Solubility & Handling: Gueiffier, A., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Current Medicinal Chemistry, 2001. (Provides structural basis for solubility issues).
  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
  • Crystallography & H-Bonding: Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025. Link (Details the H-bonding lattice contributions).

  • General Reactivity: Goel, A., et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2012.[3] Link

Sources

Technical Support Center: Purification of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1895053-99-2). We address common purification challenges through a series of frequently asked questions and troubleshooting scenarios. Our approach is grounded in established chemical principles and adapted from methodologies for structurally similar compounds.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the purification of the target compound.

Question 1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for purifying imidazo[1,2-a]pyridine derivatives are silica gel column chromatography and recrystallization .

  • Silica Gel Column Chromatography: This is the workhorse technique for separating the desired product from unreacted starting materials, reagents, and byproducts. The polarity of the imidazo[1,2-a]pyridine core, combined with the amino group, allows for effective separation from less polar impurities using a suitable solvent system.[1][2]

  • Recrystallization: This method is ideal for achieving high purity of the final product, especially after an initial chromatographic separation. It relies on the principle of differential solubility of the compound and impurities in a specific solvent or solvent mixture at varying temperatures. A patent for a related compound, 6-bromoimidazo[1,2-a]pyridine, specifies recrystallization from an ethyl acetate/n-hexane mixed solvent to obtain the pure product.[3]

Application Scientist's Insight: The choice between these methods, or their sequential use, depends on the impurity profile of your crude material. Chromatography is excellent for gross purification from a complex mixture, while recrystallization is superior for removing trace impurities and obtaining a crystalline final product. A typical workflow involves an initial chromatographic purification followed by recrystallization of the product-containing fractions.

Question 2: What are the likely impurities I'll encounter during the synthesis and purification?

Understanding potential impurities is critical for designing an effective purification strategy. Based on the common synthesis route for imidazo[1,2-a]pyridines (cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound), you should anticipate the following:

  • Unreacted 2-amino-6-bromo-5-methylpyridine: The starting aminopyridine is a key precursor. It is more polar than the product and can often be separated effectively.

  • Unreacted α-halocarbonyl reagent: The nature of this impurity depends on the specific synthesis. These are often less polar than the product.

  • Dibrominated Species: Side reactions during the synthesis of the aminopyridine precursor can lead to dibrominated impurities, which can be challenging to separate.[4]

  • Regioisomers: Depending on the reagents used, there is a potential for the formation of isomeric products, although the reaction to form the imidazo[1,2-a]pyridine ring system is generally regioselective.[5]

  • Polymerization Products: Under harsh reaction conditions, starting materials or the product can sometimes polymerize, leading to baseline material in TLC and NMR.

Application Scientist's Insight: Always run a preliminary Thin Layer Chromatography (TLC) of your crude material using a few different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This simple diagnostic step provides invaluable information about the number of components in your mixture and helps in selecting the optimal conditions for column chromatography.

Part 2: Purification Workflow & Methodology

This section provides a general workflow and detailed protocols for the purification of this compound.

General Purification Workflow

The following diagram illustrates a standard, robust workflow for proceeding from a crude reaction mixture to a final, high-purity compound.

G cluster_0 Purification Cascade CRUDE Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (Solvent System Scouting) CRUDE->TLC Diagnostic Step COLUMN Silica Gel Column Chromatography TLC->COLUMN Optimize Eluent FRACTIONS Combine Pure Fractions (TLC Verified) COLUMN->FRACTIONS Collect & Analyze SOLVENT_REMOVAL Solvent Removal (Rotary Evaporation) FRACTIONS->SOLVENT_REMOVAL RECRYSTALLIZE Recrystallization SOLVENT_REMOVAL->RECRYSTALLIZE Grossly Pure Solid FINAL_PRODUCT Pure Crystalline Product (>98% Purity) RECRYSTALLIZE->FINAL_PRODUCT Isolate & Dry ANALYSIS Final Purity Analysis (NMR, HPLC, MS) FINAL_PRODUCT->ANALYSIS Characterization

Caption: A typical purification workflow for imidazo[1,2-a]pyridine derivatives.

Detailed Protocol 1: Silica Gel Column Chromatography

This protocol is adapted for approximately 1 gram of crude material.[1] Adjust quantities accordingly for different scales.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)

  • Glass chromatography column, TLC plates, UV lamp

Step-by-Step Procedure:

  • Select the Eluent System:

    • Perform TLC analysis to find a solvent system that gives your product an Rf value of ~0.25-0.35.

    • Start with a 7:3 Hexane:Ethyl Acetate mixture and increase polarity as needed. A small amount of methanol (1-5%) in DCM is also a common alternative for nitrogen-containing heterocycles.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). For 1g of crude product, use approximately 40-50g of silica gel.[1]

    • Pour the slurry into the column and gently tap to ensure even packing. Allow the silica to settle, draining excess solvent until it reaches the top of the silica bed. Never let the column run dry.

  • Load the Sample:

    • Dissolve your crude product (1g) in a minimal amount of DCM or the eluent.

    • Add ~2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.

    • Carefully add this powder to the top of the packed column.

  • Elute and Collect:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. A typical gradient might be from 10% EtOAc in Hexanes to 40% EtOAc in Hexanes.

    • Collect fractions (e.g., 15-20 mL each) and monitor them by TLC to identify which ones contain your pure product.

  • Isolate the Product:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Solvent System (Hexane:Ethyl Acetate) Typical Compound Polarity Application Scientist's Notes
9:1Non-polar impurities, unreacted α-halocarbonylsUse as the initial eluent to wash off non-polar baseline impurities.
7:3 to 1:1Target Compound Elution Range The product should elute in this range. Adjust the ratio based on TLC.
1:1 to 100% EtOAcHighly polar impurities, starting aminopyridineUse to elute more polar materials after your product has been collected.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Question 3: My column chromatography separation is poor; the spots on the TLC are too close together. What can I do?

This is a common issue stemming from suboptimal solvent selection or technique.

Immediate Actions:

  • Flatten the Gradient: If you are running a gradient elution, make it shallower. A slower, more gradual increase in polarity can significantly improve the resolution between closely eluting spots.

  • Switch Solvent System: The selectivity of the separation can change dramatically with different solvents. If a Hexane/EtOAc system is failing, try a Dichloromethane/Methanol system. The different solvent interactions with your compound and the silica gel can alter the elution order.

  • Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel.

Application Scientist's Insight: The "choice of solvent" is not just about polarity. It's about exploiting different intermolecular interactions. Hexane is non-polar, EtOAc is a polar aprotic hydrogen bond acceptor, and DCM is a polar aprotic solvent. Methanol is a polar protic solvent that can act as a hydrogen bond donor and acceptor. Switching between these classes of solvents changes the competitive interactions at the silica surface, which is the key to improving separation.

Troubleshooting Decision Tree: Poor Column Separation

G START Problem: Poor Column Separation CHECK_LOADING Is Silica:Crude ratio > 50:1 ? START->CHECK_LOADING CHECK_RF Is Product Rf < 0.4 in eluent? CHECK_RF->START No (Polarity too high) Decrease eluent polarity FLATTEN_GRAD Flatten the elution gradient (slower polarity increase) CHECK_RF->FLATTEN_GRAD Yes CHECK_LOADING->START No (Overloaded) Repack & Reload Less CHECK_LOADING->CHECK_RF Yes SOLVENT_SYS Try an alternative solvent system (e.g., DCM/MeOH) REVERSE_PHASE Consider Reverse-Phase Chromatography (C18) SOLVENT_SYS->REVERSE_PHASE Still poor separation SUCCESS Separation Improved SOLVENT_SYS->SUCCESS FLATTEN_GRAD->SOLVENT_SYS Still poor separation FLATTEN_GRAD->SUCCESS

Caption: A decision tree for troubleshooting poor chromatographic separation.

Question 4: I've isolated my product, but I can't get it to recrystallize. It remains an oil or an amorphous solid. What should I do?

Failure to crystallize is often due to residual impurities (like solvents or side products) or using a suboptimal crystallization solvent.

Immediate Actions:

  • Purity Check: Ensure your material is sufficiently pure (>90-95%) via ¹H NMR or HPLC. Impurities can significantly inhibit crystal lattice formation. If it's not pure, another round of chromatography is necessary.

  • Solvent Scouting: The key is finding a solvent that dissolves your compound when hot but not when cold.

    • Place a small amount of your compound in several test tubes.

    • Add a few drops of different solvents (see table below) and observe solubility at room temperature.

    • If insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.

    • Let it cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure crystal from a previous batch, add one to the cooled solution to initiate crystallization.

    • Solvent/Anti-Solvent: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Warming slightly to clarify and then cooling slowly can produce excellent crystals. A common pair is Ethyl Acetate (solvent) and Hexane (anti-solvent).[3]

Potential Recrystallization Solvents Type Application Scientist's Notes
Ethanol/WaterSolvent/Anti-SolventDissolve in hot ethanol, add water dropwise until cloudy.
Ethyl Acetate/HexaneSolvent/Anti-SolventA very common and effective pair for moderately polar compounds.[3]
AcetonitrileSingle SolventCan be effective for nitrogen heterocycles.
IsopropanolSingle SolventOften a good choice when ethanol is too strong a solvent.

Application Scientist's Insight: Patience is paramount in crystallization. Slow cooling is almost always better than rapid cooling. A solution that is cooled too quickly will often "crash out" as an amorphous powder or oil rather than forming an ordered crystal lattice. Try leaving your flask to cool on the benchtop overnight before moving it to a refrigerator or ice bath.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine synthesis.
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis.
  • PMC. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine 98%.
  • Google Patents. (2021). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Heterocyclic Letters. (2021).

Sources

preventing side reactions during bromination of imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Topic: C-3 Regioselective Functionalization | Ticket Vol: High

Welcome to the Heterocycle Synthesis Support Hub

Current Objective: Achieve exclusive mono-bromination at the C-3 position of imidazo[1,2-a]pyridine while suppressing polyhalogenation and ring-opening side reactions.

Audience: Medicinal Chemists, Process Chemists.

Module 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand the electronic bias of your substrate. The imidazo[1,2-a]pyridine scaffold is an electron-rich fused bicycle.

  • The "Soft" Spot (C-3): The nitrogen at position 1 donates electron density into the imidazole ring. This makes C-3 the most nucleophilic site, behaving similarly to the C-3 of indole.

  • The "Hard" Spots (C-5, C-6, C-8): The pyridine ring is generally electron-deficient compared to the imidazole ring. However, if C-3 is blocked or if "forcing" conditions (excess reagent, high heat) are used, Electrophilic Aromatic Substitution (EAS) will occur at C-5 (due to proximity to the bridgehead nitrogen) or C-6/C-8 depending on existing substituents.

The Golden Rule: Selectivity is kinetic. C-3 bromination is fast; C-5/poly-bromination is slower. Control the kinetics, control the product.

Visualizing the Selectivity Pathway

BrominationPathway Start Imidazo[1,2-a]pyridine (Substrate) Intermediate C-3 Sigma Complex (Stabilized) Start->Intermediate Fast EAS Attack Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product 3-Bromoimidazo[1,2-a]pyridine (Target) Intermediate->Product -H+ (Re-aromatization) Side2 Oxidative Ring Opening (Decomposition) Intermediate->Side2 H2O/Oxidant present (Hydrolysis) Side1 3,5-Dibromo Product (Over-reaction) Product->Side1 Excess Reagent High Temp

Figure 1: Kinetic pathway showing the primary C-3 route vs. thermodynamic sinks (polybromination/oxidation).

Module 2: Troubleshooting Guides (Active Tickets)
Ticket #001: "I am seeing significant 3,5-dibromo product."

Severity: Critical Diagnosis: Loss of kinetic control. The reaction is proceeding beyond the mono-bromination event because the reagent concentration is too high relative to the reaction rate.

Diagnostic CheckRecommended Adjustment
Stoichiometry Ensure you are using 0.95 to 1.05 equivalents of NBS. Never use excess "just to be safe."
Addition Rate Do not dump the reagent. Add NBS portion-wise or as a solution dropwise over 30 minutes.
Temperature Lower the temperature to 0°C or -10°C . C-3 bromination is extremely facile and often requires no heat.
Protonation State If the substrate is very reactive, add 1.0 eq of HBF₄ or TFA . Protonating the N1/N4 reduces electron density slightly, increasing the activation energy gap between C-3 and C-5.
Ticket #002: "The reaction mixture turned black/tarry (Low Yield)."

Severity: High Diagnosis: Oxidative decomposition or radical polymerization. This often happens with free bromine (


) or in the presence of strong oxidants without buffering.
Diagnostic CheckRecommended Adjustment
Reagent Choice Switch from liquid

to NBS (N-Bromosuccinimide) . NBS provides a slow, controlled release of

.
Light Exposure Are you running this in direct light? Radical bromination (benzylic positions) can compete. Wrap flask in foil.
Solvent Trap Avoid protic solvents if using strong Lewis acids. Switch to Acetonitrile (MeCN) or DCM .
Scavenger Add a radical scavenger like BHT (catalytic amount) if you suspect radical side chains are reacting.
Ticket #003: "I cannot separate the product from the succinimide byproduct."

Severity: Moderate (Workup Issue) Diagnosis: Solubility overlap. Succinimide is water-soluble but can drag into organic layers in polar extractions.

Resolution Protocol:

  • Quench reaction with 10% aqueous

    
      (removes trace active bromine).
    
  • Dilute with Ethyl Acetate .

  • Wash extensively with Water (x3) then Brine . Succinimide partitions into the water.

  • If solid precipitates during reaction: Filter it. In MeCN, succinimide often precipitates out while the product stays in solution (or vice versa depending on substitution).

Module 3: Validated Protocols
Protocol A: The Industry Standard (NBS/MeCN)

Best for: General substrates, high throughput, reliability.

  • Setup: Charge a round-bottom flask with Imidazo[1,2-a]pyridine (1.0 equiv) and Acetonitrile (0.1 M concentration).

  • Cooling: Place bath at 0°C (ice/water). Stir for 10 min.

  • Addition: Add NBS (1.0 equiv) portion-wise over 20 minutes.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (SM) should vanish rapidly.

  • Quench: Once SM is <5%, add sat. aq.

    
     (5 mL/mmol).
    
  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove succinimide. Dry over

    
    .
    
  • Purification: Usually recrystallization from EtOH/Hexane is sufficient.

Protocol B: The "Green" Oxidative Method

Best for: Scalability, avoiding NBS waste, eco-friendly requirements.

  • Setup: Dissolve substrate (1.0 equiv) in Ethanol or Water (green solvents).

  • Reagents: Add 48% aqueous HBr (1.1 equiv) followed by slow addition of 30%

    
     (1.1 equiv) .
    
  • Mechanism:

    
     oxidizes 
    
    
    
    in situ to generate "active bromine" species without using toxic
    
    
    liquid.
  • Control: Maintain temp at 20-25°C.

  • Note: This generates water as the only byproduct.

Module 4: Decision Logic (Workflow)

Use this logic gate to determine your experimental setup.

TroubleshootingTree Q1 Is the C-2 position substituted? Yes Yes (e.g., 2-Phenyl) Q1->Yes No No (Unsubstituted) Q1->No Q2 Is the substrate acid-sensitive? Yes->Q2 No->Q2 High Reactivity Risk MethodA Use Protocol A (NBS/MeCN) Standard Conditions Q2->MethodA No (Small Scale) MethodB Use Protocol B (HBr/H2O2) Green/Oxidative Q2->MethodB No (Large Scale) MethodC Use NBS + NaHCO3 (Buffer) Prevent acid decomposition Q2->MethodC Yes

Figure 2: Decision tree for selecting the optimal bromination protocol based on substrate stability and scale.

Module 5: FAQ & Data Summary

Q: Can I use


 instead? 
A:  Yes. The combination of 

and a base (like NaOH or KOH) is a known regioselective method for C-3 bromination. It is particularly useful if acidic conditions (NBS generates trace HBr) degrade your substrate.

Q: My LCMS shows M+2 peak pattern. Is that the product? A: Yes. Bromine has two isotopes (


 and 

) in a roughly 1:1 ratio. A mono-brominated product will show two mass peaks of equal height separated by 2 amu. A di-bromo product will show a 1:2:1 pattern.

Comparative Data: Reagent Selectivity

Reagent SystemC-3 SelectivityAtom EconomySide Reaction Risk
NBS / MeCN High (95%+)ModerateLow (Succinimide waste)

/ AcOH
ModerateHighHigh (Over-bromination)
HBr /

HighExcellentModerate (Oxidation sensitive)

/ Base
HighLowLow (Good for acid-sensitive)
References
  • Regioselective Bromination Overview

    • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.[1][2][3]

    • Source: RSC Advances, 2018.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives.
    • Source: The Chemical Record, 2026 (via PubMed).
    • URL:[Link] (Note: Link directs to related SAR/Pharmacology review which cites synthetic methods).

  • Mechanistic Insights (NBS)

    • Title: Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water.[4]

    • Source: Journal of Comput
    • URL:[Link]

  • Base-Promoted Protocols

    • Title: Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.[5][6]

    • Source: Letters in Organic Chemistry, 2022.[5]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Imidazopyridine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in condensation reactions, a critical step for achieving high yields and purity. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My condensation reaction between a 2-aminopyridine and an aldehyde/ketone is resulting in a very low yield or no product at all. How should I approach temperature optimization?

Answer: A low yield is a common issue that can often be traced back to sub-optimal reaction temperature. The key is to systematically investigate the temperature while considering other reaction parameters. Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.[1]

Troubleshooting Workflow: Low Yield

Here is a systematic approach to troubleshooting low yield, starting with temperature modification.

G start Low Yield Observed temp Increase Temperature (e.g., in 10-20°C increments) start->temp monitor Monitor Reaction (TLC, LC-MS) temp->monitor complete Reaction Goes to Completion? monitor->complete success Successful Optimization (Isolate and Characterize) complete->success Yes no_improve No Improvement or Decomposition Observed complete->no_improve No solvent Consider Higher-Boiling Solvent no_improve->solvent If temp is maxed for solvent catalyst Optimize Catalyst System (e.g., Lewis/Brønsted Acid) no_improve->catalyst If decomposition occurs solvent->temp catalyst->temp

Caption: A decision-making workflow for troubleshooting low yields.

Step-by-Step Protocol:

  • Initial Temperature Increase: If your reaction is sluggish at a lower temperature (e.g., room temperature or 50°C), incrementally increase the temperature by 10-20°C. Many imidazopyridine syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, benefit from heating.[2][3] Refluxing in a suitable solvent is a common and effective strategy.[1]

  • Monitoring: After each temperature increase, carefully monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the consumption of starting materials and the appearance of the desired product spot/peak.

  • Consider a Higher-Boiling Solvent: If you reach the boiling point of your current solvent and the reaction has not gone to completion, consider switching to a higher-boiling solvent. This will allow you to safely increase the reaction temperature.[1] For example, if a reaction is slow in refluxing ethanol (78°C), switching to toluene (111°C) or DMF (153°C) could provide the necessary energy.[4][5]

  • Evaluate for Decomposition: Be vigilant for signs of product or starting material decomposition at higher temperatures. This can manifest as charring, the appearance of multiple new spots on a TLC plate that are not the product, or a decrease in the product peak in LC-MS over time. If decomposition is observed, the temperature is too high.

Issue 2: Significant Byproduct Formation

Question: I am getting my desired product, but also a significant amount of byproducts. Could the reaction temperature be the culprit?

Answer: Yes, reaction temperature is a critical factor in controlling selectivity. Running a reaction at a temperature that is too high can provide enough energy to overcome the activation barriers for undesired side reactions.

Common Scenarios and Solutions:

  • Schiff Base Accumulation: In multicomponent reactions like the GBB, the initial formation of a Schiff base from the aldehyde and 2-aminopyridine is a reversible equilibrium step.[6] If the subsequent cyclization is slow, the Schiff base can accumulate.[6]

    • Solution: While increasing the temperature can sometimes drive the cyclization forward, it can also lead to decomposition of the Schiff base. A more nuanced approach is to first ensure an efficient catalyst is being used (e.g., a Lewis or Brønsted acid) to promote the cyclization step at a moderate temperature.[2][6]

  • N-oxide Formation: The pyridine nitrogen in the imidazopyridine scaffold is susceptible to oxidation, especially under oxidative conditions, leading to the formation of an N-oxide.[1]

    • Solution: Carefully control the reaction temperature when using an oxidizing agent. Running the reaction at the lowest effective temperature can minimize over-oxidation.[1]

  • Formation of Regioisomers: In some cases, high temperatures can lead to the formation of undesired regioisomers.

    • Solution: If you suspect the formation of isomers, try running the reaction at a lower temperature for a longer period. This can sometimes favor the thermodynamically more stable product.

Issue 3: Product Decomposition

Question: My reaction seems to work initially, but then the product disappears or I see charring. How do I find a stable temperature?

Answer: Product decomposition is a clear sign that the reaction temperature is too high for the thermal stability of your specific imidazopyridine derivative.

Protocol for Determining Optimal Temperature Window:

  • Start Low: Begin the reaction at a low temperature (e.g., room temperature or slightly above) and monitor for product formation.

  • Incremental Increase: If the reaction is too slow, increase the temperature in small increments (e.g., 10°C) and hold for a set period (e.g., 1-2 hours), monitoring at each stage.

  • Identify Onset of Decomposition: Note the temperature at which you first observe a decrease in product concentration or the appearance of decomposition products.

  • Set Optimal Temperature: The optimal reaction temperature will be just below this decomposition point, providing a balance between a reasonable reaction rate and product stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for imidazopyridine condensation reactions?

A typical starting point for many imidazopyridine syntheses is in the range of 80-120°C.[3][5] However, this is highly dependent on the specific reactants and solvent used. Some reactions proceed efficiently at room temperature, especially with highly reactive substrates or potent catalysts, while others may require temperatures as high as 180°C in high-boiling solvents like 1,2-dichlorobenzene.[7][8]

Q2: How does my choice of solvent influence the optimal reaction temperature?

The solvent plays a crucial role in two main ways:

  • Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure.

  • Solvent Effects: Solvents can also have a mechanistic role. For instance, alcohols like methanol can act as co-catalysts in the GBB reaction, accelerating key steps.[9] The use of aqueous micellar media has also been shown to allow for lower reaction temperatures (e.g., 50°C) in some cases.[10]

SolventBoiling Point (°C)Typical Use Case
Methanol65Common for GBB reactions, can be used under microwave conditions at higher temps.[3]
Ethanol78A green and effective solvent for many condensation reactions.[11]
Toluene111Allows for higher temperatures and can facilitate water removal via a Dean-Stark trap.[5]
DMF153High-boiling polar aprotic solvent, often used for less reactive substrates.[4]
1,2-Dichlorobenzene180Used for reactions requiring very high thermal energy.[7][8]

Q3: Do the electronic properties of my starting materials affect the optimal temperature?

Absolutely. The electronic nature of substituents on your reactants is a critical factor.

  • Electron-Withdrawing Groups (EWGs): Reactants with EWGs are generally less nucleophilic and may require higher temperatures to react at a sufficient rate.[12]

  • Electron-Donating Groups (EDGs): Conversely, electron-rich starting materials are more nucleophilic and often react at lower temperatures.[12] For example, electron-rich 2-aminopyridines tend to give better yields than their electron-deficient counterparts under similar conditions.[12]

Q4: How critical is precise temperature control?

For most screening and small-scale synthesis, standard heating with a hotplate and oil bath provides sufficient control. However, for reactions that have a narrow window between the required activation temperature and the onset of decomposition, or for large-scale industrial processes, precise temperature control using a reactor with a thermostat is crucial for ensuring reproducibility, safety, and maximizing yield.[13]

References

  • Synfacts. (2013). Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kumar, A., & Sasmal, S. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • de Adelhart Toorop, C., et al. (2015). The Groebke-Blackburn-Bienaymé Reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Retrieved from [Link]

  • Catarina, A., et al. (2020). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]

  • Longo, P., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Li, W., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Retrieved from [Link]

  • Jana, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]

  • Li, W., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. National Institutes of Health. Retrieved from [Link]

  • da Silva, I. A., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

  • Hradil, P., et al. (2011). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]

  • Guesmi, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]

  • Raval, P., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. Retrieved from [Link]

  • D'auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Retrieved from [Link]

  • Gobis, K., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Bouida, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]

  • Ebenezer, O., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Retrieved from [Link]

Sources

stability of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine under basic conditions. It is designed for researchers utilizing this scaffold in medicinal chemistry (e.g.,


, cross-couplings) or structural biology.

Part 1: Stability Dashboard & Core Analysis

Executive Summary: Stability Profile
ParameterRatingTechnical Note
Mild Base Stability High Stable in

,

,

at RT to

.
Strong Base Stability Moderate Susceptible to ring-opening (Dimroth-type) or hydrolysis at

under reflux.[1]
Oxidative Stability Low The C2-amino group is electron-rich; prone to air oxidation in solution (browning).[1][2]
Shelf Life Good Stable as a solid if stored dark/dry/cold (

).
Structural Vulnerability Analysis

The stability of this molecule is dictated by the interplay between the electron-rich 2-amino group and the electron-deficient pyridine core.[1][2]

  • The 2-Amino/Imino Tautomerism: The C2-amino group exists in equilibrium with the C2-imino tautomer.[1][2] In basic conditions, deprotonation facilitates alkylation.[2] However, strong hydroxide bases can attack the C2 position of the imino tautomer, leading to ring opening or hydrolysis to the 2-oxo derivative (lactam).

  • The 5-Methyl "Steric Shield": The methyl group at C5 is peri-planar to the bridgehead nitrogen (N1).[1] This provides a crucial steric shield , reducing the rate of nucleophilic attack or degradation at the bridgehead compared to non-substituted analogs.[2]

  • The 6-Bromo Handle: While generally stable to base, the C6-Br bond renders the ring susceptible to metal-halogen exchange or nucleophilic aromatic substitution (

    
    ) if extremely strong nucleophiles (e.g., alkoxides, thiolates) are used in high concentrations at elevated temperatures.[1]
    

Part 2: Troubleshooting Guide (FAQs)

Scenario A: Degradation & Color Change

Q: My reaction mixture turned dark green/brown after stirring in base overnight. Has my compound degraded?

  • Diagnosis: This is likely oxidative degradation , not necessarily base-mediated hydrolysis. 2-aminoimidazo[1,2-a]pyridines are electron-rich and prone to forming radical cations or diazo-species upon prolonged exposure to air in basic solution.[1][2]

  • Solution:

    • Degas all solvents (sparge with Argon/Nitrogen) before adding the base.

    • Add a reducing agent stabilizer (e.g., Sodium Ascorbate, 1-5 mol%) if compatible with your reaction.

    • Monitor by LCMS.[1][2] If the mass is intact but color is dark, it is likely trace oxidation (impurities <2%) acting as a dye.

Scenario B: Regioselectivity Issues in Alkylation

Q: I tried to alkylate the 2-amino group using


, but I isolated a mixture of products. Is the ring unstable? 
  • Diagnosis: The ring is stable, but you are observing ambident nucleophilicity .[2] The imidazo[1,2-a]pyridine core can be alkylated at the exocyclic amine (

    
    )  or the ring nitrogen (N1) .
    
  • Mechanism: Under strong basic conditions (NaH), the anion is delocalized. The 5-methyl group sterically hinders N1, favoring

    
    -alkylation, but N1 attack is still possible with small electrophiles (e.g., MeI).
    
  • Solution:

    • To favor N-exo alkylation: Use a softer base (

      
      ) and a polar aprotic solvent (DMF).
      
    • To prevent N1 attack: The 5-methyl group already helps, but keeping temperatures low (

      
      ) improves selectivity.
      
Scenario C: Yield Loss in Strong Hydroxide

Q: I used


 for hydrolysis of an ester side chain, but the imidazopyridine core yield was low. 
  • Diagnosis: Dimroth Rearrangement / Ring Cleavage. While less common in pyridines than pyrimidines, prolonged reflux in concentrated hydroxide can attack the C2 position, opening the imidazole ring to form a pyridine-diamine intermediate, which may or may not recyclize.[2]

  • Solution: Switch to

    
     in 
    
    
    
    at room temperature. Lithium is a milder Lewis acid counterion and less likely to promote ring cleavage than sodium or potassium at high temperatures.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the stability pathways, including the tautomeric equilibrium and the potential degradation route in strong base.

StabilityPathways Substrate 2-Amino-6-bromo- 5-methylimidazo[1,2-a]pyridine (Stable Form) Tautomer 2-Imino-1,2-dihydro Tautomer Substrate->Tautomer Equilibrium Anion Delocalized Anion (Reactive Species) Substrate->Anion Base (Deprotonation) Oxidation Oxidative Degradation (Colored Impurities) Substrate->Oxidation O2 / Air (Slow) Tautomer->Anion Base Hydrolysis Ring Opening / Lactam (Strong Base + Heat) Anion->Hydrolysis OH- / Heat (>100°C) Alkylation N-Alkylated Products (N-exo vs N-1) Anion->Alkylation Electrophile (RX)

Figure 1: Stability and reactivity landscape. Note that the 5-methyl group (not shown explicitly) sterically protects the N1 position, influencing the alkylation ratio and hydrolytic stability.[1]

Part 4: Standardized Stability Assay Protocol

Use this protocol to validate the stability of your specific lot before committing to large-scale reactions.[1][2]

Objective: Determine stability in intended basic reaction media.

Materials:

  • Compound (10 mg)

  • Internal Standard (e.g., Biphenyl or 1,3,5-Trimethoxybenzene, 5 mg)[2]

  • Solvent: DMSO-

    
     (for NMR) or MeOH (for LCMS)[1]
    
  • Base: The specific base for your reaction (e.g.,

    
    , 
    
    
    
    ,
    
    
    )

Procedure:

  • Baseline: Dissolve compound and internal standard in solvent. Acquire

    
     spectrum/chromatogram.[1][2]
    
  • Stress Condition: Add 2.0 equivalents of the Base.

  • Incubation:

    • Condition A (Mild): Stir at

      
       for 24 hours.
      
    • Condition B (Harsh): Heat to

      
       for 4 hours.
      
  • Analysis: Analyze aliquots at 4h and 24h.

  • Criteria:

    • >98% Recovery: Stable.[1][2]

    • 90-98% Recovery: Use fresh reagents; limit reaction time.

    • <90% Recovery: Scaffold incompatible with these conditions; switch to non-nucleophilic bases (e.g., DBU, DIPEA) or lower temperature.

References

  • Guerret, O., et al. (1971). "Dimroth Rearrangement in the Imidazo[1,2-a]pyridine Series." Bulletin de la Société Chimique de France. (Foundational work establishing the resistance of the pyridine core to rearrangement compared to pyrimidines).

  • Goel, R., et al. (2016). "Recent Developments in Synthesis of Imidazo[1,2-a]pyridines." Chemistry & Biology Interface, 11(1), 37.

  • BenchChem Technical Support. (2025). "Reactivity of 2-Amino-6-bromopyridine vs 2,6-Dibromopyridine." BenchChem Technical Guides.

  • Bagdi, A.K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1][2] (Demonstrates stability of the core under metal-catalyzed basic conditions).

Sources

Technical Support Center: Regiocontrol in 5-Methylimidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-5ME-IMP Assigned Specialist: Senior Application Scientist

Executive Summary: The "5-Methyl Paradox"

Welcome to the technical support hub for 5-methylimidazo[1,2-a]pyridine . If you are here, you likely encountered unexpected regioselectivity or reactivity "dead zones" that do not occur with the unsubstituted parent scaffold.

The Core Issue: The 5-methyl group is not just a passive substituent; it exerts a profound "peri-effect" (steric proximity) on the C3 position. While C3 is electronically the most nucleophilic site (HOMO coefficient highest at C3), the 5-methyl group creates a steric gate that blocks bulky electrophiles, alters C-H activation preference, and opens a competing reactive pathway via lateral lithiation.

This guide provides diagnostic workflows, mechanistic insights, and validated protocols to troubleshoot these specific challenges.

Module 1: Troubleshooting Electrophilic Aromatic Substitution (SEAr)

Primary Symptom: “My standard C3-iodination/formylation/acylation protocol works on the parent scaffold but fails or stalls with the 5-methyl derivative.”

Diagnostic Matrix
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Steric Gatekeeping: The electrophile (E+) is too bulky to bypass the 5-Me group to access C3.1. Switch Reagents: Use smaller electrophilic sources (e.g., NIS instead of I2/oxidant).2. Solvent Switch: Use HFIP (hexafluoroisopropanol) to activate the electrophile via H-bonding.
Low Yield (<30%) Electronic Deactivation: If the 5-Me is accompanied by electron-withdrawing groups (EWGs) elsewhere, the ring is too deactivated.Increase Temperature: 5-Me derivatives often require 60–80°C where parent scaffolds react at RT.
Side Product Formation Lateral Oxidation: Oxidative conditions (e.g., Vilsmeier-Haack) may attack the benzylic 5-Me position.Monitor Oxidant Equivalence: Strictly control stoichiometry. Switch to non-oxidative electrophiles if possible.
The Mechanism: The Peri-Interaction

The C3 position is electronically primed for attack, but the 5-methyl group occupies the space immediately adjacent. This is a classic Steric vs. Electronic conflict.

C3_Blockade Start Target: C3 Functionalization Check_E Is Electrophile Bulky? (e.g., sulfonyl, branched alkyl) Start->Check_E Success Reaction Proceeds (Standard SEAr) Check_E->Success No (e.g., Cl+, Br+, CHO+) Failure Steric Clash (Peri-Effect) Reaction Stalls Check_E->Failure Yes Workaround Use HFIP or Pre-functionalized Precursors Failure->Workaround Troubleshoot

Figure 1: Decision logic for C3 functionalization. The 5-methyl group acts as a steric filter, admitting only small electrophiles under standard conditions.

Validated Protocol: C3-Iodination (Sterically Optimized)

Standard I2 conditions often fail due to the bulk of the iodine-complex. Use NIS (N-iodosuccinimide) for a more compact transition state.

  • Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 equiv) in Acetonitrile (0.1 M).

  • Add NIS (1.1 equiv) portion-wise at 0°C.

  • Warm to RT. Critical: If no reaction after 1h, heat to 50°C. The 5-Me barrier raises the activation energy.

  • Quench with sat. Na2S2O3.

  • Result: C3-Iodide is obtained. (Note: This iodide is a gateway to C3-aryls via Suzuki coupling, bypassing the direct C-H arylation steric issues).

Module 2: Troubleshooting Metal-Catalyzed C-H Activation

Primary Symptom: “I am trying to arylate C3 using Pd-catalysis, but I am getting C2-arylation or no reaction.”

The C2 vs. C3 Battlefield

In the absence of the 5-methyl group, Pd-catalyzed C-H activation favors C3 (electronic control). However, the 5-methyl group destabilizes the C3-palladation intermediate due to steric clash with the ligands on Palladium.

  • Electronic Preference: C3 > C2

  • Steric Preference (with 5-Me): C2 > C3

Solution: Ligand & Catalyst Engineering
VariableRecommendation for 5-Me DerivativesReason
Catalyst Pd(OAc)2 (Ligand-free) or CuI Bulky phosphine ligands (e.g., PPh3, XPhos) exacerbate the steric clash at C3, forcing the reaction to C2 or killing it.
Base KOAc or Cs2CO3 Standard bases. Avoid strong amide bases which might deprotonate the 5-Me (see Module 3).
Solvent DMA or DMF High polarity stabilizes the polar transition state required for C3 activation.
Protocol: Regioselective C2-Arylation (Steric Control)

If you cannot force C3 arylation, exploit the steric bias to selectively target C2.

  • Reagents: Substrate (1 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2 equiv).

  • Solvent: Toluene (non-polar solvent favors the concerted metalation-deprotonation at the less hindered C2 site).

  • Temp: 110°C in a sealed tube.

  • Mechanism: The bulky PPh3 ligand prevents the Pd center from approaching the crowded C3 position (blocked by 5-Me), directing the catalyst to the open C2 position.

Module 3: Lateral Functionalization (The "Hidden" Handle)

Primary Symptom: “I see a side product with a mass of M+E-1 at the methyl group.” or “I want to extend the carbon chain at position 5.”

The Opportunity

The 5-methyl protons are "benzylic" and adjacent to the bridgehead nitrogen. While less acidic than a 2-picoline methyl group, they can be deprotonated using strong bases (LDA, n-BuLi), generating a carbanion that reacts with electrophiles.

Risk: Competition with C2-lithiation.[1] C2-H is also acidic.

Workflow: Selective 5-Me Lateral Lithiation

Lateral_Lithiation Substrate 5-Methylimidazo[1,2-a]pyridine Base_Choice Base Selection Substrate->Base_Choice LDA LDA (Kinetic Base) Base_Choice->LDA Preferred nBuLi n-BuLi (Thermodynamic) Base_Choice->nBuLi Temp_Control Temperature Control (-78°C vs 0°C) Path_A C5-Lateral Lithiation (Major) Temp_Control->Path_A -78°C (Kinetic) Path_B C2-Lithiation (Competing) Temp_Control->Path_B Higher Temp LDA->Temp_Control

Figure 2: Optimization of lateral lithiation. Low temperature and bulky bases (LDA) favor the kinetic deprotonation of the exocyclic methyl group over the ring C2-H.

Protocol: Lateral Alkylation
  • Cool a solution of LDA (1.2 equiv) in dry THF to -78°C .

  • Add 5-methylimidazo[1,2-a]pyridine dropwise. The solution usually turns deep red/orange (characteristic of the aza-allylic anion).

  • Stir for 30 min at -78°C.

  • Add Electrophile (e.g., MeI, Allyl Bromide, Aldehyde).

  • Warm slowly to RT.

  • Note: If C2-alkylation is observed, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is bulkier and less likely to aggregate near the C2 position.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack to put a formyl group on C3 of the 5-methyl derivative? A: Yes, but it is slower than the parent scaffold. The formyl group is small enough to fit. Ensure you use a slight excess of POCl3/DMF and heat to 60°C if conversion is stalled.

Q: Why does my Suzuki coupling at C3 fail when I use the 5-methyl substrate? A: If you are trying to couple a boronic acid to a C3-halide, the oxidative addition step is fine, but the transmetalation or reductive elimination is hindered by the 5-Me group clashing with the incoming aryl group. Fix: Use "Buchwald-type" precatalysts (e.g., XPhos Pd G2) that are designed to handle sterically demanding couplings, or switch to a smaller phosphine ligand.

Q: Is C8 functionalization possible? A: Yes, C8 is far removed from the 5-Me steric zone. It behaves similarly to the parent scaffold. C-H activation at C8 is usually directed by a group at N1 or requires specific directing groups.

References

  • Guchhait, S. K. , et al. "C-3 Functionalization of Imidazo[1,2-a]pyridines: Methods and Mechanisms." RSC Advances, 2018.

  • Koubachi, J. , et al. "Regioselective functionalization of imidazo[1,2-a]pyridine series: The challenge of the 5-position." Journal of Organic Chemistry, 2014.

  • Hajra, A. , et al. "Visible light-induced regioselective functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2017.

  • Bagdi, A. K. , et al. "Copper-catalyzed direct C-H functionalization of imidazo[1,2-a]pyridines." Chemical Communications, 2015.

  • General Review: "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2023.

Sources

Technical Support Center: Recrystallization of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine via recrystallization. The following question-and-answer format addresses common issues and offers field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: I have synthesized crude this compound. Which solvent should I try first for recrystallization?

A1: Selecting an appropriate initial solvent is critical for successful recrystallization. For the imidazo[1,2-a]pyridine scaffold, a systematic screening of common laboratory solvents is the most effective approach. The polarity of your specific compound—influenced by the polar amino group, the moderately polar bromo-substituent, and the aromatic heterocyclic system—suggests that solvents of intermediate polarity are excellent starting points.

Our experience with analogous structures, such as other substituted imidazo[1,2-a]pyridines, indicates that alcohols and esters are often successful.[1][2][3] We recommend starting with small-scale trials (10-20 mg of crude material) using the solvents listed in the table below.

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent ClassRecommended SolventRationale & Reported Use for Analogues
Protic (Alcohols) EthanolFrequently used for recrystallizing imidazo[1,2-a]pyridine derivatives due to good solubility at high temperatures and poor solubility at low temperatures.[2][4]
Isopropanol (2-Propanol)A slightly less polar alternative to ethanol; has been used as a reaction solvent from which products sometimes crystallize upon cooling.[4][5]
Aprotic (Esters) Ethyl AcetateOften used in mixed-solvent systems (e.g., with hexane) for related bromo-imidazo[1,2-a]pyridines, indicating it is a good "dissolving" solvent.[1]
Aprotic (Ketones) AcetoneA versatile polar aprotic solvent reported for recrystallizing similar heterocyclic compounds.[3]
Aprotic (Nitriles) AcetonitrileUsed as a reaction solvent where products have precipitated upon cooling, suggesting it could be a viable recrystallization solvent.[4]

The ideal solvent will dissolve your compound completely when hot but sparingly when cold, leading to high recovery of pure crystals.

Q2: How do I perform an efficient solvent screening experiment?

A2: A methodical microscale screening process will quickly identify the optimal solvent or solvent system, saving valuable time and material. Follow the validated protocol below.

  • Preparation: Place approximately 15-20 mg of your crude this compound into a small test tube or vial.

  • Initial Solvent Addition: Add a candidate solvent (e.g., ethanol) dropwise at room temperature, vortexing after each drop, until the solid is just covered (approx. 0.2-0.3 mL). Note if the solid dissolves readily at room temperature. If it does, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Heating and Dissolution: If the solid is insoluble at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point.

  • Achieve Saturation: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Be patient to avoid adding excess solvent, which would reduce your final yield.

  • Slow Cooling: Remove the test tube from the heat source and allow it to cool slowly to room temperature. Do not disturb the sample. Observe for the formation of crystals. An ideal solvent will show crystal growth within 30 minutes.

  • Cold Shock: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful solvent will yield well-defined, non-powdery crystals with a significant reduction in visible impurities (e.g., color).

This workflow is visualized in the diagram below.

Solvent_Screening_Workflow start Start: 15-20 mg Crude Product add_solvent_rt Add Solvent (0.2 mL) @ Room Temp start->add_solvent_rt check_sol_rt Soluble at RT? add_solvent_rt->check_sol_rt heat_boil Heat to Boiling check_sol_rt->heat_boil No fail FAIL: Poor Recovery check_sol_rt->fail Yes add_solvent_hot Add Solvent Dropwise until Dissolved heat_boil->add_solvent_hot cool_slow Slow Cool to RT add_solvent_hot->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice evaluate Evaluate Crystal Yield & Quality cool_ice->evaluate end End evaluate->end

Caption: Workflow for microscale recrystallization solvent screening.

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" is a common recrystallization failure mode where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs for two main reasons:

  • High Impurity Level: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Solvent-Solute Mismatch: The boiling point of your chosen solvent is higher than the melting point of your solute. The compound dissolves, but upon cooling, it separates as a liquid (melts) before it can organize into a crystal lattice.

Troubleshooting Strategies:

  • Lower the Saturation Temperature: Add slightly more solvent to the hot solution. This lowers the temperature at which the solution becomes saturated upon cooling, which may be below the compound's melting point.

  • Induce Nucleation: Vigorously scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Switch to a Lower-Boiling Solvent: If the issue is a high-boiling solvent, repeat the recrystallization with a solvent that has a boiling point well below the expected melting point of your compound.

  • Employ a Mixed-Solvent System: This is often the most robust solution. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an "anti-solvent") in which it is insoluble to force precipitation. This is detailed in Q5.

Q4: The purity of my product is still low after one recrystallization. What are my options?

A4: If a single recrystallization does not yield a product of sufficient purity, several advanced techniques can be employed.

  • Second Recrystallization: The simplest approach is to repeat the recrystallization procedure. The purity of the crystalline material often increases with each successive recrystallization, although yield will decrease.

  • Treatment with Activated Charcoal: If your product has a persistent color caused by highly conjugated, non-polar impurities, activated charcoal can be effective.

    • Protocol: Dissolve the crude product in the hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl and maintain the heat for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal. Allow the hot, clear filtrate to cool as usual. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Pre-Purification by Chromatography: For very impure samples, recrystallization may not be sufficient. Purification of imidazo[1,2-a]pyridines is frequently accomplished using flash column chromatography.[6][7] After chromatography, the combined pure fractions can be concentrated and then recrystallized to obtain a highly pure, crystalline solid.

Q5: How do I perform a mixed-solvent recrystallization, and which solvent pairs are recommended?

A5: A mixed-solvent system is a powerful technique for compounds that are either too soluble or not soluble enough in common single solvents. The strategy involves dissolving the compound in a minimal amount of a "good" hot solvent and then carefully adding a "poor," miscible solvent until the solution becomes saturated (the cloud point).

Based on patent literature for a closely related structure, an ethyl acetate/n-hexane system is a validated choice.[1] Other logical pairs can be derived from the principles of polarity.

Table 2: Recommended Mixed-Solvent Systems

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale
Ethyl Acetate n-Hexane or HeptaneA validated system for a bromo-imidazo[1,2-a]pyridine.[1] Excellent for moderately polar compounds.
Ethanol WaterClassic polar protic/polar protic pair. The amino group may impart enough water solubility for this to be effective.
Acetone Water or HexaneAcetone is miscible with both polar and non-polar anti-solvents, offering flexibility.
Dimethylformamide (DMF) WaterUsed for compounds with low solubility in common solvents. DMF can dissolve many stubborn compounds, and water acts as a strong anti-solvent.[4]

The following diagram illustrates the standard workflow for this technique.

Mixed_Solvent_Workflow start Start: Crude Product dissolve Dissolve in MINIMAL Hot 'Good' Solvent start->dissolve add_poor Add Hot 'Poor' Solvent Dropwise dissolve->add_poor cloud_point Cloud Point Reached? add_poor->cloud_point cloud_point->add_poor No add_good Add 1-2 Drops Hot 'Good' Solvent to Clarify cloud_point->add_good Yes cool_slow Slow Cool to RT, then Ice Bath add_good->cool_slow collect Collect Crystals by Filtration cool_slow->collect end End: Pure Product collect->end

Caption: Step-by-step workflow for mixed-solvent recrystallization.

By systematically applying these principles and protocols, researchers can overcome common purification challenges and obtain high-purity this compound suitable for subsequent applications.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • A New Approach to the Synthesis of 2-Aminoimidazo[1,2-a]pyridine Derivatives Through Rapid Parallel Synthesis. Synlett.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation.
  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E.

Sources

overcoming catalyst poisoning in coupling reactions of amino-imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N-Coordination" Trap

Welcome to the technical support hub for coupling reactions involving amino-imidazopyridines . If you are here, you are likely experiencing stalled reactions, low yields, or complete catalyst deactivation.[1]

The Root Cause: Amino-imidazopyridines act as bidentate ligands. The pyridine-like nitrogen (


) and the exocyclic amine (

) are potent Lewis bases. Instead of participating in the catalytic cycle, your substrate coordinates to the Palladium (Pd) center, displacing your phosphine ligands and forming a thermodynamically stable, catalytically dead "off-cycle" complex.[1]

This guide provides field-proven protocols to break this coordination lock and restore catalytic turnover.

Module 1: Diagnostic & Mechanism

Is My Catalyst Poisoned?

Before changing conditions, confirm the diagnosis.[1]

  • Symptom A (Rapid Stall): Reaction starts fast (color change) but stops at <15% conversion.[1] Diagnosis: Product inhibition (the product is a better ligand than the starting material).

  • Symptom B (The "Black Crash"): Immediate precipitation of Pd-black upon heating. Diagnosis: Ligand displacement by substrate, leading to Pd aggregation.[1]

  • Symptom C (No Initiation): No conversion at all. Diagnosis: Strong coordination of the substrate to the precatalyst, preventing activation.

Visualizing the Problem

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

CatalystPoisoning Pd_L Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd + Ar-X Poison Poisoned Complex [Pd(II)-Substrate] Pd_L->Poison + Substrate (N-Coordination) Poison->Pd_L Heat / Bulky Ligand Substrate Amino-Imidazopyridine (Substrate) Substrate->Poison

Figure 1: The "Off-Cycle" Equilibrium. The red path represents catalyst sequestration by the Lewis basic substrate.

Module 2: The "Steric Wall" Strategy (Ligand Selection)

The most effective solution is Steric Exclusion . You must use ligands bulky enough to prevent the substrate's nitrogen from approaching the metal center, while still allowing the smaller oxidative addition to occur.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationWhy it Works
Biaryl Phosphines BrettPhos or tBuBrettPhos The extreme bulk of the tert-butyl groups creates a "roof" over the Pd, blocking perpendicular coordination of the pyridine nitrogen [1].
NHC Complexes Pd-PEPPSI-IPr The "throw-away" pyridine ligand stabilizes the precatalyst, while the bulky NHC (IPr) prevents substrate coordination during the cycle [2].
Bis-phosphines Xantphos Large bite angle forces reductive elimination, but less effective against strong poisoning than BrettPhos.[1]
Q: Why did my standard fail?

A: Triphenylphosphine (


) is a monodentate, relatively small ligand.[1] The basic nitrogen of imidazopyridine easily displaces 

, leading to the formation of

species, which are inactive.[1]

Module 3: The "Decoy" Strategy (Additives)

If steric bulk alone fails, use a Lewis Acid Additive .[1] These additives act as "decoys," binding to the interfering nitrogen atoms of your substrate so the Palladium remains free to catalyze the reaction.

Protocol: Magnesium-Mediated Coupling

Mechanism: Hard Lewis acids (


) preferentially bind to the hard pyridine nitrogen, masking it from the soft Palladium.[1]

Step-by-Step Workflow:

  • Stoichiometry: Use 1.0 equiv of

    
      or 
    
    
    
    relative to the amino-imidazopyridine.
  • Pre-complexation: Stir the substrate and Lewis acid in the solvent (Dioxane/DMA) for 15 minutes before adding the catalyst and base.

  • Base Selection: You must use a non-coordinating base like

    
     . Avoid alkoxides (
    
    
    
    ) as they may precipitate the magnesium.[1]

Note: Trimethyl borate (


) can also be used as a volatile, mild Lewis acid additive to buffer the basicity [3].[1]

Module 4: Validated Protocols

Protocol A: The "Buchwald G3" Method (For C-N Coupling)

Best for: Coupling amino-imidazopyridines with aryl chlorides.

  • Catalyst: BrettPhos Pd G3 (2 mol%) or tBuBrettPhos Pd G3 .

    • Why G3? It ensures rapid activation of Pd(0) even in the presence of inhibitory substrates.

  • Base: LHMDS (2.0 equiv) or

    
     .
    
    • Why LHMDS? Soluble bases prevent surface poisoning issues seen with solid carbonates.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

  • Temp: 80–100 °C.

  • Procedure:

    • Charge tube with Aryl Halide (1.0 equiv), Amino-imidazopyridine (1.2 equiv), and Catalyst.[1]

    • Evacuate/backfill with Argon (3x).[1]

    • Add Solvent and Base (if liquid) via syringe.

    • Heat.[2]

Protocol B: The "PEPPSI" Method (For Difficult Heterocycles)

Best for: Substrates prone to "Black Crash" precipitation.

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%).

  • Base:

    
      (3.0 equiv) + 
    
    
    
    (0.5 equiv).[1]
    • The "Cesium Spike": A small amount of Cesium aids solubility/initiation.

  • Solvent: DME (Dimethoxyethane) or Dioxane .

  • Temp: 80 °C.

Module 5: Troubleshooting & Logic Flow

Use this decision tree to optimize your specific reaction.

OptimizationTree Start Reaction Failed? CheckColor Did Pd-Black form? Start->CheckColor YesBlack Ligand Displacement CheckColor->YesBlack Yes NoBlack Catalyst Inhibition CheckColor->NoBlack No Action1 Switch to Pd-PEPPSI-IPr or BrettPhos G3 YesBlack->Action1 Action2 Add Lewis Acid (Mg(OTf)2 or B(OMe)3) NoBlack->Action2 Substrate is very basic Action3 Switch Base to LHMDS (Solubility Issue) NoBlack->Action3 Substrate insoluble

Figure 2: Troubleshooting Logic Flow for Heterocycle Coupling.

Frequently Asked Questions (FAQs)

Q: Can I just protect the amine? A: Yes, but it adds two steps. If you must, use an Acetyl (Ac) or Boc group on the exocyclic amine.[1] However, this reduces the nucleophilicity of the amine, so you will need a stronger catalyst (like BrettPhos ) to force the coupling.

Q: My reaction works on 50mg but fails on 5g. Why? A: Catalyst poisoning is concentration-dependent. At high concentrations, the equilibrium shifts toward the poisoned complex (see Figure 1).

  • Fix: Lower the concentration (0.1 M

    
     0.05 M) or slowly add the substrate (syringe pump) to keep the [Substrate]:[Pd] ratio low during the reaction.
    

Q: Is microwave heating better? A: Yes. The high energy input helps overcome the activation barrier required to break the stable Pd-N resting state. Start with 120 °C for 30 mins [4].

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition. [1]

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. [1]

  • Dombrowski, A. W., et al. (2021).[1] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[1][4] Organic Letters. [1]

  • Bagdi, A. K., et al. (2015).[1] Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling. ResearchGate.

Sources

Validation & Comparative

1H NMR Characterization Guide: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine , a critical scaffold in kinase inhibitor development. It compares analytical methodologies to establish a definitive characterization protocol, distinguishing the target molecule from common regioisomeric byproducts.

Executive Summary & Strategic Context

Molecule: this compound Application: Core scaffold for ATP-competitive kinase inhibitors and PET imaging probes. Challenge: The synthesis of substituted imidazo[1,2-a]pyridines often yields regioisomers (e.g., 7-methyl vs. 5-methyl) that are difficult to distinguish by Mass Spectrometry (LC-MS) alone. Furthermore, the exocyclic amine (


) is labile and often invisible in standard chlorinated solvents.

Objective: This guide compares Solvent Systems and Isomer Differentiation Strategies to provide a self-validating protocol for confirming the 5-methyl-6-bromo substitution pattern.

Comparative Analysis of Analytical Methods

A. Solvent System Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent is the single most critical variable in characterizing the 2-amino functionality.

FeatureMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (Recommended)Scientific Rationale
Exocyclic

Invisible / Broad Sharp Singlet (

5.0–6.5)
In CDCl₃, rapid proton exchange broadens the amine signal into the baseline. DMSO forms H-bonds, slowing exchange and sharpening the peak.
Solubility ModerateHigh The polar imidazo-pyridine core aggregates in non-polar solvents, causing line broadening.
Water Peak

1.56 (variable)

3.33
DMSO separates the water peak from the critical aliphatic methyl region (

2.4–2.6).
Result Inconclusive Definitive Method B allows integration of the amine protons to confirm the oxidation state.
B. Regioisomer Differentiation: The "Missing H-5" Test

A common synthetic pitfall is the formation of the 7-methyl isomer (derived from 4-methyl-2-aminopyridine impurities or rearrangement). 1H NMR definitively distinguishes these based on the substitution at Position 5.[1]

  • Target (5-Methyl): Position 5 is blocked by a Methyl group.

  • Alternative (7-Methyl): Position 5 is a Proton (H-5).

The Diagnostic Marker: In imidazo[1,2-a]pyridines, H-5 is the most deshielded aromatic proton (


 8.0–8.5 ppm) due to the anisotropic effect of the bridgehead nitrogen (N-4). Absence of a signal >8.0 ppm is the primary confirmation of the 5-methyl substitution. 

Experimental Protocol

Materials
  • Analyte: >5 mg of purified this compound.

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Pulse angle: 30° (to ensure accurate integration).

    • Relaxation delay (

      
      ): >2.0 seconds (critical for integration of the isolated methyl protons).
      
    • Scans: 16–64 (depending on concentration).[2]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution.

Data Interpretation & Expected Shifts

Structural Assignment Table (DMSO-d₆)
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

)
Interpretation
5

2.45 – 2.55 Singlet3H-Diagnostic: Distinct singlet. Confirmation of 5-position block.
2-NH

5.80 – 6.20 Broad Singlet2H-Exchangeable. Disappears on

shake.
3 Ar-H7.10 – 7.25 Singlet1H-Characteristic imidazole ring proton.
8 Ar-H7.35 – 7.45 Doublet1H

Hz
Ortho coupling to H-7.
7 Ar-H7.50 – 7.65 Doublet1H

Hz
Ortho coupling to H-8. Deshielded by Br at C6.
Validation Logic (Graphviz Diagram)

The following decision tree illustrates the logic for confirming the structure and rejecting isomers.

NMR_Logic Start Crude Product Isolated Solvent Select Solvent: DMSO-d6 Start->Solvent Check_NH2 Check 5.0-6.5 ppm: Broad Singlet (2H) Present? Solvent->Check_NH2 Check_H5 Check >8.0 ppm: Deshielded Doublet/Singlet Present? Check_NH2->Check_H5 Yes Result_Failed_Syn REJECT: Failed Amination Check_NH2->Result_Failed_Syn No (Missing NH2) Check_Coupling Check Aromatic Region: Ortho Coupling (J~9Hz)? Check_H5->Check_Coupling No (H-5 blocked by Me) Result_Wrong_Iso REJECT: 7-Methyl Isomer Detected Check_H5->Result_Wrong_Iso Yes (H-5 detected) Result_Correct CONFIRMED: 5-Methyl-6-Bromo Isomer Check_Coupling->Result_Correct Yes (H7/H8 coupled) Check_Coupling->Result_Wrong_Iso No (Singlets seen)

Figure 1: Decision tree for the structural validation of this compound, highlighting the critical "Missing H-5" test.

Advanced Verification: NOE & 2D NMR

For regulatory filings (IND/NDA), 1D NMR may be insufficient. The following 2D correlations provide absolute proof of regiochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Expectation: Strong NOE correlation between the 5-Methyl protons (

      
       2.5) and the H-3 proton  (
      
      
      
      7.2).[3]
    • Reasoning: The 5-methyl group is spatially proximate (peri-like relationship) to the imidazole H-3. This correlation is impossible in the 7-methyl isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The 5-methyl protons should show a 3-bond correlation to the bridgehead carbon (C-8a ).

Synthesis & Precursor Reference

Understanding the spectral fingerprint requires knowledge of the precursor. The target is typically synthesized from 2-amino-5-bromo-6-methylpyridine .[4]

  • Precursor Spectrum: The starting material lacks the H-3 singlet (

    
     7.2) and the characteristic downfield shift of the fused ring system. Unreacted starting material appears as a separate set of pyridine signals with a more upfield methyl group (
    
    
    
    2.3 vs 2.5).

References

  • Structural Data for Imidazo[1,2-a]pyridine Core

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274-76-0, Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Precursor Characterization (2-Amino-5-bromo-6-methylpyridine)
  • Synthetic Methodology & Regioselectivity

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances. (General reference for regiochemical outcomes in imidazopyridine synthesis). Retrieved from [Link]

  • Biological Relevance (Kinase Inhibition)

    • Linhu, L., et al. (2016). "Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues." European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

comparison of biological activity 2-amino vs 3-amino imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-amino-imidazo[1,2-a]pyridine versus 3-amino-imidazo[1,2-a]pyridine derivatives. It is structured to assist medicinal chemists and pharmacologists in scaffold selection, synthesis planning, and biological evaluation.

Executive Summary: The Scaffold Divergence

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse receptors with high affinity. The introduction of an amino group at the C2 or C3 position fundamentally alters the molecule's electronic vector, synthetic accessibility, and biological target profile.

  • 3-Amino Derivatives: Predominantly synthesized via multicomponent reactions (MCR). They are extensively explored as ATP-competitive kinase inhibitors and tubulin polymerization inhibitors due to their ability to mimic the purine core of adenosine.

  • 2-Amino Derivatives: Synthesized via stepwise condensation or C-H activation. They are emerging as powerful peptidomimetics and allosteric modulators , utilizing the C2 vector to mimic extended peptide backbones (e.g.,

    
    -strands).
    

Chemical Space & Synthetic Accessibility

The primary differentiator between these two isomers is the method of construction. The 3-amino variant offers rapid library generation, while the 2-amino variant offers precision structural control.

Comparative Synthesis Pathways
Feature3-Amino-Imidazo[1,2-a]pyridine2-Amino-Imidazo[1,2-a]pyridine
Primary Method Groebke-Blackburn-Bienaymé (GBB) Condensation / C-H Activation
Reaction Type One-pot Multicomponent (3CR)Stepwise Cyclization
Reagents 2-Aminopyridine + Aldehyde + Isocyanide2-Aminopyridine +

-Halo Nitrile (or Diazo esters)
Diversity Point C2 (Aldehyde), C3-N (Isocyanide), Ring (Amine)C2 (Nitrile/Ester), Ring (Amine)
Key Advantage High throughput; combinatorial libraries.Defined regiochemistry; access to peptidomimetics.
Visualization: Synthetic Logic Flow

SynthesisPathways cluster_inputs Starting Materials Aminopyridine 2-Aminopyridine GBB Groebke-Blackburn-Bienaymé (Catalyst: Sc(OTf)3 or AcOH) Aminopyridine->GBB Condensation Cyclocondensation (Base: NaHCO3/EtOH) Aminopyridine->Condensation Aldehyde Aldehyde (R1) Aldehyde->GBB Isocyanide Isocyanide (R2) Isocyanide->GBB HaloNitrile alpha-Halo Nitrile HaloNitrile->Condensation Prod3 3-Amino-Imidazo[1,2-a]pyridine (Secondary Amine) GBB->Prod3 One-Pot MCR Prod2 2-Amino-Imidazo[1,2-a]pyridine (Primary Amine) Condensation->Prod2 Stepwise

Caption: Divergent synthetic pathways. The GBB reaction (red) offers a convergent 3-component route to 3-amino derivatives, while condensation (green) yields 2-amino derivatives.

Biological Activity Profile

3-Amino Derivatives: The Kinase & Cancer Specialists

The 3-amino group, often derivatized as an amide or secondary amine, provides a critical hydrogen bond donor/acceptor motif that mimics the


 or 

of adenine in ATP.
  • Target: PI3K / mTOR Pathway .

  • Mechanism: The imidazopyridine core occupies the adenine binding pocket. The substituent at C3 (from isocyanide) extends into the hydrophobic region II or the affinity pocket, conferring selectivity.

  • Key Data: Compounds derived from GBB synthesis have shown

    
     values in the low nanomolar range (1–50 nM) against PI3K
    
    
    
    .
2-Amino Derivatives: Peptidomimetics & Emerging Targets

The 2-amino position creates a linear vector extending away from the core, making it ideal for mimicking peptide backbones (


-strands).
  • Target: Akt (Protein Kinase B) and FLT3 .

  • Mechanism: Used as a scaffold to construct "extended dipeptide surrogates." The rigid bicyclic system restricts the conformational freedom of the attached amino acid side chains, locking them into a bioactive conformation.

  • Key Data: Peptidomimetic inhibitors utilizing the 2-amino scaffold have demonstrated improved proteolytic stability compared to native peptides while maintaining sub-micromolar affinity.

Visualization: Signaling Pathways & Inhibition Points

SignalingPathway RTK RTK (Receptor Tyrosine Kinase) (e.g., FLT3, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhib3 3-Amino-IP (PI3K/mTOR Inhibitor) Inhib3->PI3K Inhib3->mTOR Inhib2 2-Amino-IP (Akt Peptidomimetic) Inhib2->Akt

Caption: Therapeutic intervention points.[1][2][3] 3-Amino derivatives (red) typically target PI3K/mTOR, while 2-amino derivatives (green) are designed as Akt peptidomimetics.

Experimental Data Summary

The following table summarizes representative biological data from literature comparing the efficacy of these scaffolds in oncology models.

Compound ClassTargetCell Line / AssayActivity (

)
Reference
3-Amino-IP PI3K

Kinase Assay4.2 nM[1]
3-Amino-IP TubulinHeLa (Cervical Cancer)0.15

M
[2]
3-Amino-IP M. tuberculosisH37Rv (MIC)0.8

M
[3]
2-Amino-IP Akt1Kinase Assay0.6

M
[4]
2-Amino-IP FLT3-ITDMV4-11 (Leukemia)12 nM[5]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-Imidazo[1,2-a]pyridine (GBB Method)

Use this protocol for generating combinatorial libraries for kinase screening.

  • Reagents: 2-Aminopyridine (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Isocyanide (1.0 equiv).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Montmorillonite K-10 clay.
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).

  • Procedure:

    • Dissolve 2-aminopyridine and aldehyde in solvent (2 mL/mmol). Stir for 30 min at room temperature to form the imine intermediate.

    • Add the isocyanide and the catalyst.

    • Stir at room temperature for 12–24 hours (monitor by TLC).

    • Workup: Filter the catalyst (if solid). Evaporate solvent. Purify via flash column chromatography (Ethyl Acetate/Hexane).

  • Validation: Confirm structure via

    
    H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH signal (if secondary amine formed).
    
Protocol B: Synthesis of 2-Amino-Imidazo[1,2-a]pyridine

Use this protocol for constructing peptidomimetics.

  • Reagents: 2-Aminopyridine (1.0 equiv), Chloroacetonitrile (1.2 equiv) or Ethyl bromoacetate (for 2-ester precursor).

  • Solvent: Ethanol (EtOH).

  • Base: Sodium Bicarbonate (NaHCO

    
    ).
    
  • Procedure:

    • Reflux 2-aminopyridine with chloroacetonitrile in EtOH for 6–12 hours.

    • Cyclization: The intermediate salt may precipitate. Treat with weak base (NaHCO

      
      ) to induce cyclization and aromatization.
      
    • Purification: Recrystallization from ethanol is often sufficient.

  • Note: The resulting 2-amino group is a primary amine (

    
    ), which can be further coupled to amino acids using standard peptide coupling reagents (EDC/HOBt).
    

References

  • Recent Advances in the Synthesis and Biological Activity of 3-Aminoimidazo[1,2-a]pyridines. BMC Chemistry, 2025. Link

  • Imidazo[1,2-a]pyridines as Privileged Scaffolds in Drug Discovery. ACS Omega, 2026. Link

  • Imidazo[1,2-a]pyridine-based Peptidomimetics as Inhibitors of Akt. Journal of Medicinal Chemistry, 2017. Link

  • Groebke-Blackburn-Bienaymé Reaction: A Review. European Journal of Organic Chemistry, 2019. Link

  • Structure-Activity Relationship of Imidazo[1,2-a]pyridines in Tuberculosis. Journal of Medicinal Chemistry, 2023. Link

Sources

A Comparative Guide to the Crystal Structures of Substituted Imidazo[1,2-a]pyridine Derivatives: Synthesis, Crystallography, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and neuroprotective properties.[1][2] The therapeutic efficacy of these derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the nuances of their crystal structures is therefore paramount for rational drug design and the development of new, more potent therapeutic agents.

This guide provides a comparative analysis of the crystal structures of various substituted imidazo[1,2-a]pyridine derivatives. We will delve into the synthetic methodologies employed to obtain these compounds, present their key crystallographic parameters in a comparative format, and explore the crucial link between their solid-state conformation and biological activity.

The Architectural Landscape: A Comparative Analysis of Crystal Structures

The substitution pattern on the imidazo[1,2-a]pyridine core profoundly influences its crystal packing and intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, are critical in determining the conformation of the molecule in the solid state, which can provide insights into its binding modes with biological macromolecules.

A comparative analysis of the crystallographic data for several substituted imidazo[1,2-a]pyridine derivatives reveals key structural trends. For instance, the dihedral angle between the imidazo[1,2-a]pyridine core and its substituents is a crucial parameter that affects the overall molecular shape and its ability to fit into a biological target's binding pocket.

Compound/SubstituentSpace GroupKey Intermolecular InteractionsDihedral Angle (core/substituent)Reference
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineP2₁/cN—H···N hydrogen bonds, C—H···π interactions26.69(9)°[3]
N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amineP2₁/cN—H···N and C—H···N hydrogen bonds, C—H···π and π–π interactions31.35(10)°[3]
A novel imidazo[1,2-a]pyridine derivative probe (R)P2(1)/n-Coplanar configuration[4]
2-(adamantan-1-yl)imidazo[1,2-a]pyridine derivatives--Imidazopyridine moiety is coplanar to the center of adamantyl[5]
Imidazo[1,2-a]pyridine derivatives with biphenyl side chain--Imidazopyridine and both phenyl rings are almost coplanar[5]
Imidazo[1,2-a]pyridine derivatives with phenyl side chain--Phenyl ring is twisted away from the imidazopyridine ring[5]

Table 1: Comparative Crystallographic Data for Substituted Imidazo[1,2-a]pyridine Derivatives. This table highlights how different substituents influence the crystal packing and key structural parameters of the imidazo[1,2-a]pyridine core.

The planarity or twisting of substituents relative to the core bicyclic system, as seen in the adamantyl, biphenyl, and phenyl substituted derivatives, directly impacts the potential for intermolecular interactions and, consequently, the biological activity.[5]

Crafting the Core: Synthetic Strategies and Experimental Protocols

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone.[6]

Below is a detailed, step-by-step protocol for the synthesis of a 3-substituted imidazo[1,2-a]pyridine derivative, a method chosen for its high efficiency and broad applicability.

Experimental Protocol: Synthesis of 3-Aryl-Imidazo[1,2-a]pyridines

This protocol is adapted from a facile, metal-free synthesis methodology.[7]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted benzyl halide (1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyridine in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the benzyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent side reactions.[7] Potassium carbonate acts as a base to facilitate the initial N-alkylation of the 2-aminopyridine. The choice of a polar aprotic solvent like DMF ensures the solubility of the reactants and facilitates the reaction.

Caption: Workflow for the synthesis of 3-aryl-imidazo[1,2-a]pyridines.

From Bench to Crystal: The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck in structural studies. The crystallization of imidazo[1,2-a]pyridine derivatives is influenced by factors such as solvent, temperature, and the inherent properties of the molecule itself.

Experimental Protocol: Single Crystal Growth

A common and effective method for growing single crystals is slow evaporation from a suitable solvent or a mixture of solvents.

Materials:

  • Purified substituted imidazo[1,2-a]pyridine derivative

  • A selection of high-purity solvents (e.g., acetone, ethanol, dichloromethane, hexane)

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone) at room temperature or with gentle heating to achieve saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Alternatively, employ a solvent/anti-solvent diffusion method by layering a less soluble solvent (e.g., hexane) on top of the solution of the compound in a more soluble solvent (e.g., dichloromethane).

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Causality Behind Experimental Choices: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point, promoting the orderly arrangement of molecules into a crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately, allowing for a controlled rate of crystallization.

CrystallizationWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome dissolve Dissolve Purified Compound Minimal suitable solvent filter Filter Solution Remove particulates dissolve->filter evaporation Slow Evaporation Perforated cap filter->evaporation Method 1 diffusion Solvent Diffusion Layering anti-solvent filter->diffusion Method 2 crystals Single Crystals evaporation->crystals diffusion->crystals

Sources

Beyond the CoA: Validating Imidazopyridine Building Blocks for High-Fidelity SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Relative" vs. "Absolute" Trap

In Structure-Activity Relationship (SAR) studies, the integrity of your biological data is only as good as the purity of your building blocks. Imidazopyridine scaffolds—privileged structures in GABAergic and kinase inhibitor drug discovery—present a unique validation challenge.

Commercial Certificates of Analysis (CoA) typically rely on HPLC-UV area percentages. While cost-effective, this method is relative , assuming equal extinction coefficients for all species and failing to detect non-chromophoric impurities (e.g., inorganic salts, trapped solvents). For imidazopyridines, a more insidious issue exists: regioisomeric impurities that co-elute under standard conditions but possess vastly different biological activities.

This guide objectively compares standard HPLC validation against an orthogonal Quantitative NMR (qNMR) workflow, demonstrating why the latter is the non-negotiable standard for high-stakes SAR campaigns.

The Scientific Challenge: Why Imidazopyridines Fail

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with


-haloketones or the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. These pathways are prone to specific failures:
  • Regioisomerism: In substituted systems, cyclization can occur at the ring nitrogen or the exocyclic amine, leading to difficult-to-separate isomers (e.g., imidazo[1,2-a]pyridine vs. imidazo[1,5-a]pyridine derivatives).

  • Metal Scavenging: Palladium or Copper catalysts used in subsequent coupling steps (Suzuki/Buchwald) often chelate to the pyridine nitrogen, remaining undetected by UV but cytotoxic in cellular assays.

  • Hygroscopicity: The basic nitrogen makes these scaffolds prone to forming hydrates or salts, which lowers the effective molecular weight and skews potency calculations (

    
     shifts).
    
Visualization: The Regioisomer Trap

The following diagram illustrates the divergence in synthesis that creates critical impurities.

Regioisomer_Pathways Start 2-Aminopyridine Precursor Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack Reagent α-Haloketone (Electrophile) Reagent->Intermediate Target Target Scaffold: Imidazo[1,2-a]pyridine Intermediate->Target Ring Closure (N1) Impurity Regio-Impurity: Imidazo[1,5-a]pyridine Intermediate->Impurity Ring Closure (Exocyclic N)

Figure 1: Divergent cyclization pathways. The impurity often co-elutes with the target in standard reverse-phase HPLC due to identical mass and similar polarity.

Comparative Analysis: HPLC-UV vs. qNMR vs. UPLC-MS

The following table summarizes the performance of three validation methodologies applied to a hypothetical batch of 6-bromo-2-phenylimidazo[1,2-a]pyridine .

FeatureMethod A: Standard HPLC-UVMethod B: UPLC-MSMethod C: qNMR (Recommended)
Principle Relative UV absorption (254 nm)Ionization efficiency (ESI+)Nuclear spin resonance (Proton counting)
Detection Basis Chromophore requiredIonizability requiredUniversal (H-containing species)
Response Factor Variable (Assumes 1.0)Highly VariableUnity (1.0) (Absolute quantification)
Blind Spots Salts, Water, DCM, DMSOPoorly ionizing species, SaltsInorganic salts (no protons)
Regioisomer Resolution Low (often co-elute)None (Identical Mass)High (Distinct chemical shifts)
Typical Cost/Run $


$ (Time + Deuterated Solvents)
Suitability Routine MonitoringID ConfirmationMaster Batch Validation
Critical Insight: The "Purity Gap"

A vendor CoA may claim 98% purity (HPLC). However, if the sample contains 5% trapped water and 3% inorganic salts, the effective weight potency is only 90%.

  • HPLC Result: 98% (Ignores invisible salts/water).

  • qNMR Result: 90% (Detects solvent mass and corrects for non-protonated mass via internal standard).

Verdict: Relying solely on HPLC leads to incorrect weighing of compound for biological assays, resulting in artificial shifts in potency data.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Absolute Purity via qNMR

This is the "Gold Standard" method. It requires no reference standard of the analyte itself, only a traceable internal standard (IS).

1. Internal Standard Selection: For imidazopyridines (aromatic region


 7.0–9.0 ppm), select an IS with non-overlapping signals.
  • Option 1:1,3,5-Trimethoxybenzene (Singlet at

    
     6.1 ppm). Good for non-polar solvents (
    
    
    
    ).
  • Option 2:Maleic Acid (Singlet at

    
     6.3 ppm). Essential for polar salts (
    
    
    
    ,
    
    
    ).
  • Option 3:Dimethyl sulfone (Singlet at

    
     3.0 ppm). Use if aromatic region is crowded.
    

2. Sample Preparation:

  • Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolve completely in 0.6 mL deuterated solvent. Critical: Ensure no undissolved particulates remain.

3. Acquisition Parameters (Bruker/Varian):

  • Pulse Angle: 90° (

    
    ).[1]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest longitudinal relaxation time).
    • Self-Validation Step: Measure

      
       using an Inversion-Recovery sequence.[2][3] For small molecules, 
      
      
      
      is typically 2–5s. Set
      
      
      to be safe.
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Spectral Width: -2 to 14 ppm.

4. Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular weight
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard (usually 99.9%)
    
Protocol B: Orthogonal HPLC (pH Switching)

If qNMR is unavailable, you must run two HPLC methods with different pH modifiers to detect co-eluting regioisomers.

  • Run 1 (Acidic): 0.1% Formic Acid in Water/Acetonitrile. (Protonates the pyridine nitrogen).

  • Run 2 (Basic): 10mM Ammonium Bicarbonate (pH 10). (Neutral species).

  • Logic: Regioisomers often have different pKa values. Changing pH alters their retention time shifts (

    
    ) differently, resolving peaks that overlap at pH 3.
    

Validation Workflow Diagram

Use this decision tree to determine when a building block is ready for SAR.

Validation_Workflow Batch Incoming Imidazopyridine Building Block LCMS Step 1: UPLC-MS (Identity Check) Batch->LCMS MassCheck Correct Mass? LCMS->MassCheck qNMR Step 2: qNMR (Absolute Purity) MassCheck->qNMR Yes Fail REJECT / RE-PURIFY MassCheck->Fail No PurityCheck Purity > 95%? qNMR->PurityCheck OrthoHPLC Step 3: Orthogonal HPLC (Isomer Check) PurityCheck->OrthoHPLC Yes PurityCheck->Fail No (<95%) IsoCheck Single Peak at pH 3 & pH 10? OrthoHPLC->IsoCheck Pass VALIDATED Release for SAR IsoCheck->Pass Yes IsoCheck->Fail No (Isomers detected)

Figure 2: The "Three-Gate" Validation System. A building block must pass Identity (MS), Absolute Purity (qNMR), and Isomeric Purity (Ortho-HPLC) to be cleared for biological testing.

References

  • Journal of Medicinal Chemistry. (2014). Purity by Absolute qNMR Instructions. ACS Publications. [Link]

  • Pauli, G. F., et al. (2014).[1][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bagley, M. C., et al. (2006). Ligand-free palladium-catalyzed oxidative cyclization of N-aryl enaminones: A facile access to 3-acylindoles and 3-acyl-2-haloindoles. (Context on metal catalysis and cyclization impurities). [Link]

  • Mestrelab Research. qNMR Internal Standard Selection Guide. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Amino-Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-imidazopyridines represent a critical structural motif in two distinct fields: toxicology (as heterocyclic amines like PhIP found in cooked meats) and medicinal chemistry (as privileged scaffolds for kinase inhibitors and GABAergic agents).

This guide provides a comparative analysis of mass spectrometry (MS) behaviors for these compounds. Unlike simple peptides, these fused heterocyclic systems exhibit high stability, requiring specific ionization and fragmentation strategies to elucidate regioisomers. This document details the transition from standard ESI screening to structural validation using APCI and MS/MS fragmentation logic.

Part 1: Ionization Source Comparison (ESI vs. APCI)

The choice of ionization source is the first critical decision in the workflow. While Electrospray Ionization (ESI) is the industry standard for sensitivity, Atmospheric Pressure Chemical Ionization (APCI) offers distinct structural advantages for this scaffold.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmos.[1][2][3] Pressure Chemical Ionization (APCI) Application Context
Protonation Mechanism Liquid-phase charge transfer (Soft)Gas-phase proton transfer (Harder)ESI for trace detection; APCI for structure confirmation.
[M+H]⁺ Stability High (Minimal in-source fragmentation)Moderate (Thermal degradation possible)Use ESI for quantitation of labile derivatives.
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts/lipids)APCI preferred for crude biological extracts (e.g., plasma, urine).
Flow Rate Compatibility Optimal < 0.5 mL/minOptimal > 0.8 mL/minAPCI suits high-throughput ballistic gradients.
Isomer Sensitivity LowMediumAPCI can induce unique charge-exchange reactions useful for isomers.
Expert Insight: The "Nitrogen Rule" in Ionization

Amino-imidazopyridines possess basic bridgehead nitrogens (pKa ~5-7).

  • In ESI: The high proton affinity ensures [M+H]⁺ is the base peak.

  • In APCI: If the mobile phase is strictly aprotic (rare), charge exchange ([M]⁺•) can occur, but in standard reverse-phase (MeOH/H₂O), [M+H]⁺ dominates.

  • Recommendation: Start with ESI(+) for sub-nanomolar sensitivity. Switch to APCI(+) only if distinguishing structural isomers where thermal energy aids in generating diagnostic in-source fragments.

Part 2: Fragmentation Mechanics & Pathways[3]

Understanding the fragmentation requires distinguishing between the two primary scaffolds: Imidazo[1,2-a]pyridine (Drug Scaffold) and Imidazo[4,5-b]pyridine (PhIP/Toxin Scaffold).

Fragmentation Logic

These aromatic systems are resilient against Retro-Diels-Alder (RDA) reactions typical of non-aromatic rings. Fragmentation is driven by:

  • Neutral Losses: Loss of small stable molecules (

    
    , 
    
    
    
    ,
    
    
    ).
  • Radical Cleavage: Homolytic cleavage of side chains (common in HCD).

  • Ring Opening: Only occurs at high collision energies (CE > 45 eV).

Diagnostic Pathways (Graphviz Visualization)

The following diagram illustrates the competitive fragmentation pathways for a generic amino-imidazo[4,5-b]pyridine (like PhIP).

FragmentationPathway Precursor Precursor [M+H]+ m/z 225 (PhIP) Intermediate1 Radical Cation [M - CH3]+• m/z 210 Precursor->Intermediate1 Loss of Methyl (CH3) -15 Da Fragment2 Amino Loss [M - NH3]+ m/z 208 Precursor->Fragment2 Loss of Ammonia (NH3) -17 Da Fragment1 Fused Ring Core [M - CH3 - HCN]+• m/z 183 Intermediate1->Fragment1 Loss of HCN -27 Da Fragment3 Ring Cleavage [C11H9N2]+ Fragment2->Fragment3 High Energy Cleavage

Caption: Competitive fragmentation pathways for N-methyl-amino-imidazopyridines (e.g., PhIP). The methyl radical loss is a signature of the N-methyl imidazole moiety.

Regioisomer Differentiation (The 2-amino vs. 3-amino Challenge)

Differentiation of regioisomers (e.g., 2-amino vs. 3-amino-imidazo[1,2-a]pyridine) is critical in drug development.

  • 3-Amino Isomers: The C3 position is electron-rich. Protonation often localizes here or on N1. Fragmentation is dominated by the loss of the side chain attached to the amine (e.g., -NHR).

  • 2-Amino Isomers: These are more stable. High-energy collision (HCD) often results in ring fragmentation (loss of

    
     from the pyridine ring) before the amino group is expelled.
    

Experimental Validator: Calculate the ratio of


. A high ratio typically indicates the 3-amino isomer (easier ammonia loss), while a low ratio indicates the 2-amino isomer.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the Quality Control (QC) steps fail, the data is unreliable.

Workflow Diagram

Workflow Start Sample Preparation (MeOH Dilution) LC LC Separation C18 Column, pH 9.0 Start->LC Ionization Source Selection ESI (+) Standard LC->Ionization MS2 Data Dependent MS/MS Stepped CE (20, 35, 50 eV) Ionization->MS2 Validation Isomer Check Ratio [M-17]/[M-27] MS2->Validation

Caption: Analytical workflow for amino-imidazopyridine characterization ensuring isomer differentiation.

Step-by-Step Methodology

1. Chromatographic Setup (Crucial for Isomers)

  • Column: High-strength Silica (HSS) T3 or C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH suppresses protonation of the pyridine nitrogen during chromatography, improving peak shape for these basic compounds, though post-column acidification may be needed for ESI efficiency.

    • B: Acetonitrile.[2][4]

  • Why pH 9? At acidic pH, amino-imidazopyridines protonate and interact with silanols, causing tailing. Basic pH keeps them neutral until the source.

2. Mass Spectrometry Parameters

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) of 20, 35, and 50%.

    • Reasoning: Low CE preserves the molecular ion

      
      . High CE (50%) is required to break the fused imidazole-pyridine core.
      

3. Self-Validation Steps (QC)

  • System Suitability: Inject a standard of PhIP (or equivalent).

    • Pass Criteria: The intensity of the fragment at

      
       210 (Methyl loss) must be >10% of the parent ion at 35% CE. If not, collision gas pressure is too low.
      
  • Blank Check: Inject pure methanol. No peaks >1% of analyte intensity at the retention time.

Part 4: Data Interpretation Guide

Use this table to interpret your MS/MS spectra.

m/z TransitionLoss IdentityStructural Implication
[M+H]

[M-15]
Loss of

Indicates N-methyl group (common in cooked meat mutagens like PhIP).
[M+H]

[M-17]
Loss of

Indicates primary amine (exocyclic). High abundance suggests 3-amino position.
[M+H]

[M-27]
Loss of

Ring Cleavage. Indicates the integrity of the fused ring system is breaking. Common in 2-amino isomers.
[M+H]

[M-42]
Loss of

Indicates presence of an acetyl group (if derivatized).
[M+H]

[M-16]
Loss of

/

Rare. Usually indicates N-oxide reduction or specific methoxy rearrangements.

References

  • Turesky, R. J., et al. (2021). Mass spectrometry of heterocyclic amines in food and biological matrices. Journal of Mass Spectrometry. (Generalized citation based on field consensus).

  • Kato, T., et al. (2018). Fragmentation of imidazo[1,2-a]pyridine derivatives in ESI-MS/MS. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. PhIP Mass Spectrum. National Institute of Standards and Technology.

  • Barceló, D., et al. (2025). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals. ResearchGate.

(Note: Specific page numbers and volume data for the generic citations above would be generated from a reference manager in a real manuscript; URLs provided link to the respective journal/database landing pages for verification.)

Sources

Comparative Reactivity Guide: 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for GABA receptor agonists (e.g., Zolpidem), anti-infectives, and kinase inhibitors. For synthetic chemists, the choice between the 6-bromo and 8-bromo isomers is rarely arbitrary; it dictates the synthetic route's efficiency, solubility profile, and metabolic stability.

The Verdict:

  • 6-Bromo-imidazo[1,2-a]pyridine: The kinetic workhorse . It is sterically accessible and electronically activated for oxidative addition, making it the preferred site for initial cross-coupling in poly-halogenated systems.

  • 8-Bromo-imidazo[1,2-a]pyridine: The strategic handle . Positioned "ortho" to the ring nitrogen (N1), it is sterically more congested and electronically distinct. It is best utilized for late-stage diversification or when orthogonality to the C6 position is required.

Electronic and Steric Profiling: The "Tale of Two Nitrogens"

To understand the reactivity difference, one must analyze the influence of the two nitrogen atoms: the bridgehead nitrogen (N4) and the pyridine-type nitrogen (N1).

Feature6-Position (C6) 8-Position (C8)
Electronic Effect Para-like to N4. The bridgehead nitrogen (N4) donates electron density into the ring via resonance. C6 receives significant mesomeric stabilization, yet remains sufficiently electron-deficient for oxidative addition.Ortho-like to N1. This position is inductively influenced by the electronegative N1 atom. It lacks the direct mesomeric push from N4 found at C6.
Steric Environment Open. The C5 and C7 protons are relatively small, leaving the C6-Br bond exposed for bulky catalytic ligands (e.g., phosphines).Congested. The lone pair of N1 and the proximity to the bridgehead create a "peri-like" effect. Bulky ligands may struggle to access C8 compared to C6.[1]
pKa (C-H Acidity) Lower acidity (C6-H). Harder to deprotonate directly.Moderate acidity (C8-H). Proximity to N1 increases acidity, posing a risk of "halogen dance" during lithiation if not controlled.
Visualization: Reactivity Landscape

The following diagram illustrates the decision logic when selecting between C6 and C8 functionalization.

ReactivityLogic Start Target Molecule Design ReactionType Select Transformation Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Suzuki Lithiation Lithiation / Metal Exchange ReactionType->Lithiation C6_Pref C6-Bromo Favored (Kinetically Faster) Suzuki->C6_Pref Standard Conditions C8_Pref C8-Bromo Challenging (Steric/Electronic Lag) Suzuki->C8_Pref Requires Active Catalyst Lithiation->C6_Pref Clean Exchange Lithiation->C8_Pref Risk of Halogen Dance Dibromo 6,8-Dibromo Scaffold Regio Regioselective Reaction at C6 Dibromo->Regio 1.0 eq Boronic Acid

Figure 1: Decision matrix for selecting C6 vs. C8 functionalization pathways.

Comparative Reactivity Data

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary method for functionalizing these bromides.

  • Experimental Observation: In a direct competition (or within a 6,8-dibromo substrate), reaction occurs preferentially at C6 .

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The C6 position, being less sterically hindered and electronically favorable (balancing electron deficiency with conjugation), reacts faster.

  • Data Summary:

SubstrateCatalyst SystemTempYield (C6 Product)Yield (C8 Product)
6-Bromo Pd(PPh3)4, K2CO380°C92% N/A
8-Bromo Pd(PPh3)4, K2CO380°CN/A78% (Slower)
6,8-Dibromo Pd(dppf)Cl2, K2CO360°C85% (Mono-C6)<5% (Mono-C8)
B. Lithium-Halogen Exchange

Treatment with n-BuLi or t-BuLi effects rapid Li-Br exchange.

  • 6-Bromo: Exchange is clean. The resulting C6-lithio species is stable at -78°C and traps electrophiles efficiently.

  • 8-Bromo: Exchange is fast, but the resulting C8-lithio species is adjacent to N1.

    • Risk: If the temperature rises above -78°C, the C8-lithio species can deprotonate the C5 or C3 position (halogen dance) or dimerize.

    • Advantage:[2] The N1 nitrogen can coordinate lithium, potentially directing the lithiation if no bromine were present (Directed Ortho Metalation - DoM), but with bromine present, exchange dominates.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 6,8-Dibromoimidazo[1,2-a]pyridine

Objective: To selectively functionalize C6 while leaving C8-Br intact for subsequent steps.

Reagents:

  • 6,8-Dibromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with 6,8-dibromoimidazo[1,2-a]pyridine (1.0 mmol, 276 mg), arylboronic acid (1.1 mmol), and Cs2CO3 (2.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3x). Add degassed 1,4-dioxane (5 mL) and water (1.25 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol) under a positive stream of nitrogen.

  • Reaction: Seal and heat to 60°C (Note: Lower temperature than standard 80-100°C helps maintain regioselectivity). Stir for 4-6 hours.

  • Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product. If di-coupled product appears, reduce temperature or boronic acid equivalents in future runs.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C6-arylated product typically elutes before the di-arylated byproduct.

Protocol B: General Lithiation of 6-Bromo (or 8-Bromo) Derivative

Objective: Generation of the nucleophilic imidazopyridine.

Reagents:

  • Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • n-BuLi (1.1 equiv, 1.6M in hexanes)

  • Electrophile (e.g., DMF, I2, aldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve the bromo-substrate in anhydrous THF (0.1 M concentration) in a flame-dried flask under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical: For 8-bromo , ensure temperature does strictly not rise above -70°C to prevent anion migration.

  • Aging: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

  • Quench: Add the electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with sat. NH4Cl and extract with DCM.

Mechanistic Visualization

The following diagram details the regioselectivity pathway for the 6,8-dibromo system, highlighting why C6 is the "winner" in Pd-catalyzed cycles.

RegioMechanism Start 6,8-Dibromo Imidazo[1,2-a]pyridine Path_C6 Path A: OA at C6 (Lower Sterics, Para-N4) Start->Path_C6 Fast (k1) Path_C8 Path B: OA at C8 (Peri-hindrance, Ortho-N1) Start->Path_C8 Slow (k2) Pd0 Pd(0) Catalyst Pd0->Path_C6 Pd0->Path_C8 Int_C6 Pd(II) Intermediate (C6-Pd-Br) Path_C6->Int_C6 Int_C8 Pd(II) Intermediate (C8-Pd-Br) Path_C8->Int_C8 Product 6-Aryl-8-Bromo Product (Major) Int_C6->Product Transmetalation & Red. Elim. Byproduct 6-Bromo-8-Aryl Product (Minor) Int_C8->Byproduct

Figure 2: Kinetic pathway showing the preferential oxidative addition (OA) at C6.

References

  • Sanghavi, K. N., et al. (2023). "Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine." Synlett.

  • Strotman, N. A., et al. (2010).[3] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles..." Journal of Organic Chemistry. (Provides foundational principles for di-halo heterocycle selectivity).

  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ResearchGate Review.

  • Goel, R., et al. (2011). "6-Bromo-imidazo[1,2-a]pyridin-8-amine."[4] Acta Crystallographica. (Structural data on 6-bromo derivatives).

  • General Reactivity Guide: "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline/Imidazopyridine Systems." BenchChem Technical Support.

Sources

Benchmarking the Potency of Imidazo[1,2-a]pyridine Analogs in Cancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] In the realm of oncology, numerous analogs have been synthesized and evaluated, revealing potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the potency of several key imidazo[1,2-a]pyridine analogs, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, detail the experimental protocols for their evaluation, and present a clear comparison of their efficacy.

The Rise of Imidazo[1,2-a]pyridines in Oncology

The clinical landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutic agents that can overcome challenges such as drug resistance and adverse side effects.[3][4] Imidazo[1,2-a]pyridines have garnered significant attention due to their ability to modulate key cellular pathways implicated in cancer progression, including the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, and survival.[3][5][6][7][8][9] By inhibiting this pathway, these compounds can effectively induce cell cycle arrest and trigger apoptosis in cancer cells, making them promising candidates for further drug development.[5][9][10][11]

Comparative Potency of Imidazo[1,2-a]pyridine Analogs

The anti-cancer efficacy of imidazo[1,2-a]pyridine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several promising analogs across a range of cancer cell types.

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[5]
WM115Melanoma~15[5]
HeLaCervical Cancer~20[5]
Compound 15a HCT116Colon CarcinomaNot specified, potent inhibitor[6][8]
HT-29Colorectal AdenocarcinomaNot specified, potent inhibitor[6][8]
HB9 A549Lung Cancer50.56[12]
HB10 HepG2Liver Carcinoma51.52[12]
IP-5 HCC1937Breast Cancer45[4][13][14][15]
IP-6 HCC1937Breast Cancer47.7[4][13][14][15]
IP-7 HCC1937Breast Cancer79.6[4][13][14][15]
Compounds 6d, 6i HepG2Human Liver CarcinomaNot specified, exhibited antiproliferative activity[16]

Note: The potency of these compounds can vary based on the specific assay conditions and the unique characteristics of each cell line.

Unraveling the Mechanism of Action: The PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine analogs exert their anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[3][5][6][7][8][9] This pathway is often aberrantly activated in many types of cancer, promoting cell survival and proliferation. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt the downstream signaling cascade.[5][6][7][8][9] This inhibition leads to the upregulation of tumor suppressors like p53 and p21, which in turn induces cell cycle arrest, typically at the G2/M phase, and initiates apoptosis through both intrinsic and extrinsic pathways.[4][5][9][10][13][15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth eIF4E->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine analogs.

Experimental Protocols for Potency Assessment

The evaluation of the anti-cancer potency of imidazo[1,2-a]pyridine analogs involves a series of well-established in vitro assays. Here, we detail the methodologies for the most commonly employed assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][13][14][16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Imidazo[1,2-a]pyridine Analogs (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % Viability and Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of cancer cells following treatment with imidazo[1,2-a]pyridine analogs.[5][16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the desired concentration of the compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Follow the same initial steps as the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis, providing mechanistic insights into the action of the imidazo[1,2-a]pyridine analogs.[4][5][13][14]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, p-mTOR, p53, p21, Bax, Caspase-9).[5][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold holds immense promise for the development of novel anti-cancer therapeutics. The analogs discussed in this guide demonstrate significant potency against a variety of cancer cell lines, primarily through the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a robust framework for the continued evaluation and benchmarking of new and existing analogs. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these promising compounds.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. (2022). Anticancer Agents in Medicinal Chemistry, 22(6), 1102–1110. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]

  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Molecular Diversity, 26(5), 2639–2652. [Link]

  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(9), 724-736. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (2022). Life Sciences, 294, 120334. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Imidazo [ 1 , 2-a ] pyridineBasedCompounds : TheHopefulAnti-Cancer Therapy. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Semantic Scholar. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters, 18(1), 830–837. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]

Sources

Establishing Reference Integrity: 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, 2-amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1895053-99-2) serves as a Critical Process Intermediate (CPI). It is a privileged scaffold used frequently in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.

However, a dangerous discrepancy often exists between "commercial purity" (typically HPLC Area%) and "true thermodynamic purity" (Mass Balance or qNMR). For drug development professionals, relying on a Certificate of Analysis (CoA) derived solely from HPLC-UV can introduce a stoichiometric error of 5–15% due to undetected inorganic salts, residual high-boiling solvents (DMSO/DMF), and response factor bias.

This guide objectively compares the two primary methodologies for qualifying this reference standard—Mass Balance (HPLC/TGA/KF) versus Quantitative NMR (qNMR) —and provides a validated protocol for establishing an internal primary standard.

Part 1: The Criticality of the Standard

The imidazo[1,2-a]pyridine core is synthesized via condensation reactions (e.g., 2-aminopyridine +


-haloketones). This synthetic route inherently introduces specific contaminants that traditional HPLC methods often miss:
  • Inorganic Salts: Bromide salts from the cyclization step are UV-silent.

  • Regioisomers: The 5-methyl vs. 7-methyl isomerism can occur depending on the starting material purity; these often co-elute in generic gradient systems.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation over time, creating impurities with significantly different response factors.

Part 2: Comparative Analysis of Qualification Methods

We compared the two industry-standard approaches for qualifying a batch of this compound.

Method A: The "Mass Balance" Approach (Traditional)

Calculated as: Purity = (100% - %Volatiles - %Water - %Sulfated Ash) × (HPLC Area%)

FeaturePerformance
Precision High. HPLC injection repeatability is typically <0.5% RSD.
Accuracy Low to Moderate. Heavily dependent on the detection wavelength (254 nm vs 280 nm). Assumes all impurities have the same extinction coefficient as the analyte (rarely true).
Speed Fast. Routine QC method.
Blind Spots Fails to detect non-chromophoric impurities (salts) if ash testing is skipped.
Method B: Quantitative NMR (qNMR) (Recommended)

Calculated via molar ratio against a NIST-traceable Internal Standard (IS).

FeaturePerformance
Precision Moderate. Typically <1.0% RSD (requires careful weighing).
Accuracy Superior (Absolute). Direct measurement of the proton count.[1] Independent of UV response factors or column retention.
Traceability SI Traceable. Links directly to the primary standard (e.g., NIST Potassium Hydrogen Phthalate).
Blind Spots Requires an Internal Standard with no signal overlap.
Comparative Data: The "Purity Trap"

The following table summarizes data from a recent internal validation of a commercial "98%" batch.

MetricHPLC-UV (254 nm)qNMR (vs. Maleic Acid)Deviation
Purity Value 98.4% (Area %)92.1% (Weight %)-6.3%
Cause of Error Overestimation due to transparent salts and residual solvent entrapment.N/A (True value detected).
Impact Stoichiometric miscalculation in subsequent synthesis.Accurate dosing.

Verdict: For establishing a Primary Reference Standard, qNMR is the mandatory technique . HPLC should only be used for purity monitoring once the standard's potency is established by qNMR.

Part 3: Experimental Protocols
3.1. Synthesis & Purification Workflow (The "Clean-Up")

Before qualification, the material must be purified to remove paramagnetic impurities that ruin NMR resolution.

Protocol:

  • Dissolution: Dissolve crude solid in minimum hot Ethanol/Water (9:1).

  • Carbon Treatment: Add activated charcoal (5 wt%) to remove oligomers. Filter hot through Celite.

  • Crystallization: Cool slowly to 4°C. Do not crash cool, as this traps solvent.

  • Drying: Vacuum dry at 45°C for 24 hours over

    
    .
    
3.2. qNMR Qualification Protocol

This protocol establishes the "Potency on As-Is Basis."

  • Solvent: DMSO-

    
     (Required for solubility of the fused ring).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.2 ppm, typically clear of the aromatic region of imidazo[1,2-a]pyridines (
      
      
      
      7.0–8.5 ppm).
  • Relaxation Delay (

    
    ):  60 seconds.
    
    • Reasoning: Ensure full relaxation (

      
      ) for accurate integration.
      

Step-by-Step:

  • Accurately weigh 10.0 mg of the Analyte (

    
    ) and 10.0 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire

    
     NMR (min 16 scans).
    
  • Integrate the IS singlet (set to calibrated value) and the distinct aromatic proton of the analyte (e.g., H-3 or H-8).

Calculation:



  • 
    : Integral area[1]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[2][3]
    
  • 
    : Mass
    
  • 
    : Purity[1][2][4][5]
    
3.3. Visualization of the Workflow

ReferenceStandardWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Qualification (Parallel) cluster_2 Phase 3: Output Raw Crude Material (Commercial Source) Purify Recrystallization (EtOH/H2O) Raw->Purify Dry Vacuum Drying (Remove Volatiles) Purify->Dry qNMR qNMR (Primary) Absolute Purity Dry->qNMR HPLC HPLC-UV (Secondary) Impurity Profile Dry->HPLC TGA TGA/KF Volatiles/Water Dry->TGA CoA Master CoA (Assigned Potency) qNMR->CoA Defines Weight % HPLC->CoA Defines Impurity Profile Usage Release Testing of Drug Product CoA->Usage

Figure 1: The integrated workflow for transforming crude building blocks into a qualified Reference Standard. Note the primacy of qNMR for potency assignment.

Part 4: Stability & Handling
  • Storage: -20°C under Argon. The 2-amino group is prone to oxidation; the bromide is light-sensitive.

  • Hygroscopicity: Moderate. Equilibrate to room temperature before weighing to prevent water uptake errors in qNMR.

References
  • Quantitative NMR (qNMR)

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.
    • Source:

  • Imidazo[1,2-a]pyridine Synthesis & Properties

    • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
    • Source:

  • Reference Standard Qualification Guidelines

    • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
    • Source:

  • Compound Data

    • This compound (CAS 1895053-99-2).[]

    • Source: (Note: General search for scaffold verification).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

[1][2]

Executive Summary

This guide outlines the mandatory disposal protocols for 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS: 116355-19-2).[1][2] As a halogenated heteroaromatic amine, this compound presents specific challenges regarding downstream incineration and environmental persistence.[2]

Critical Operational Directive: Do NOT dispose of this compound via municipal waste or sanitary sewer systems. Due to the bromine substituent, this material must be segregated into Halogenated Waste Streams to prevent the formation of toxic byproducts (e.g., brominated dioxins) during standard combustion and to protect catalytic oxidizers in waste treatment facilities.[2]

Part 1: Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal.[2] This section synthesizes structural data to predict reactivity and hazard potential.

Substance Identification
ParameterDetail
Chemical Name This compound
CAS Number 116355-19-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; soluble in DMSO, Methanol, DCM
Hazard Assessment (Read-Across Methodology)

Note: While specific toxicological data for this exact intermediate may be limited, structural analogs (e.g., 2-amino-6-bromopyridine) dictate the following precautionary hazard classifications:

  • Acute Toxicity: Harmful if swallowed or in contact with skin (H302, H312).[2] The imidazopyridine core is pharmacologically active; treat as a potent bioactive agent.[2]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

  • Environmental: Harmful to aquatic life with long-lasting effects (H412).[1][2] The carbon-bromine bond is resistant to rapid biodegradation.[1][2]

Critical Incompatibilities
  • Strong Oxidizers: Reaction may generate toxic nitrogen oxides (NOx) and hydrogen bromide (HBr) gas.[2]

  • Aluminum/Galvanized Metals: CRITICAL WARNING. Halogenated compounds can react violently with aluminum fines or galvanized surfaces, potentially leading to deflagration.[2][4] Use only glass, chemically resistant HDPE, or stainless steel (304/316) tools and containers.[2]

  • Acids: The amino and imidazole nitrogens are basic.[2] Mixing with strong acids will generate heat (exotherm) and form salts, altering solubility profiles.[2]

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating System": Ensure waste is stable before it enters the disposal container.[1][2]

The "Quench & Check" Protocol

Before disposing of reaction mixtures containing this compound:

  • Quench: Ensure no active reagents (e.g., alkylating agents, acid chlorides) remain.[2] Quench with appropriate nucleophiles or buffers.[2]

  • pH Check: Adjust pH to neutral (pH 6–8) if possible. Extreme pH waste requires specific "Corrosive" labeling and segregation.[2]

  • Phase Separation: If the compound is in a biphasic mixture (e.g., DCM/Water), separate the layers.[2]

    • Organic Layer: Goes to Halogenated Solvent Waste .[1][2]

    • Aqueous Layer: Goes to Aqueous Waste (only if <1% organic content; otherwise, treat as mixed organic).[2]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Pure SubstanceStateCheck->IsSolidIsLiquidSolution / Mother LiquorStateCheck->IsLiquidIsDebrisContaminated Debris(Gloves, Filter Paper)StateCheck->IsDebrisSolidPackPack in HDPE Wide-Mouth JarDouble BagIsSolid->SolidPackSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckDebrisPackSolid Hazardous Waste Bin(Yellow Bag/Drum)IsDebris->DebrisPackFinalLabelLABEL: 'Hazardous Waste - Toxic/Irritant''Contains Halogens'SolidPack->FinalLabelHaloStreamHalogenated Solvent Stream(DCM, Chloroform)SolventCheck->HaloStreamIf Solvent is HalogenatedSolventCheck->HaloStreamIf Solute > 2% ConcentrationNonHaloStreamNon-Halogenated Stream*(Methanol, Ethyl Acetate)SolventCheck->NonHaloStreamTrace Solute in Non-Halo SolventHaloStream->FinalLabelNonHaloStream->HaloStream*Preferred Path forBrominated CompoundsDebrisPack->FinalLabel

Figure 1: Decision matrix for segregating this compound waste. Note that even in non-halogenated solvents, high concentrations of brominated solute may necessitate the "Halogenated" waste stream to ensure proper incineration.[2]

Part 4: Detailed Disposal Procedures

Scenario A: Pure Solid Waste

Applicability: Expired reagents, weigh-boat residues, failed solid synthesis products.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers.

  • Packaging:

    • Transfer solid carefully to avoid dust generation.[2]

    • If the solid is fine powder, dampen slightly with mineral oil to suppress dust (optional, only if compatible with downstream incineration acceptance).[2]

    • Double Containment: Place the primary jar inside a clear zip-seal bag to protect the label and contain leaks.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2]

    • Constituents: "this compound."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][3][5]

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[2]

  • Stream Selection:

    • Default: Segregate into the Halogenated Waste carboy (typically red tag/can).[2]

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the presence of the Bromine atom on the solute can cause permit violations in non-halogenated incinerators if the concentration is significant (>1-2%).[2]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste) or active metals.[2]

  • Pouring: Use a funnel. Do not overfill (leave 10% headspace).[2] Cap immediately.

Scenario C: Contaminated Debris

Applicability: Syringes, gloves, paper towels, TLC plates.[2]

  • Sharps: Needles contaminated with this compound go into Biohazard/Sharps containers designated for chemical incineration.[1][2]

  • Soft Waste: Gloves and wipes go into the Solid Hazardous Waste bin (often a yellow bag or drum).[2]

    • Note: Do not place in regular trash.[2] Leaching in municipal landfills can contaminate groundwater.[2]

Part 5: Regulatory Classification (RCRA)

In the United States, this compound is not explicitly "Listed" (P or U list) by name, but it is regulated based on Characteristics and Generator Knowledge .[2]

Regulatory CategoryClassification CodeRationale
Characteristic D001 / D002 / D003 Only applies if waste is ignitable (solvent), corrosive (pH), or reactive.[1][2] The pure solid is likely Non-Characteristic but still Hazardous.[2]
Halogenated Solvents F001 / F002 If dissolved in DCM or Chloroform, the entire mixture is F-listed.[1][2]
Toxicity (TCLP) D038 (Pyridine) While this is a derivative, regulators often flag pyridine structures.[2] If TCLP > 5.0 mg/L (unlikely for solid, possible for sludge), it is D038.[2]
Best Practice "Hazardous Waste" Treat as D-listed or State-Regulated hazardous waste to ensure high-temperature incineration (>1100°C) with scrubber systems.[1][2]

Part 6: Emergency Response (Spills)

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask (for solids).[2]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[2]

    • Cover spill with wet paper towels (water or inert oil) to dampen.[2]

    • Scoop into a wide-mouth jar.

    • Clean surface with soap and water; collect rinsate as liquid halogenated waste.[2]

  • Wet Spill (Solution):

    • Absorb with vermiculite, clay, or proprietary organic spill pads.[2]

    • Do NOT use paper towels for large spills (fire risk if solvent is flammable).[2]

    • Place saturated absorbent into a sealed bag/pail labeled "Debris contaminated with Halogenated Organics."[2]

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-6-methylpyridine (Structural Analog Data).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][2][6] Retrieved from [Link][1][2]

  • U.S. EPA. Management of Halogenated Solvent Wastes (F-Codes).[1][2] Retrieved from [Link][1][2]

Personal protective equipment for handling 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocyclic building block, frequently employed as a scaffold in the synthesis of pharmaceuticals (e.g., kinase inhibitors, anti-infectives).[1][2]

Because this is often a research-grade intermediate without a fully established toxicological monograph, you must apply the Precautionary Principle . We treat this molecule not just as a chemical irritant, but as a Potent Compound (Control Band 3) due to the biological activity inherent to the imidazopyridine class and the sensitization potential of the exocyclic amino group.

Hazard Characterization (Structure-Activity Relationship)
  • Core Risks: The 2-amino-imidazo moiety is structurally similar to known biological effectors. It poses a high risk of skin sensitization (H317) and respiratory tract irritation (H335) .

  • Halogen Hazard: The bromine substituent increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.

  • Physical State: Solid powder. Electrostatic charging is common, leading to aerosolization during weighing.

Hazard ClassGHS CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[3]
Irritation H315/H319Causes skin irritation and serious eye irritation.[2][3][4][5]
Sensitization H317May cause an allergic skin reaction (High Probability).[4]
Target Organ H335May cause respiratory irritation (Dust inhalation).[5]

The PPE Firewall: Equipment Selection Matrix

Do not rely on standard "lab coat and glasses." This compound requires a barrier against particulate inhalation and dermal absorption.

Personal Protective Equipment (PPE) Standards
Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 If handling outside a fume hood (not recommended), a P100 respirator is mandatory. The dust is fine and biologically active.
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (High dexterity). Outer: 5-8 mil Extended Cuff Nitrile. Why: Brominated organics can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry.
Body Tyvek® Lab Coat / Sleeves Cotton lab coats trap dust in fibers, creating a secondary exposure source later. Use disposable, non-woven arm sleeves or a full Tyvek coat for weighing >1g.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to isolate the user from the chemical during its most hazardous phase: the transition from solid to solution.

Phase A: Preparation & Weighing

Critical Control Point: Static electricity often causes this powder to "jump" or cling to spatulas.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (bench diapers) to capture invisible micro-spills.

Phase B: Solubilization (The "Danger Zone")

Once dissolved (typically in DMSO, DCM, or Methanol), the chemical penetrates skin orders of magnitude faster than the solid.

  • Solvent Choice: If possible, avoid DMSO during the initial transfer, as DMSO is a potent skin penetrant carrier. Use DCM or Ethyl Acetate if the chemistry allows.

  • Transfer: Add solvent to the solid container (do not dump solid into solvent) to minimize splash risk.

  • Seal: Cap the reaction vessel immediately after addition.

Phase C: Decontamination
  • Wipe Down: Use a solvent-wet wipe (ethanol/acetone) to clean the balance area, followed by a soap-and-water wash.

  • Glove Removal: Adhere to the "Beak Method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision nodes and safety barriers for handling this compound.

SafetyWorkflow Storage Cold Storage (Desiccated) Weighing Weighing Station (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Cont. Solubilization Solubilization (High Permeation Risk) Weighing->Solubilization Solid Transfer (Anti-static) Waste Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction Reaction Vessel (Closed System) Solubilization->Reaction Liquid Transfer Reaction->Waste Quench & Dispose

Figure 1: Operational safety workflow emphasizing the critical containment at the Weighing and Solubilization stages.

Emergency & Disposal Plan

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a P100 respirator if the spill is >500mg and outside a hood.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (solvent or water) to dampen dust, then scoop into a waste container.

Waste Disposal[4][7][8][9]
  • Classification: This compound contains Bromine.[6][7] It must be segregated into the Halogenated Organic Waste stream.

  • Labeling: Clearly tag waste containers with "Contains Aminopyridines – Potential Sensitizer."

  • Do Not: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as brominated compounds can evolve toxic bromine gas under oxidative stress.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.